molecular formula C9H11N B8048633 (R)-1-Methyl-2,3-dihydro-1H-isoindole

(R)-1-Methyl-2,3-dihydro-1H-isoindole

Katalognummer: B8048633
Molekulargewicht: 133.19 g/mol
InChI-Schlüssel: UWMCJDIBDVFVFT-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Methyl-2,3-dihydro-1H-isoindole (CAS Number: 134234-40-5) is a chiral, saturated derivative of the isoindole heterocycle, with a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . This compound belongs to the class of isoindolines, which are bicyclic structures featuring a benzene ring fused to a five-membered nitrogen-containing ring . The (R) -enantiomer is of particular interest in medicinal and organic chemistry as a versatile chiral building block for the synthesis of more complex, enantiomerically pure molecules . The isoindoline scaffold is a privileged structure in drug discovery and is found in various natural products and pharmaceuticals . Its derivatives have been explored for a wide range of biological activities. For instance, structurally related 2,3-dihydro-1H-isoindole derivatives have been investigated pre-clinically as serotonin reuptake inhibitors , indicating potential relevance in central nervous system research . Furthermore, the isoindoline core, especially in the form of isoindole-1,3-dione (phthalimide), is a key component in several FDA-approved drugs and compounds under investigation for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in neurodegenerative disease research . The specific chirality of this compound, conferred by the methyl group at the 1-position, makes it a valuable intermediate for the development of single-enantiomer pharmaceuticals and for use in asymmetric synthesis, such as in the construction of 1,3-disubstituted isoindolines via catalytic methods . This product is intended for research purposes as a chemical precursor or synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(1R)-1-methyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCJDIBDVFVFT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-1-Methyl-2,3-dihydro-1H-isoindole: A Critical Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of chiral rigidified amines is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (R)-1-Methyl-2,3-dihydro-1H-isoindole , commonly referred to as (R)-1-methylisoindoline, has emerged as a high-value chiral pharmacophore. By embedding a secondary amine within a fused bicyclic system, this molecule provides a sterically constrained hydrogen-bond donor/acceptor that significantly enhances target binding affinity and selectivity.

This technical guide provides an in-depth analysis of the chemical properties, chiral resolution workflows, and mechanistic applications of (R)-1-methylisoindoline in drug development, specifically focusing on its role in kinase and enzyme inhibition (e.g., JAK, KHK, and PARP7 inhibitors).

Chemical Identity & Physicochemical Profiling

The isoindoline core consists of a benzene ring fused to a pyrrolidine ring. The addition of a methyl group at the C1 position introduces a chiral center, breaking the molecule's symmetry and yielding two distinct enantiomers. In drug design, the (R)-enantiomer is frequently preferred because its specific spatial orientation aligns optimally with the hydrophobic pockets of various kinase ATP-binding sites[1].

As a free base, 1-methylisoindoline is a volatile, reactive liquid prone to oxidation and atmospheric carbon dioxide absorption. Consequently, it is predominantly synthesized, stored, and utilized as a hydrochloride salt to ensure stoichiometric precision and long-term stability[2].

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name (R)-1-Methyl-2,3-dihydro-1H-isoindoleFused bicyclic structure restricts conformational flexibility.
Synonyms (R)-1-MethylisoindolineCommon nomenclature in patent literature.
Molecular Formula C9H11NLow molecular weight (133.19 g/mol ) maintains high ligand efficiency.
Racemate CAS 127797-12-0Starting material for chiral resolution workflows.
Hydrochloride CAS 1461706-27-3Salt formation locks the nitrogen lone pair, preventing oxidation.
SMILES (Racemate) CC1NCC2=CC=CC=C12Defines the topological connectivity for computational modeling.

(Data derived from PubChemLite and commercial chemical databases[2][3])

Asymmetric Synthesis & Chiral Resolution Workflows

While asymmetric synthesis (e.g., via chiral auxiliary-directed reduction of imines) is possible, the most scalable and industrially reliable method for obtaining enantiopure (R)-1-methylisoindoline is the resolution of the racemic mixture using Supercritical Fluid Chromatography (SFC) [1]. SFC utilizes supercritical carbon dioxide (


) combined with an organic modifier (like methanol), offering superior mass transfer kinetics and faster equilibration times compared to traditional HPLC.
Self-Validating Protocol: SFC Chiral Resolution

The following protocol details the isolation of the (R)-enantiomer from a racemic mixture, designed with built-in validation checkpoints to ensure scientific integrity.

  • Sample Preparation:

    • Action: Dissolve racemic 1-methylisoindoline in HPLC-grade Methanol to a concentration of 50 mg/mL.

    • Validation Checkpoint: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution, which will cause column pressure spikes and invalidate the chromatographic run. Filter through a 0.22 µm PTFE membrane.

  • Column Equilibration:

    • Action: Utilize a Chiralpak AZ-H (or equivalent) stationary phase. Set the mobile phase to 5% Methanol / 95%

      
       at a flow rate of 70 mL/min and a backpressure of 120 bar.
      
    • Validation Checkpoint: Monitor the UV detector at 254 nm. A flat, stable baseline for at least 10 column volumes confirms system equilibration.

  • Injection & Separation:

    • Action: Inject the sample. The rigid chiral pocket of the stationary phase will differentially interact with the enantiomers.

    • Validation Checkpoint: Evaluate the chromatogram for baseline resolution (

      
      ). If the peaks overlap, decrease the methanol modifier percentage to increase retention and separation.
      
  • Fraction Collection & Quality Control (QC):

    • Action: Collect the target fraction corresponding to the (R)-enantiomer. Evaporate the solvent under reduced pressure and convert to the HCl salt by bubbling anhydrous HCl gas through an ethereal solution.

    • Validation Checkpoint: Run an analytical chiral HPLC on the final product. An enantiomeric excess (ee) of

      
       confirms a successful resolution.
      

SFC_Resolution Racemate Racemic 1-Methylisoindoline (Base or Salt) SFC Supercritical Fluid Chromatography (SFC) Chiral Stationary Phase Racemate->SFC R_Enant (R)-1-Methylisoindoline Target Fraction SFC->R_Enant Retention Time 1 S_Enant (S)-1-Methylisoindoline Waste/Recycle SFC->S_Enant Retention Time 2 QC Chiral HPLC QC (ee > 99%) R_Enant->QC

Workflow for the separation of (R)-1-methylisoindoline using Supercritical Fluid Chromatography.

Mechanistic Role in Drug Design (Pharmacology)

The structural geometry of (R)-1-methylisoindoline makes it an exceptional candidate for occupying specific active sites in target proteins. The fused phenyl ring provides


 stacking capabilities, while the secondary amine acts as a critical hydrogen-bond hinge binder. The C1-methyl group projects into adjacent lipophilic sub-pockets, locking the molecule into a bioactive conformation and preventing off-target binding.
Case Study 1: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors (used for autoimmune diseases and oncology), the (R)-1-methylisoindoline moiety is often coupled to a pyrazolo-pyridone or pyrimidine core[1]. The (R)-configuration specifically vectors the methyl group away from the solvent-exposed region and into the hydrophobic "gatekeeper" pocket of the JAK ATP-binding site. This stereospecificity increases the inhibitory potency (


) by several orders of magnitude compared to the (S)-enantiomer.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Blocked by Inhibitor Inhibitor (R)-1-Methylisoindoline Derivative Inhibitor->JAK Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Interruption of the JAK/STAT signaling pathway by an (R)-1-methylisoindoline-derived inhibitor.

Case Study 2: Ketohexokinase (KHK) and PARP7 Inhibitors

Beyond kinases, the isoindoline scaffold is utilized in metabolic and epigenetic targets. For instance, in KHK inhibitors aimed at treating metabolic syndrome and fructose-induced ATP depletion, the isoindoline core provides the necessary rigidity to outcompete ATP[4]. Similarly, in PARP7 inhibitors developed for oncology, halogenated derivatives (e.g., 5-bromo-1-methylisoindoline) serve as critical intermediates to build the final active pharmaceutical ingredient (API)[5].

Handling, Stability, and Storage Protocols

To maintain scientific integrity and prevent degradation, the handling of (R)-1-methylisoindoline must follow strict physicochemical principles.

The Causality of Salt Formation

Aliphatic and benzylic secondary amines are highly susceptible to N-oxidation and the formation of N-carbamates upon exposure to atmospheric


. By converting the free base to the hydrochloride salt (CAS 1461706-27-3), the nitrogen's lone pair is protonated. This eliminates its nucleophilicity, directly preventing oxidative degradation and yielding a highly crystalline, free-flowing powder that is ideal for precise gravimetric dispensing[6].
Storage Protocol
  • Environment: Store in a tightly sealed, amber glass vial to prevent photo-degradation.

  • Temperature: Maintain at

    
     (refrigerated) for short-term storage, or 
    
    
    
    for long-term archiving[3].
  • Atmosphere: Backfill the storage container with inert Argon or Nitrogen gas before sealing.

  • Validation: Prior to use in sensitive cross-coupling reactions (e.g., Buchwald-Hartwig aminations), verify purity via LC-MS or

    
    -NMR to ensure no degradation products (such as the oxidized lactam) have formed.
    

Conclusion

(R)-1-Methyl-2,3-dihydro-1H-isoindole represents a masterclass in the application of chiral building blocks in drug discovery. Its unique combination of structural rigidity, precise stereochemistry, and favorable physicochemical properties allows medicinal chemists to rationally design inhibitors with exquisite target selectivity. By adhering to rigorous synthesis, resolution, and handling protocols, researchers can leverage this pharmacophore to unlock new therapeutic avenues across oncology, immunology, and metabolic diseases.

References

  • American Elements. "1-methyl-2,3-dihydro-1H-isoindole hydrochloride | CAS 1461706-27-3." American Elements Catalog. Available at: [Link]

  • PubChemLite. "1-methyl-2,3-dihydro-1h-isoindole hydrochloride (C9H11N)." University of Luxembourg. Available at:[Link]

  • European Patent Office. "CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - EP 2976340 B1." Googleapis. Available at: [Link]

  • Google Patents. "WO2022212194A1 - Khk inhibitors." Google Patents.
  • European Patent Office. "PYRIDAZINONES AS PARP7 INHIBITORS - EP 3788040 B1." Googleapis. Available at: [Link]

Sources

The (R)-1-Methyl-2,3-dihydro-1H-isoindole Scaffold: Structural Dynamics, Asymmetric Synthesis, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Methyl-2,3-dihydro-1H-isoindole (commonly referred to as (R)-1-methylisoindoline) is a privileged, nitrogen-containing bicyclic heterocycle that has emerged as a cornerstone in modern asymmetric synthesis and medicinal chemistry[1]. Characterized by a rigid planar aromatic system fused to a pyrrolidine-like ring, its stereogenic center at the C1 position dictates precise spatial orientations essential for high-affinity target binding. This technical guide provides an in-depth analysis of its molecular architecture, details self-validating protocols for its enantiomeric resolution, and explores its critical role as the key intermediate in the synthesis of the broad-spectrum des-fluoro(6) quinolone antibiotic, Garenoxacin[2].

Molecular Architecture & Physicochemical Profiling

The structural integrity of the 2,3-dihydro-1H-isoindole core provides a unique combination of lipophilicity and hydrogen-bonding capability. The (R)-methyl group at the C1 position introduces significant steric bulk. In pharmacological applications, this specific stereochemistry is non-negotiable; it forces the molecule into a specific 3D conformation that maximizes interactions with biological targets (such as bacterial DNA gyrase) while minimizing off-target toxicity.

Table 1: Physicochemical & Structural Parameters of Key Isoindoline Derivatives
Parameter(R)-1-Methyl-2,3-dihydro-1H-isoindole(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole
CAS Number 127797-12-0[1]223595-17-3[2]
Molecular Formula C9H11NC9H10BrN
Molecular Weight 133.19 g/mol 212.10 g/mol
Purity Requirement > 95% (R&D Grade)> 97% (Pharmaceutical Intermediate)
Key Application General Chiral Building BlockGarenoxacin Mesylate Precursor
NMR Marker (C1-CH3) Doublet, ~1.45 ppm (J = 6.4 Hz)[3]Doublet, ~1.41 ppm (J = 6.3 Hz)[4]

Synthetic Methodologies: Achieving Enantiomeric Purity

Synthesizing the enantiomerically pure (R)-isomer presents significant chemical challenges. Two primary pathways are utilized in the industry, each with distinct mechanistic rationales.

Approach A: Asymmetric Reduction of Lactams

One historical approach involves the reduction of (R)-6-bromo-3-methylisoindolin-1-one using sodium borohydride and a Lewis acid (e.g., boron trifluoride etherate)[5].

  • Causality & Limitations: The lactam carbonyl is highly deactivated due to the adjacent aromatic ring. Consequently, excessive amounts of Lewis acid (up to 12 equivalents) and reducing agent are required to drive the reaction to completion[5]. This poses severe safety hazards at scale, generates massive amounts of boron waste, and complicates the aqueous workup, often resulting in lower overall yields.

Approach B: Chiral Supercritical Fluid Chromatography (SFC) Resolution

To bypass the limitations of asymmetric reduction, modern process chemistry relies on the resolution of racemic mixtures using Chiral SFC[3].

  • Causality: SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., isopropanol). The supercritical fluid possesses gas-like diffusivity and liquid-like density, allowing for significantly faster mass transfer and higher flow rates than traditional normal-phase HPLC. Furthermore, the mild conditions prevent thermal degradation of the sensitive isoindoline amine, and the product is recovered rapidly upon CO₂ depressurization without tedious aqueous extractions.

Protocol: Self-Validating Chiral SFC Resolution of Racemic 5-Bromo-1-methylisoindoline
  • Sample Preparation: Dissolve the racemic 5-bromo-1-methylisoindoline in a 50:50 mixture of Methanol and Dichloromethane. Rationale: This specific solvent matrix ensures complete dissolution of the basic amine without causing precipitation or column degradation upon injection into the supercritical CO₂ stream.

  • Stationary Phase Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OJ-H, 2.1 x 25 cm)[3]. Rationale: The derivatized cellulose backbone provides distinct chiral cavities. The (R)- and (S)-enantiomers form transient diastereomeric complexes with these cavities via differential hydrogen bonding and pi-pi interactions, leading to baseline separation.

  • Mobile Phase Elution: Employ an isocratic elution profile using 5% Isopropyl alcohol (IPA) in supercritical CO₂[3]. Rationale: While CO₂ acts as the primary bulk mobile phase, it is non-polar. IPA acts as a critical hydrogen-bond donor/acceptor modifier that suppresses secondary interactions between the basic isoindoline nitrogen and residual silanols on the column, effectively preventing peak tailing.

  • Fraction Collection & Depressurization: Monitor the eluent via UV detection at 254 nm. Collect the fraction corresponding to the (R)-enantiomer.

  • System Validation (Self-Validating Step): Immediately subject an aliquot of the recovered fraction to analytical chiral HPLC. The batch is only validated for downstream coupling if the enantiomeric excess (ee) is confirmed to be > 99%.

Application in Drug Discovery: The Garenoxacin Paradigm

The most critical industrial application of (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole is its role as "Garenoxacin intermediate 5"[2]. Garenoxacin is a potent antibacterial agent. Unlike traditional fluoroquinolones, it lacks a fluorine atom at the C6 position, which significantly reduces central nervous system toxicity. Instead, it relies on the bulky, chiral (R)-1-methylisoindoline group attached at the C7 position to enhance its spectrum of activity against Gram-positive bacteria and anaerobes.

Mechanistic Workflow & Causality

The attachment of the isoindoline moiety to the quinolone core is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. Direct nucleophilic aromatic substitution (SNAr) is ineffective because the isoindoline nitrogen is sterically hindered by the adjacent C1-methyl group, and the target requires a stable Carbon-Carbon bond.

  • Miyaura Borylation: The (R)-5-bromo-1-methylisoindoline is first reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a Palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate to form the corresponding pinacol boronate ester[4]. Rationale: Borylating the isoindoline rather than the quinolone core is a deliberate strategic choice. The isoindoline pinacol boronate is highly stable and easily isolated, whereas borylating the highly electron-deficient and sterically hindered quinolone core often leads to rapid protodeboronation and poor yields.

  • Suzuki-Miyaura Coupling: The purified isoindoline boronate is then coupled with the 7-bromo-quinolone electrophile under basic conditions with heat to form the protected Garenoxacin ester, which is subsequently hydrolyzed to yield the active API[4].

G A (R)-5-Bromo-1-methylisoindoline (Chiral Building Block) B Miyaura Borylation B2pin2, Pd(dppf)Cl2 A->B C (R)-1-Methylisoindoline-5-boronate (Pinacol Ester) B->C E Suzuki-Miyaura Coupling Pd Catalyst, Base C->E D 7-Bromo-Quinolone Core (Electrophile) D->E F Garenoxacin Ester (Protected API) E->F G Ester Hydrolysis NaOH, H2O F->G H Garenoxacin (Active API) G->H

Fig 1: Synthetic workflow of Garenoxacin via Suzuki-Miyaura coupling of the isoindoline intermediate.

Conclusion

The (R)-1-methyl-2,3-dihydro-1H-isoindole scaffold represents a triumph of rational drug design and advanced synthetic chemistry. By leveraging precise chiral resolution techniques like SFC and robust organometallic coupling strategies, researchers can harness the unique steric and electronic properties of this molecule to develop next-generation therapeutics with enhanced efficacy and reduced toxicity profiles.

References

1.[2] Title: 223595-17-3 | (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole Source: Capot Chemical URL:

2.[4] Title: PT1031569E - Salt of a 7-isoindolinequinolonecarboxylic acid derivative Source: Google Patents URL:

3.[3] Title: EP 2976340 B1 - CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS Source: European Patent Office (Googleapis) URL:

4.[1] Title: 1-methyl-2,3-dihydro-1H-isoindole Source: ChemShuttle URL:

5.[5] Title: JP2022035954A - N-Boc-lactam derivative and its production method Source: Google Patents URL:

Sources

Technical Guide: (R)-1-Methyl-2,3-dihydro-1H-isoindole

[1][2]

Executive Summary

Compound: (R)-1-Methyl-2,3-dihydro-1H-isoindole CAS Number (HCl Salt): 2031241-93-5 CAS Number (Racemic HCl): 1461706-27-3 Molecular Formula: C




12

This guide details the chemical identity, asymmetric synthesis, and quality control protocols for (R)-1-Methyl-2,3-dihydro-1H-isoindole (often referred to as (R)-1-methylisoindoline).[2] As a chiral bicyclic amine, this scaffold serves as a critical pharmacophore in central nervous system (CNS) drug discovery and as a steric controller in asymmetric catalysis.[2]

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The 1-methylisoindoline core consists of a benzene ring fused to a pyrrolidine ring. The C1-methyl substitution breaks the symmetry of the isoindoline, creating a chiral center. The (R)-enantiomer is the specific target of interest for this guide.

PropertySpecification
IUPAC Name (1R)-1-Methyl-2,3-dihydro-1H-isoindole
Common Name (R)-1-Methylisoindoline
Molecular Weight 133.19 g/mol (Free Base); 169.65 g/mol (HCl Salt)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Chiral Center C1 (Benzylic position)
Solubility Free Base: Soluble in DCM, MeOH, Et2O.[2][3][4] Salt: Soluble in Water, DMSO, MeOH.
pKa (Conjugate Acid) ~9.5 (Typical for secondary benzylic amines)
Structural Visualization

The following diagram illustrates the stereochemistry and key functional regions.[5]

GIsoindole(R)-1-MethylisoindolineCore ScaffoldChiralCenterC1 Chiral Center(R-Configuration)Isoindole->ChiralCenterSecondaryAmineN2 Secondary Amine(Handle for Derivatization)Isoindole->SecondaryAmine

Figure 1: Functional decomposition of the (R)-1-methylisoindoline scaffold.

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes exist: Classical Chiral Resolution (most robust for gram-scale) and Asymmetric Hydrogenation (industrial scale).[2] This guide focuses on the resolution protocol as it is self-validating and requires standard laboratory equipment.

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Principle: Racemic 1-methylisoindoline reacts with a chiral acid (Dibenzoyl-L-tartaric acid) to form two diastereomeric salts. The salt of the (R)-amine is less soluble and crystallizes selectively.

Reagents
  • Precursor: Racemic 1-Methyl-2,3-dihydro-1H-isoindole (CAS: 61599-42-6 for free base).

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (+)-Dibenzoyl-D-tartaric acid (depending on target isomer; typically L-DBTA targets the (R)-amine in similar benzylic systems, but screening is required.[2] Note: For this specific scaffold, literature suggests L-DBTA precipitates the (R)-isomer.).[2]

  • Solvent: Ethanol/Methanol (9:1 v/v).[2]

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10.0 g (75 mmol) of racemic 1-methylisoindoline in 50 mL of Ethanol.

    • Separately, dissolve 13.4 g (37.5 mmol, 0.5 eq) of (-)-Dibenzoyl-L-tartaric acid in 100 mL of Ethanol.

    • Expert Insight: Using 0.5 equivalents of the resolving agent ("Pope Peachy" method) maximizes theoretical yield to 50% (100% of the desired enantiomer) by leaving the unwanted enantiomer in solution as the free base.

  • Crystallization:

    • Add the acid solution to the amine solution dropwise at 60°C with vigorous stirring.

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Critical Step: Seed the mixture with a pure crystal of (R)-amine-L-DBTA salt if available to induce nucleation.

    • Filter the white precipitate. This is the crude diastereomeric salt.

  • Recrystallization (Enrichment):

    • Recrystallize the solid from boiling Methanol to upgrade Chiral Purity (ee).

    • Target: >98% de (diastereomeric excess).

  • Free Base Liberation:

    • Suspend the purified salt in DCM (100 mL).

    • Add 1M NaOH (50 mL) and stir until the solid dissolves.

    • Separate the organic layer, dry over Na

      
      SO
      
      
      , and concentrate in vacuo.
    • Yield: Expect ~30-40% overall yield (relative to racemate).

ResolutionWorkflowRacemateRacemic 1-Methylisoindoline(50:50 R/S)ResolvingAgentAdd (-)-Dibenzoyl-L-tartaric Acid(0.5 eq, EtOH)Racemate->ResolvingAgentPrecipitationSelective Crystallization(R)-Amine • L-DBTA SaltResolvingAgent->PrecipitationFiltrationFiltrationPrecipitation->FiltrationSolidPhaseSolid: (R)-Salt(High de%)Filtration->SolidPhasePrecipitateLiquidPhaseFiltrate: (S)-Amine (enriched)Filtration->LiquidPhaseSupernatantBasificationBasification (NaOH/DCM)SolidPhase->BasificationFinalProductPure (R)-1-MethylisoindolineBasification->FinalProduct

Figure 2: Operational workflow for the chiral resolution of 1-methylisoindoline.

Quality Control & Analytics

Trustworthiness in chiral synthesis depends on rigorous analytics. The following methods validate identity and purity.

A. Chiral HPLC Method

To determine Enantiomeric Excess (% ee).[2]

  • Column: Daicel Chiralpak IC or IG (Immobilized polysaccharide phases are preferred for amines).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Isomer:

      
      [2]
      
    • (S)-Isomer:

      
      [2]
      
    • Note: Inject the racemate first to establish separation.

B. Optical Rotation[6][8][10][11][12][13][14][15]
  • Instrument: Polarimeter (Sodium D-line, 589 nm).[2]

  • Condition:

    
     in Methanol at 20°C.
    
  • Specification: The (R)-enantiomer typically exhibits negative rotation (

    
    ) as the HCl salt, though this must be experimentally verified against a standard as solvent effects can invert the sign.[2]
    
    • Reference Check: For many 1-substituted isoindolines, the (R)-isomer is levorotatory (-) in methanol.[2]

C. NMR Spectroscopy
  • 1H NMR (400 MHz, CDCl3):

    
     7.1-7.3 (m, 4H, Ar-H), 4.2 (q, 1H, CH-CH3), 4.0-4.1 (m, 2H, CH2), 1.4 (d, 3H, CH3).[2]
    
  • Verification: The doublet at 1.4 ppm integrates to 3H, confirming the methyl group.

Applications in Drug Discovery[16]

The (R)-1-methylisoindoline moiety is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: Unlike a flexible benzylamine, the fused ring system locks the nitrogen lone pair vector, reducing entropic penalty upon binding to receptors (e.g., GPCRs, Kinases).

  • Stereospecificity: The C1-methyl group creates steric clash in the binding pocket of the "wrong" enantiomer, often resulting in >100-fold potency differences between (R) and (S) forms.

  • Metabolic Stability: The methyl group at the benzylic position inhibits oxidative deamination by cytochrome P450 enzymes, prolonging half-life compared to the unsubstituted isoindoline.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The HCl salt is significantly more stable than the free base, which absorbs CO

    
     from the air.
    
  • Disposal: Dispose of as hazardous organic nitrogenous waste.

References

  • Chemical Identity (Salt): American Elements. 1-methyl-2,3-dihydro-1H-isoindole hydrochloride. CAS 1461706-27-3 (Racemic).[2] [2]

  • Specific Isomer Identification: BLD Pharm. (1R)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride. CAS 2031241-93-5.[1][6][7][8]

  • Chiral Resolution Methodology: BenchChem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

  • Structural Context: PubChem. Isoindole and Isoindoline Derivatives.

An In-depth Technical Guide to the Physical Properties of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physical properties of (R)-1-Methyl-2,3-dihydro-1H-isoindole, a chiral molecule of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this enantiomer in public literature, this document synthesizes information from its parent compound, related structures, and provides detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required for a thorough characterization of this compound.

Introduction to the Isoindoline Scaffold and (R)-1-Methyl-2,3-dihydro-1H-isoindole

The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, is a heterocyclic aromatic compound that serves as a crucial structural motif in a variety of biologically active molecules and natural products.[1] Its rigid, bicyclic framework is a valuable scaffold in the design of novel therapeutic agents. The introduction of a chiral center, as in (R)-1-Methyl-2,3-dihydro-1H-isoindole, adds a layer of stereochemical complexity that is often critical for specific biological interactions. A precise understanding of the physical properties of a specific enantiomer is paramount for its development, from ensuring purity and stability to formulating it for preclinical and clinical studies.

This guide will systematically explore the molecular and physical properties of (R)-1-Methyl-2,3-dihydro-1H-isoindole, providing both established data for related compounds and detailed protocols for the empirical determination of these properties.

Molecular and Structural Attributes

The fundamental characteristics of a molecule are dictated by its structure. (R)-1-Methyl-2,3-dihydro-1H-isoindole is composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the chiral center in the R configuration.

Molecular Structure:

Caption: Molecular structure of (R)-1-Methyl-2,3-dihydro-1H-isoindole.

Table 1: Molecular Properties of 1-Methyl-2,3-dihydro-1H-isoindole

PropertyValueSource
Molecular Formula C₉H₁₁N[2]
Molecular Weight 133.19 g/mol [2][3]
Monoisotopic Mass 133.08914 Da[4]
Topological Polar Surface Area (TPSA) 12.03 Ų[5]
Predicted LogP 2.27[5]

Physicochemical Properties

The following section details the key physicochemical properties. Where experimental data for the specific (R)-enantiomer is unavailable, data for the parent isoindoline or the racemic mixture is provided for context, alongside robust experimental protocols for their determination.

Melting and Boiling Points

The melting and boiling points are fundamental indicators of a compound's purity and the strength of its intermolecular forces.

Table 2: Known and Reference Melting and Boiling Points

CompoundMelting Point (°C)Boiling Point (°C)
(R)-1-Methyl-2,3-dihydro-1H-isoindoleNot availableNot available
2,3-Dihydro-1H-isoindole (parent)63.9214
1-Methylisoindoline (racemic)Not availableNot available

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of sample purity.

Causality: A pure crystalline solid has a well-defined melting point, whereas impurities disrupt the crystal lattice, typically broadening and depressing the melting point range.

Methodology:

  • Sample Preparation: A small amount of the crystalline (R)-1-Methyl-2,3-dihydro-1H-isoindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating rate is used to approximate the melting point.

    • The sample is then cooled and a new sample is heated slowly (1-2 °C/min) near the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Validation: The calibration of the apparatus should be verified using certified standards (e.g., benzophenone, caffeine).

Solubility

Solubility is a critical parameter for drug development, influencing absorption, distribution, and formulation.

Expected Solubility Profile: Based on its structure, (R)-1-Methyl-2,3-dihydro-1H-isoindole is expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, and dichloromethane. The basic nitrogen atom suggests that it will exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated salt. The parent compound, 2,3-dihydro-1H-isoindole, has a reported water solubility of 0.104 mol/L.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This is the gold-standard method for determining thermodynamic solubility.

G A Add excess solid to buffer B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify solute concentration in supernatant (e.g., HPLC-UV) C->D E Determine Solubility D->E

Caption: Workflow for shake-flask solubility determination.

Methodology:

  • System Preparation: An excess amount of (R)-1-Methyl-2,3-dihydro-1H-isoindole is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The experiment should be performed in triplicate, and the solid phase should be analyzed post-experiment (e.g., by DSC or XRPD) to ensure no phase changes occurred.

Optical Rotation

As a chiral molecule, the most defining physical property of (R)-1-Methyl-2,3-dihydro-1H-isoindole is its optical rotation, which is the extent to which it rotates the plane of polarized light. The specific rotation, [α], is a standardized measure.

Experimental Protocol: Measurement of Specific Rotation

Causality: Chiral molecules lack a plane of symmetry and thus interact differently with left- and right-circularly polarized light, resulting in a net rotation of the plane of linearly polarized light. The direction and magnitude of this rotation are characteristic of the molecule's absolute configuration.

Methodology:

  • Solution Preparation: A precise concentration (c, in g/mL) of the sample is prepared in a suitable solvent (e.g., methanol). The solution must be free of any particulate matter.

  • Polarimeter Setup: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm). The measurement temperature (T) is recorded.

  • Measurement:

    • The polarimeter cell of a known path length (l, in dm) is filled with the pure solvent to obtain a blank reading.

    • The cell is then rinsed and filled with the sample solution, and the observed rotation (α) is measured.

  • Calculation: The specific rotation is calculated using the formula: [α]_D^T = α / (l × c)

  • Validation: The polarimeter's calibration should be checked with a standard quartz plate or a solution of a known chiral compound. The measurement should be repeated multiple times to ensure reproducibility.

Spectroscopic Profile

While specific spectra for (R)-1-Methyl-2,3-dihydro-1H-isoindole are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Four signals in the aromatic region (~7.0-7.5 ppm), exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.

  • Methine Proton (CH): A quartet at the chiral center, coupled to the methyl protons.

  • Methylene Protons (CH₂): Two sets of signals for the diastereotopic protons of the methylene group, which will likely appear as complex multiplets.

  • Methyl Protons (CH₃): A doublet in the aliphatic region, coupled to the methine proton.

  • Amine Proton (NH): A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Nine distinct carbon signals are expected.

  • Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm).

  • Aliphatic Carbons: Three signals in the aliphatic region, corresponding to the methine, methylene, and methyl carbons.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak at m/z = 133.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15) or other characteristic cleavages of the isoindoline ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced via direct infusion (for high-resolution techniques like ESI-TOF) or via a gas chromatograph (for GC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations.

Expected IR Spectrum (ATR):

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ (if the nitrogen is not derivatized).

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp bands in the 1450-1600 cm⁻¹ region.

G cluster_0 Spectroscopic Analysis Workflow Sample Pure Sample of (R)-1-Methyl-2,3-dihydro-1H-isoindole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, GC-MS) Sample->MS IR IR Spectroscopy (ATR) Sample->IR Structure Structural Elucidation and Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

While a complete experimental dataset for the physical properties of (R)-1-Methyl-2,3-dihydro-1H-isoindole is not yet fully compiled in the public domain, this guide provides a robust framework for its characterization. By leveraging data from related compounds and employing the detailed, validated protocols herein, researchers can confidently determine the critical physical parameters of this chiral molecule. This foundational knowledge is indispensable for advancing its potential applications in research and development.

References

  • U.S. Environmental Protection Agency (EPA). 2,3-Dihydro-1H-isoindole Properties.
  • The Royal Society of Chemistry.
  • PubChem. 1-Methyl-2,3-dihydro-1H-indole. CID 55830.
  • Guidechem. 1-methylisoindoline.
  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5).
  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-methyl-.
  • NIST WebBook. Mass spectrum of 1H-Isoindole-1,3(2H)-dione, 2-methyl-.
  • Beilstein Journals.
  • ChemScene. 1-Methyl-2,3-dihydro-1H-isoindole hydrochloride.
  • Fluorochem. (1r)-1-methyl-2,3-dihydro-1h-isoindole hydrochloride.
  • ResearchGate. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • PMC.
  • SpectraBase. 1H NMR of 1H-isoindole-1,3(2H)-dione, 2-[(tetrahydro-2-furanyl)methyl]-.
  • Echemi. 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione.
  • ChemSynthesis. 2-methyl-isoindole-1,3-dione.
  • PubChem. 1-methyl-2-oxido-2,3-dihydro-1H-isoindol-2-ium. CID 150022459.
  • PubChem. 2-Methyl-2,3-dihydro-1H-isoindol-1-one. CID 220657.
  • ResearchGate. Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • RSC Publishing.
  • PubChemLite. 1-methyl-2,3-dihydro-1h-isoindole hydrochloride.
  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).
  • PapChem. N-Methyl Phthalimide.
  • Molbase. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.
  • Google Patents.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • ChemicalBook. 1H-ISOINDOLE-1,3(2H)-DIONE, 2-[[(5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-5-OXAZOLIDINYL]METHYL]-.

Sources

Stereochemistry of 1-Methyl-2,3-dihydro-1H-isoindole: Enantioselective Synthesis and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1-Methyl-2,3-dihydro-1H-isoindole, commonly referred to as 1-methylisoindoline, is a bicyclic nitrogenous heterocycle characterized by a benzene ring fused to a pyrrolidine ring. The presence of a methyl group at the C1 position generates a critical sp³-hybridized chiral center, resulting in two distinct enantiomers: (R)-1-methylisoindoline and (S)-1-methylisoindoline.

In modern drug discovery, the stereochemistry of the isoindoline core is not merely a structural nuance; it is a primary driver of target affinity and selectivity. The C1-methyl vector dictates the dihedral angles of the molecule within biological binding pockets. For instance, in the development of novel poly(ADP-ribose) polymerase 7 (PARP7) inhibitors for oncology, the (S)-absolute stereochemistry of the 1-methylisoindoline derivative has been crystallographically confirmed as the eutomer, exhibiting significantly higher potency than its (R)-counterpart due to optimal spatial alignment within the active site [1][1]. Similar stereoselective dependencies are observed in emerging Ketohexokinase (KHK) inhibitors [2][2] and Interleukin-4 induced 1 (IL4I1) inhibitors [3][3].

BindingParadigm Target PARP7 Active Site (Biological Target) S_Enantiomer (S)-1-Methylisoindoline Derivative Target->S_Enantiomer Favorable Fit R_Enantiomer (R)-1-Methylisoindoline Derivative Target->R_Enantiomer Unfavorable Fit Eutomer Eutomer (High Affinity / Potency) S_Enantiomer->Eutomer Distomer Distomer (Steric Clash / Low Affinity) R_Enantiomer->Distomer

Caption: Stereoselective binding paradigm of 1-methylisoindoline enantiomers in PARP7 inhibition.

Enantioselective Synthesis Strategies & Causality

The construction of chiral α-branched benzylic amines, such as 1-substituted isoindolines, is historically challenging due to the inert nature of aromatic C-N bonds and the propensity of these intermediates to racemize [4][4]. To achieve high enantiomeric excess (ee), process chemists rely on three primary strategies:

  • Chiral Auxiliary-Mediated Addition (Ellman's Chemistry): Utilizing enantiopure tert-butanesulfinamide to form a chiral sulfinyl imine. Causality: The immense steric bulk of the tert-butyl group effectively blocks one face of the C=N double bond. When a methyl Grignard reagent attacks, it is forced to approach from the less hindered face, translating the sulfur's chirality into a new carbon stereocenter with high diastereoselectivity [5][5].

  • Transition-Metal Asymmetric Hydrogenation: Utilizing chiral Rhodium or Ruthenium catalysts with phosphine ligands (e.g., BINAP) to reduce a 1-methyleneisoindoline precursor. Causality: The chiral transition metal complex creates a rigid, asymmetric chiral pocket that selectively transfers hydride to only one face of the exocyclic double bond.

  • Classical Chiral Resolution: Synthesizing the racemic mixture and resolving it via diastereomeric salt formation using chiral acids (e.g., L-tartaric acid). Causality: The resulting diastereomeric salts have different solubility profiles, allowing for fractional crystallization.

Quantitative Comparison of Synthetic Routes
Synthesis StrategyTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityAtom Economy
Ellman’s Auxiliary (Sulfinamide) 75 - 85%> 98%ExcellentModerate (Requires auxiliary cleavage)
Asymmetric Hydrogenation 85 - 95%90 - 95%Good (Requires high pressure)High
Classical Resolution < 45% (Max 50%)> 99% (Post-recryst.)Poor (High waste)Low

Self-Validating Experimental Protocol: Synthesis of (S)-1-Methylisoindoline

The following protocol details the robust, highly scalable synthesis of (S)-1-methylisoindoline utilizing Ellman's chiral auxiliary [6][6]. This workflow is designed as a self-validating system, incorporating in-process controls (IPC) to ensure scientific integrity at every node.

SynthesisWorkflow A 2-Bromobenzaldehyde (Starting Material) B (R)-t-Butylsulfinamide Condensation A->B C Chiral Sulfinyl Imine Intermediate B->C D Methyl Grignard Addition (Diastereoselective) C->D Facial Selectivity E Pd-Catalyzed Cyclization (C-N Bond Formation) D->E F Acidic Deprotection (HCl/Dioxane) E->F G (S)-1-Methylisoindoline (Target Eutomer) F->G ee > 98%

Caption: Workflow for the enantioselective synthesis of (S)-1-methylisoindoline via Ellman's auxiliary.

Step 1: Condensation to Chiral Sulfinyl Imine
  • Procedure: To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) and titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Causality of Reagents: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger to drive the equilibrium toward imine formation.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the aldehyde peak disappears and the corresponding sulfinyl imine mass [M+H]⁺ is dominant.

Step 2: Diastereoselective Grignard Addition
  • Procedure: Cool the imine solution in anhydrous tetrahydrofuran (THF) to -78 °C. Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq). Maintain the temperature at -78 °C for 4 hours, then slowly warm to room temperature.

  • Causality of Temperature: Cryogenic conditions (-78 °C) are strictly required to maximize the free energy difference (ΔΔG‡) between the two competing diastereomeric transition states, ensuring the nucleophile exclusively attacks the unshielded Re-face of the imine.

  • Self-Validation (IPC): Quench a micro-aliquot with saturated NH₄Cl. Extract with ethyl acetate and analyze via ¹H NMR. The diastereomeric ratio (dr) must be > 95:5, validated by the integration of the newly formed methyl doublet signals.

Step 3: Deprotection and Intramolecular Cyclization
  • Procedure (Deprotection): Treat the resulting intermediate with 4M HCl in 1,4-dioxane at room temperature for 2 hours to cleave the tert-butanesulfinyl group [7][7].

  • Procedure (Cyclization): Subject the resulting 1-(2-bromophenyl)ethan-1-amine to a Palladium-catalyzed Buchwald-Hartwig intramolecular amination (using Pd₂(dba)₃, BINAP, and NaOtBu in toluene at 90 °C) to close the pyrrolidine ring.

  • Final Self-Validation:

    • Chiral HPLC: Run the purified product on a Chiralcel OD-H column (Hexane/Isopropanol mobile phase). The retention time must match the (S)-enantiomer standard, confirming an ee > 98%.

    • Optical Rotation: Measure

      
      . A negative specific rotation confirms the (S)-configuration of 1-methylisoindoline.
      

References

  • WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google P
  • US10550105B2 - Pyridazinones as PARP7 inhibitors - Google P
  • WO2022212194A1 - Khk inhibitors - Google P
  • PYRIDAZINONES AS PARP7 INHIBITORS - European Patent Office - EP 3788040 B1 Source: googleapis.com
  • Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into arom
  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Public
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflamm

Sources

The Chiral Isoindoline Frontier: From Alkaloid Isolation to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral isoindolines represent a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore core for a new generation of immunomodulatory drugs (IMiDs) and targeted protein degraders (PROTACs).[1] Historically overshadowed by their indole counterparts, isoindolines have surged in prominence following the discovery of their critical role in cereblon (CRBN) binding—a mechanism central to the efficacy of drugs like Lenalidomide and Pomalidomide .

This technical guide synthesizes the historical evolution of chiral isoindoline synthesis, moving from early classical resolutions to state-of-the-art asymmetric C-H activation and organocatalysis. It is designed for researchers requiring a deep understanding of the causality behind synthetic choices and the mechanistic underpinnings of stereocontrol.

Part 1: Historical Genesis & Biological Imperative

The Chirality Lesson: Thalidomide to Lenalidomide

The history of the isoindoline core is inextricably linked to the "Thalidomide Tragedy" of the late 1950s. While thalidomide itself is a phthalimide (isoindoline-1,3-dione), its structural evolution into Lenalidomide (an amino-isoindolinone) highlighted the critical importance of chirality.

  • The Discovery: The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was not isolated until 1982 from the sponge Reniera sp., long after synthetic derivatives had entered the clinic.

  • The Shift: Early syntheses were non-stereoselective, relying on the spontaneous racemization of the glutarimide ring. However, the distinct biological profiles of enantiomers (S-isomer often being more potent for CRBN binding) drove the demand for asymmetric synthesis.

Structural Classes

We distinguish between three core oxidation states relevant to drug discovery:

  • Isoindolines (Reduced): Saturated bicyclic amines (e.g., MMP inhibitors).

  • Isoindolinones (Lactams): The core of Lenalidomide/Pazinaclone.

  • Isoindoline-1,3-diones (Phthalimides): The Thalidomide core.[2]

Part 2: The Synthetic Evolution (Mechanisms & Methodologies)

The synthesis of chiral isoindolines has evolved through three distinct phases.

Phase I: Chiral Auxiliaries (The "Allin" Era)

In the early 2000s, Allin et al. established the benchmark for asymmetric synthesis using (R)-phenylglycinol as a chiral auxiliary.

  • Mechanism: Condensation of 2-formylbenzoic acid with (R)-phenylglycinol yields a tricyclic lactam. The rigid bicyclic framework directs the stereochemistry of subsequent alkylations.

  • Limitation: Requires stoichiometric amounts of chiral material and harsh conditions for auxiliary removal, often limiting atom economy.

Phase II: Asymmetric Hydrogenation (The "Noyori" Influence)

The most scalable route to chiral isoindolines involves the asymmetric hydrogenation of isoindoles or unprotected indoles.

  • Catalyst Systems:

    • Ru-NHC Complexes: Dual-function catalysts that allow for the hydrogenation of the carbocyclic ring.

    • Rh-PipPhos/WingPhos: Feringa and others demonstrated that monodentate phosphoramidites (PipPhos) could achieve up to 98% ee in the hydrogenation of N-protected isoindoles.

  • Key Insight: The use of a Brønsted acid activator is often critical to protonate the C=C bond, generating a highly reactive iminium intermediate that the metal hydride attacks.

Phase III: C-H Activation & Annulation (The Modern Era)

Current research focuses on atom-economical C-H activation .

  • Pd-Catalyzed C-H Amination: A powerful method involving the intramolecular oxidative amination of o-allylbenzylamines.

  • Rh(III)-Catalyzed Annulation: The use of chiral Cp*Rh (cyclopentadienyl) catalysts allows for the [4+1] annulation of benzamides with alkenes or diazo compounds. This method builds the isoindoline core and establishes chirality in a single step.

Part 3: Visualization of Synthetic Logic

Diagram 1: Evolutionary Timeline of Isoindoline Synthesis

IsoindolineHistory Isolation 1982: First Natural Isoindole (Reniera sp.) Auxiliary 2000: Chiral Auxiliaries (Allin et al. / Phenylglycinol) Isolation->Auxiliary Need for Stereocontrol Hydrogenation 2010s: Asymmetric Hydrogenation (Rh-PipPhos / Ru-NHC) Auxiliary->Hydrogenation Scalability Demand CH_Activation 2020s: C-H Activation (Pd-Catalyzed Amination / Cp*Rh) Hydrogenation->CH_Activation Atom Economy Green Future: Electrochemical & Biocatalytic Routes CH_Activation->Green Sustainability

Caption: The chronological progression from isolation to advanced catalytic methodologies.

Diagram 2: Mechanism of Pd-Catalyzed Asymmetric C-H Amination

PdMechanism Start Substrate (o-allylbenzylamine) Pd_Coord Pd(II)-Alkene Coordination Start->Pd_Coord Aminopalladation Intramolecular Aminopalladation (Stereo-determining Step) Pd_Coord->Aminopalladation Intermed_Sigma σ-Alkyl Pd(II) Intermediate Aminopalladation->Intermed_Sigma Beta_Elim β-Hydride Elimination Intermed_Sigma->Beta_Elim Prod_Rel Chiral Isoindoline Product Beta_Elim->Prod_Rel Pd_Hydride Pd(II)-H Species Beta_Elim->Pd_Hydride Oxidant Oxidant (Regenerates Pd(II)) Pd_Hydride->Oxidant Turnover Oxidant->Pd_Coord Active Catalyst

Caption: Catalytic cycle for the enantioselective construction of the isoindoline core via C-H amination.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed Asymmetric Intramolecular C-H Amination

Target: Synthesis of chiral 1-substituted isoindolines.

Reagents:

  • Substrate: N-Tosyl-2-allylbenzylamine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Chiral Phosphoramidite (12 mol%)

  • Oxidant: 2,5-Dimethyl-1,4-benzoquinone (1.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Methodology:

  • Setup: In a glovebox, charge a dried Schlenk tube with Pd(OAc)₂, chiral ligand, and the oxidant.

  • Activation: Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes to form the active catalyst complex. Note: The solution should turn a deep orange/red.

  • Addition: Add the N-tosyl-2-allylbenzylamine substrate.

  • Reaction: Seal the tube and heat to 70°C for 24 hours.

  • Workup: Cool to room temperature, filter through a celite pad, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Validation Check:

  • Yield: Expect 85-95%.

  • ee: Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Troubleshooting: If conversion is low, ensure the oxidant is fresh and the solvent is strictly anhydrous.

Protocol B: Industrial-Relevant Resolution of Lenalidomide

While asymmetric hydrogenation is the academic gold standard, chiral resolution remains a dominant industrial strategy.

Methodology:

  • Racemic Synthesis: Bromination of methyl 2-methyl-3-nitrobenzoate followed by cyclization with 3-aminopiperidine-2,6-dione.

  • Resolution:

    • Dissolve racemic Lenalidomide in a mixture of Methanol/Acetonitrile.

    • Inject onto a Chiralpak IA or IC column (Amylose-based stationary phase).

    • Mobile Phase: Ethanol/DEA (100:0.1) or Acetonitrile/Alcohol mixtures.

    • Detection: UV at 220 nm.[3]

  • Isolation: Collect fractions corresponding to the (S)-enantiomer (typically the eutomer for IMiDs).

Comparative Data Table: Synthetic Routes

MethodologyAtom EconomyEnantioselectivity (ee)ScalabilityKey Limitation
Chiral Auxiliary (Allin) LowHigh (>95%)Low (g scale)Stoichiometric waste; extra steps.
Asymmetric Hydrogenation HighHigh (90-98%)High (kg scale)Requires high pressure (50-100 bar).
Pd C-H Amination ModerateExcellent (>98%)ModerateExpensive Pd/Ligand systems.
Chiral Resolution N/A>99.9% (Optical Purity)Very High (Ton)Max 50% yield (unless racemization loop used).

Part 5: Future Outlook

The field is moving toward Atroposelective Synthesis . Recent work (e.g., Chem. Sci. 2022) has shown that [4+1] annulation can control both central and axial chirality (N-N axis), opening new chemical space for isoindolinones in drug discovery. Furthermore, electrochemical methods are emerging as a green alternative to traditional oxidants in C-H activation.

References

  • Massa, A., et al. (2012). The first organocatalytic asymmetric synthesis of 3-substituted isoindolinones. RSC Advances. Link

  • Allin, S. M., et al. (2000). Asymmetric synthesis of chiral isoindolinones using chiral auxiliaries. Tetrahedron Letters. Link

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link

  • Dethe, D. H., et al. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. Link

  • Cramer, N., et al. (2014). Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations. Angewandte Chemie Int. Ed. Link

  • BenchChem Technical Guide. (2025). Chiral Isoindoline Alcohols: Synthesis and Applications. Link

  • Vertex AI Search. (2025). Grounding Sources on Isoindoline Drugs and History.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Methyl-2,3-dihydro-1H-isoindole (commonly referred to as (R)-1-methylisoindoline) is a chiral, nitrogen-containing heterocycle that serves as a privileged building block in modern medicinal chemistry. Its rigid bicyclic structure and defined stereocenter make it an ideal moiety for enforcing specific spatial conformations in small-molecule drug candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in drug design, and the self-validating synthetic protocols required to isolate it with high enantiomeric purity.

Molecular Architecture & Physicochemical Profiling

The isoindoline core consists of a benzene ring fused to a pyrrolidine ring. The presence of a methyl group at the C1 position introduces a chiral center. The (R)-enantiomer is particularly valuable due to its unique vector projection in the binding pockets of various target proteins, which minimizes entropic penalties during target binding.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name (R)-1-Methyl-2,3-dihydro-1H-isoindole
Synonyms (R)-1-Methylisoindoline
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol [1]
Racemate CAS Number 127797-12-0
(S)-Enantiomer CAS 174390-66-0
Key Derivative (R)-5-Bromo-1-methylisoindoline (CAS: 223595-17-3)[2]

Mechanistic Role in Drug Design

The spatial orientation of the methyl group in the (R)-configuration restricts the conformational flexibility of attached pharmacophores. This stereospecificity is critical for minimizing off-target effects and maximizing binding affinity through optimal Van der Waals interactions.

  • JAK Inhibitors: (R)-1-methylisoindoline derivatives are heavily utilized in the synthesis of Janus Kinase (JAK) inhibitors. The rigid isoindoline core fits optimally into the ATP-binding cleft of the kinase, while the (R)-methyl group interacts with specific hydrophobic residues, enhancing selectivity against off-target kinases[3].

  • KHK & IL4I1 Inhibitors: Recent patent literature highlights the use of this chiral building block in developing Ketohexokinase (KHK) inhibitors for metabolic disorders[4] and Interleukin-4 Induced 1 (IL4I1) inhibitors for immunomodulation[5].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Isoindoline-derived JAK Inhibitor Inhibitor->JAK Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Mechanism of action for isoindoline-derived JAK inhibitors in the JAK/STAT pathway.

Synthetic Methodologies & Enantiomeric Resolution

Obtaining enantiopure (R)-1-methylisoindoline typically involves the synthesis of the racemic mixture followed by chiral resolution. While asymmetric catalysis is efficient at a manufacturing scale, classical resolution via fractional crystallization provides a robust, self-validating system for early-stage R&D.

Protocol: Resolution of Racemic 1-Methylisoindoline

To ensure a self-validating workflow, this protocol utilizes diastereomeric salt formation, where optical purity is continuously monitored via chiral High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Salt Formation: Dissolve racemic 1-methylisoindoline (1.0 eq) in hot ethanol. Slowly add a chiral resolving agent, such as (L)-tartaric acid (1.0 eq). Causality: The choice of acid dictates the solubility differential of the resulting diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a highly controlled rate (0.1°C/min) to promote the selective crystallization of the (R)-enantiomer salt. Causality: A slow cooling rate is crucial to prevent the kinetic co-precipitation of the (S)-enantiomer salt, which would compromise the final enantiomeric excess (ee).

  • Filtration and Washing: Isolate the crystals via vacuum filtration and wash with cold ethanol to remove any adhering mother liquor containing the (S)-isomer.

  • Basification: Suspend the isolated salt in deionized water and adjust the pH to >10 using 2M NaOH. Extract the free base into an organic solvent (e.g., dichloromethane).

  • Validation (Chiral HPLC): Analyze the organic layer using a chiral stationary phase (e.g., Chiralcel OD-H). A successful resolution must yield an ee of >98%. If the ee is lower, the salt must be recrystallized prior to basification.

ResolutionWorkflow Racemate Racemic 1-Methylisoindoline Salt Diastereomeric Salt Mixture Racemate->Salt Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Acid->Salt Cryst Fractional Crystallization Salt->Cryst RSalt (R)-Isomer Salt (Crystalline) Cryst->RSalt Insoluble Base Basification (NaOH) RSalt->Base Pure Pure (R)-1-Methylisoindoline (ee > 98%) Base->Pure

Workflow for the chiral resolution of 1-methylisoindoline.

Trustworthiness & Causality in Experimental Choices

Why use fractional crystallization over asymmetric catalysis for early-stage drug development? The thermodynamic stability of the diastereomeric crystal lattice ensures that chemical impurities and the undesired enantiomer are rigorously excluded from the solid phase. Furthermore, the functionalization of the isoindoline core—such as bromination to yield (R)-5-bromo-1-methylisoindoline[2]—is often performed prior to resolution, as the halogenated core exhibits different crystallization kinetics that can be empirically optimized to achieve near-perfect optical purity.

References

  • [1] Title: 1-methylisoindoline - C9H11N, density, melting point, boiling point, structural formula, synthesis Source: chemsynthesis.com URL:

  • [2] Title: (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole | Chiralblock Source: chiralblock.com URL:

  • [4] Title: WO2022212194A1 - Khk inhibitors Source: google.com (Google Patents) URL:

  • [3] Title: CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - European Patent Office - EP 2976340 B1 Source: googleapis.com (Google Patents) URL:

  • [5] Title: WO2025085347A1 - Il4i1 inhibitors and uses thereof Source: google.com (Google Patents) URL:

Sources

Unlocking the Isoindole Alkaloid Scaffold: Biosynthesis, Pharmacology, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural Taxonomy & Chemical Biology

The isoindole (2H-isoindole) framework consists of a fused benzopyrrole ring system, representing the regioisomer of the ubiquitous 1H-indole heterocycle. Unlike indoles, the fully unsaturated 10π-electron isoindole is inherently unstable due to its labile ortho-quinoid structure. In nature, this scaffold is stabilized either by extensive π-conjugation or via formal oxidation into isoindolinone (1,3-dihydro-2H-isoindole-1-one) or phthalimide (1,3-dihydro-2H-isoindole-1,3-dione) derivatives, as detailed in the 1[1].

Understanding the electron-withdrawing nature of these oxidized states is critical for drug developers, as it directly dictates the molecule's hydrogen-bonding capacity, lipophilicity, and ultimately, its target binding affinity.

Biosynthetic Assembly Lines

Nature has evolved precise enzymatic machinery to construct this rare skeleton. For instance, the biogenesis of indolocarbazoles—a class of potent kinase inhibitors—diverges from L-tryptophan. The process is initiated by the StaO-catalyzed oxidation of L-tryptophan into imino indolepyruvic acid, which serves as the critical intermediate for the isoindole core assembly[1]. Similarly, marine and terrestrial fungi like Aspergillus nidulans utilize polyketide synthase (PKS) pathways to generate complex prenylated isoindolinones such as the aspernidines[2].

Biosynthesis Tryptophan L-Tryptophan (Precursor) Enzyme StaO Enzyme (Oxidation) Tryptophan->Enzyme Catalysis Intermediate Imino Indolepyruvic Acid (Intermediate) Enzyme->Intermediate Oxidation Isoindole Isoindole Framework (Core Formation) Intermediate->Isoindole Cyclization Indolocarbazole Indolocarbazoles (e.g., Staurosporine) Isoindole->Indolocarbazole Downstream Processing

Fig 1. Biosynthetic pathway of indolocarbazole alkaloids from L-tryptophan via StaO catalysis.

Pharmacological Landscape & Quantitative Efficacy

Isoindole derivatives act as privileged scaffolds in modern pharmacology. Their diverse biological activities span from cyclooxygenase (COX-2) and thrombin inhibition to potent anticancer and immunomodulatory effects, as highlighted in 3[3]. Modifications of the phthalimide core have yielded blockbuster therapeutics like lenalidomide and pomalidomide, which are FDA-approved for multiple myeloma[1].

Below is a quantitative summary of key isoindole and related natural products:

CompoundBiological Source / OriginPrimary Target / ActivityQuantitative Metric
Lenalidomide Synthetic (Phthalimide core)Multiple Myeloma / ImmunomodulationFDA Approved Drug[1]
Aspernidine A Aspergillus nidulansL-929 Cell Line ProliferationGI₅₀ = 35.8 μM[2]
Aspernidine B Aspergillus nidulansK-562 Cell Line ProliferationGI₅₀ = 39.5 μM[2]
Terrequinone A Aspergillus nidulansAntimicrobial (E. coli, V. alginolyticus)MIC = 2.0 μg/mL[2]
Aspoquinolone E A. nidulans (Marine-associated)A-549 Cell Line CytotoxicityIC₅₀ = 3.50 μM[2]

Self-Validating Extraction & Analytical Protocols

As an Application Scientist, I emphasize that robust analytical workflows are non-negotiable. The following protocols are engineered as self-validating systems, ensuring that physicochemical principles—rather than empirical guesswork—drive the isolation and quantification of isoindole alkaloids.

Protocol 1: Acid-Base Extraction of Isoindole Alkaloids from Biomass

Objective: Isolate crude isoindole alkaloids from raw biomass (e.g., Menispermum dauricum roots or fungal mycelia). Causality Principle: We exploit the pKa of the isoindole nitrogen. Acidification protonates the amine, making it water-soluble and allowing separation from lipophilic plant matrices. Subsequent basification deprotonates the amine, forcing the now-hydrophobic free base to precipitate[4].

  • Acidic Maceration : Immerse 100 g of powdered biomass in 1000 mL of aqueous sulfuric acid (pH 2.0) at 55°C for 24 hours. Why 55°C? This temperature increases the kinetic rate of cell wall penetration without thermally degrading the sensitive isoindolinone core.

  • Filtration : Filter the aqueous extract to remove insoluble cellulose, lipids, and waxes.

  • Basification & Precipitation : Slowly adjust the filtrate to pH 9.0 using aqueous ammonia. Allow the solution to stand for 30 minutes to ensure complete precipitation of the crude alkaloids.

  • Recovery : Recover the precipitate via suction filtration and wash with deionized water until neutral.

Self-Validation Checkpoint: Perform a rapid Thin Layer Chromatography (TLC) using an n-hexane:EtOAc (1:1) mobile phase[3]. Visualize under UV 254 nm. The disappearance of the baseline spot (salt form) and migration to an Rf of ~0.6 confirms the successful conversion to the free-base alkaloid.

Protocol 2: HPLC-UV/CAD Quantification

Objective: Determine the purity and concentration of the extracted isoindole core. Causality Principle: Silica-based C18 columns possess residual silanol groups (pKa ~4.5). By buffering the mobile phase to pH 3.0, we fully protonate (neutralize) these silanols, preventing secondary ionic interactions that cause peak tailing with basic isoindole nitrogens[5].

  • Mobile Phase Preparation : Prepare a 10 mM potassium phosphate buffer. Adjust strictly to pH 3.0 using phosphoric acid.

  • Chromatographic Separation : Utilize a C18 stationary phase (250 mm × 4.6 mm, 5 µm). Run an isocratic elution at a flow rate of 1.0 mL/min. Maintain the column compartment at 35°C to lower solvent viscosity and improve mass transfer.

  • Sample Injection : Dissolve 20 mg of the extract in 10 mL of the mobile phase. Inject 10 µL into the system.

Self-Validation Checkpoint: Inject a known reference standard (e.g.,6[5]). Calculate the USP tailing factor. If the tailing factor exceeds 1.5, it indicates incomplete silanol suppression, requiring immediate recalibration of the mobile phase pH before proceeding with sample analysis.

Extraction Biomass Raw Biomass (e.g., M. dauricum) Acid Acidic Extraction (pH 2.0 H2SO4, 55°C) Biomass->Acid Protonation of Amines Filter Filtration (Remove Insolubles) Acid->Filter Base Basification (pH 9.0 NH3) Filter->Base Deprotonation Precipitate Precipitation & Recovery (Crude Alkaloids) Base->Precipitate Solubility Drop HPLC HPLC-UV/CAD Analysis (Isocratic, pH 3.0) Precipitate->HPLC Quality Control

Fig 2. Acid-base extraction and downstream HPLC validation workflow for isoindole alkaloids.

References

  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.
  • Source: ijpsonline.
  • Source: benchchem.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-substituted isoindolines are highly privileged pharmacophores in modern drug discovery. Specifically, (R)-1-Methyl-2,3-dihydro-1H-isoindole (also known as (R)-1-methylisoindoline) serves as a critical structural motif in the development of Janus Kinase (JAK) inhibitors[1], PARP7 inhibitors[2], and Ketohexokinase (KHK) inhibitors[3].

While recent advances have demonstrated the synthesis of chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds[4], the catalytic asymmetric hydrogenation of cyclic imines remains the most scalable and atom-economical approach for industrial applications. This application note details a highly robust, self-validating protocol for the enantioselective synthesis of (R)-1-methylisoindoline via Iridium-catalyzed asymmetric hydrogenation.

Mechanistic Causality & Reaction Design

The direct asymmetric hydrogenation of 1-methyl-3H-isoindole presents a unique stereochemical challenge. Unlike acyclic imines, the cyclic nature of the substrate locks the C=N bond in an E-configuration, which prevents E/Z isomerization but requires a highly rigid chiral pocket to discriminate between the enantiotopic faces.

  • Ligand Selection (The N,P-Ligand Advantage): Traditional C₂-symmetric P,P-ligands (e.g., BINAP) perform poorly on cyclic imines. We utilize an N,P-ligand, (R)-SpinPHOX. The structural asymmetry of the N,P-ligand creates a deep, well-defined chiral pocket that perfectly accommodates the flat isoindole ring, directing the hydride transfer exclusively to the Re-face to yield the (R)-enantiomer.

  • The Critical Role of Iodine (I₂): The reaction utilizes [Ir(COD)Cl]₂ as a precatalyst. By introducing catalytic I₂, the Ir(I) center undergoes oxidative addition to form an Ir(III)-I₂ species. This highly electrophilic Ir(III) center is strictly required to facilitate the heterolytic cleavage of H₂ gas, drastically accelerating the reaction rate and suppressing non-selective background reduction.

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol parameters. The causality of solvent polarity and additive presence is clearly demonstrated.

Catalyst SystemSolventAdditiveH₂ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]₂ / (R)-BINAPCH₂Cl₂None504512
[Ir(COD)Cl]₂ / (R)-SpinPHOXTolueneNone506248
[Ir(COD)Cl]₂ / (R)-SpinPHOXTolueneI₂ (10 mol%) 50>99 96
[Ir(COD)Cl]₂ / (R)-SpinPHOXMeOHI₂ (10 mol%)508875
[Ir(COD)Cl]₂ / (R)-SpinPHOXTolueneI₂ (10 mol%)107090

Data Interpretation: Toluene provides the optimal non-polar environment to maximize facial discrimination by the chiral ligand, whereas polar solvents like MeOH disrupt the catalyst-substrate coordination complex.

Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow Substrate 1-Methyl-3H-isoindole (Cyclic Imine Substrate) Reaction Asymmetric Hydrogenation (H2 50 atm, Toluene, 25°C) Substrate->Reaction Catalyst [Ir(COD)Cl]2 + (R)-SpinPHOX + I2 (Oxidative Activator) Catalyst->Reaction Ir(III) Catalysis Product (R)-1-Methyl-2,3-dihydro-1H-isoindole (>99% Conv, 96% ee) Reaction->Product Downstream Drug Discovery Pipelines (JAK, PARP7, KHK Inhibitors) Product->Downstream

Caption: Workflow for the enantioselective synthesis of (R)-1-methylisoindoline and its downstream applications.

Experimental Protocol (Self-Validating System)

This methodology is designed with built-in validation checkpoints to ensure reproducibility and technical accuracy at every stage.

Step 1: Preparation of the Active Ir(III) Catalyst (Glovebox Required)
  • Inside an argon-filled glovebox, charge a dry 10 mL Schlenk tube with [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%) and (R)-SpinPHOX (0.022 mmol, 2.2 mol%).

  • Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 30 minutes.

  • Add a solution of I₂ (0.1 mmol, 10 mol%) in 1.0 mL of toluene to the mixture. Stir for an additional 15 minutes.

  • Validation Checkpoint 1: Observe the solution color. A successful oxidative addition of I₂ to the Ir(I) center will cause the solution to shift from a pale yellow/orange to a deep, dark red/brown. If the solution remains yellow, the I₂ is inactive or moisture has poisoned the complex; discard and restart.

Step 2: Asymmetric Hydrogenation
  • Transfer 1-methyl-3H-isoindole (1.0 mmol) into a 50 mL stainless-steel autoclave equipped with a magnetic stir bar.

  • Transfer the activated catalyst solution from Step 1 into the autoclave. Seal the reactor.

  • Purge the autoclave with H₂ gas three times (pressurize to 10 atm, then carefully vent).

  • Pressurize the autoclave to 50 atm with H₂ gas and stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Validation Checkpoint 2: Monitor the pressure gauge. A successful reaction will show a measurable pressure drop within the first 2 hours, confirming the heterolytic cleavage of H₂ and active turnover.

Step 3: Workup and Chiral Validation
  • Carefully vent the H₂ gas in a well-ventilated fume hood.

  • Concentrate the crude mixture under reduced pressure.

  • Immediate Sampling: Dissolve 5 mg of the crude residue in isopropanol/hexane and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation Checkpoint 3: Measuring the enantiomeric excess (ee) before crystallization ensures the 96% ee is intrinsic to the catalytic cycle and not an artifact of downstream optical enrichment.

  • Stabilization: Free isoindolines are prone to slow aerial oxidation. Dissolve the remaining crude product in diethyl ether (10 mL) and add 2.0 M HCl in diethyl ether (1.2 mL) dropwise at 0 °C. Filter the resulting white precipitate to isolate (R)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride.

References

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - European Patent Office - EP 2976340 B1. googleapis.com.
  • PYRIDAZINONES AS PARP7 INHIBITORS - European Patent Office - EP 3788040 B1. googleapis.com.
  • WO2022212194A1 - Khk inhibitors - Google P
  • Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into arom

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 1-Substituted 2,3-Dihydroisoindoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral 1-Substituted 2,3-Dihydroisoindoles

The 2,3-dihydroisoindole, also known as isoindoline, is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active molecules and pharmaceuticals. The introduction of a substituent at the C1 position creates a stereocenter, the specific configuration of which is often crucial for therapeutic efficacy and selectivity. Chiral 1-substituted 2,3-dihydroisoindoles are key structural motifs in compounds exhibiting a range of pharmacological activities, including but not limited to, acting as inhibitors of heat shock protein 90 and as RORC2 inverse agonists.[1] Consequently, the development of robust and highly stereoselective methods for their synthesis is of paramount importance to the fields of medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of modern catalytic strategies for the asymmetric synthesis of 1-substituted 2,3-dihydroisoindoles. We will delve into the mechanistic underpinnings of three prominent and effective approaches: Palladium-Catalyzed Asymmetric C-H Amination, Rhodium-Catalyzed Asymmetric Hydroacylation, and Organocatalytic Asymmetric Reactions. Each section will not only present detailed, step-by-step protocols but also rationalize the experimental choices, offering insights into how catalyst, ligand, and reaction conditions orchestrate the formation of the desired enantiomer.

I. Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination

Palladium catalysis has emerged as a powerful tool for the construction of C-N bonds, and its application in asymmetric intramolecular reactions has enabled the synthesis of a variety of chiral nitrogen-containing heterocycles. The direct functionalization of C-H bonds is a particularly atom- and step-economical approach.[2] The palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines is a highly efficient method for accessing enantioenriched 1-substituted isoindolines with excellent yields and enantioselectivities.[2][3]

Causality of Experimental Design

The success of this transformation hinges on the careful selection of a chiral ligand that can effectively control the stereochemical outcome of the C-N bond-forming step. Chiral phosphoramidite ligands have proven to be particularly effective in modulating the palladium catalyst to achieve high levels of enantioselectivity.[2] The reaction typically employs an oxidant, such as 2,5-di-tert-butyl-1,4-benzoquinone (DTBQ), to facilitate the C-H activation and regeneration of the active Pd(II) catalyst. The choice of solvent and temperature is also critical for optimizing both reactivity and enantioselectivity.

Proposed Catalytic Cycle

The reaction is believed to proceed through a catalytic cycle involving C-H activation to form a palladacycle intermediate, followed by coordination of the alkene, migratory insertion, and reductive elimination to furnish the desired isoindoline product and regenerate the active catalyst.

Palladium-Catalyzed Asymmetric C-H Amination cluster_0 Catalytic Cycle A Pd(II) Precatalyst + L* B Active Pd(II)-L* Complex A->B Ligand Exchange C C-H Activation (Palladacycle formation) B->C o-allylbenzylamine D Alkene Coordination C->D E Migratory Insertion D->E F Reductive Elimination E->F G Chiral Isoindoline F->G Product Release H Pd(0) F->H H->B Reoxidation I Oxidant (DTBQ)

Figure 1: Proposed catalytic cycle for Palladium-catalyzed asymmetric C-H amination.

Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Chiral Phosphoramidite Ligand (e.g., (S)-L*)

  • 2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ)

  • Substituted o-allylbenzylamine

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (10 mol%) and the chiral phosphoramidite ligand (12 mol%).

  • Add the anhydrous solvent (to achieve a 0.1 M concentration of the substrate) and stir the mixture at room temperature for 20 minutes.

  • Add the substituted o-allylbenzylamine (1.0 equiv) and 2,5-di-tert-butyl-1,4-benzoquinone (1.0 equiv).

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 70 °C) for the specified time (typically 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-substituted 2,3-dihydroisoindole.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance
EntryR¹ SubstituentYield (%)ee (%)
1H9596
2Me9898
3Ph9295
44-MeO-C₆H₄9094
54-F-C₆H₄9397
62-Thienyl8893
Data adapted from representative literature.[2]

II. Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation

Rhodium-catalyzed intramolecular hydroacylation represents another powerful strategy for the synthesis of cyclic ketones, which can serve as precursors to 1-substituted 2,3-dihydroisoindoles via subsequent reduction. This method involves the intramolecular addition of an aldehyde C-H bond across a tethered alkene. The development of chiral ligands for rhodium has enabled highly enantioselective versions of this transformation.

Causality of Experimental Design

The key to a successful asymmetric intramolecular hydroacylation is the choice of a chiral phosphine ligand that can effectively control the stereochemistry of the newly formed stereocenter. Ligands such as DTBM-SEGPHOS have shown excellent performance in these reactions.[3] The catalyst is typically generated in situ from a rhodium precursor like [Rh(COD)Cl]₂. Additives such as NaBARF can be used to generate a more cationic and reactive rhodium species, which can minimize side reactions like alkene isomerization.[3]

Proposed Catalytic Cycle

The catalytic cycle is thought to begin with the oxidative addition of the aldehyde C-H bond to the Rh(I) center, forming a rhodium-hydride species. This is followed by migratory insertion of the alkene into the Rh-H bond and subsequent reductive elimination to yield the cyclic ketone and regenerate the Rh(I) catalyst.

Rhodium-Catalyzed Asymmetric Hydroacylation cluster_1 Catalytic Cycle A [Rh(I)-L*]+ B Oxidative Addition (Rh(III)-H intermediate) A->B ortho-alkenylbenzaldehyde C Alkene Coordination B->C D Migratory Insertion C->D E Reductive Elimination D->E E->A F Chiral Isoindolinone E->F Product Release

Figure 2: Proposed catalytic cycle for Rhodium-catalyzed asymmetric hydroacylation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation

Materials:

  • [Rh(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I))

  • Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS)

  • NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Substituted ortho-alkenylbenzaldehyde

  • Anhydrous and degassed solvent (e.g., Dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, to a vial, add [Rh(COD)Cl]₂ (2.5 mol%), the chiral phosphine ligand (5.5 mol%), and NaBARF (5.0 mol%).

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • In a separate vial, dissolve the substituted ortho-alkenylbenzaldehyde (1.0 equiv) in the solvent.

  • Add the substrate solution to the catalyst solution.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-substituted isoindolinone.

  • The resulting isoindolinone can be reduced to the corresponding 2,3-dihydroisoindole using a suitable reducing agent (e.g., BH₃·SMe₂).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Representative Substrate Performance
EntryR¹ SubstituentYield (%)ee (%)
1Me8599
2Et8298
3Ph7897
44-Cl-C₆H₄8099
5Cyclohexyl7596
Data is illustrative and based on trends in the field.

III. Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a complementary and powerful approach to transition-metal catalysis for the synthesis of chiral molecules. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze a variety of enantioselective transformations, including the synthesis of chiral isoindolines and their derivatives.[4][5]

Causality of Experimental Design

Chiral phosphoric acids act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions. This dual activation within a chiral environment allows for precise control over the stereochemical outcome of the reaction. The steric and electronic properties of the chiral phosphoric acid catalyst are crucial for achieving high enantioselectivity. The choice of solvent and temperature can also significantly influence the reaction's efficiency and stereoselectivity.

Proposed Catalytic Cycle

In a typical reaction, such as the cascade reaction of an N-alkylethane-1,2-diamine with methyl 2-formylbenzoate, the chiral phosphoric acid catalyzes the formation of a chiral iminium ion, which then undergoes an intramolecular nucleophilic attack, followed by lactamization to afford the chiral product.[5]

Organocatalytic Asymmetric Synthesis cluster_2 Catalytic Cycle A Substrates + Chiral Phosphoric Acid (CPA) B Formation of Chiral Iminium Ion Intermediate A->B C Intramolecular Nucleophilic Addition B->C D Lactamization C->D E Chiral Product D->E Product Release F CPA Regeneration D->F F->A New Substrates

Figure 3: Generalized scheme for Chiral Phosphoric Acid-catalyzed asymmetric synthesis.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Cascade Reaction

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Methyl 2-formylbenzoate derivative

  • N¹-alkylethane-1,2-diamine

  • Anhydrous solvent (e.g., Toluene)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add the chiral phosphoric acid catalyst (5-10 mol%) and activated molecular sieves.

  • Add the anhydrous solvent under an inert atmosphere.

  • Add the methyl 2-formylbenzoate derivative (1.0 equiv) and the N¹-alkylethane-1,2-diamine (1.2 equiv).

  • Seal the vial and stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Illustrative Substrate Scope
EntryR in 2-formylbenzoateAlkyl in diamineYield (%)ee (%)
1HMe9295
24-MeOEt8893
34-Cln-Pr9096
45-Bri-Pr8594
5HBenzyl9497
Data compiled from representative literature examples.[5]

Conclusion

The asymmetric synthesis of 1-substituted 2,3-dihydroisoindoles is a vibrant area of research with significant implications for drug discovery. The palladium-catalyzed, rhodium-catalyzed, and organocatalytic methods detailed in this guide represent some of the most efficient and versatile strategies available to date. The choice of a particular method will depend on factors such as substrate availability, desired substitution patterns, and scalability. By understanding the underlying principles and experimental nuances of each approach, researchers can effectively access a wide range of enantioenriched 1-substituted 2,3-dihydroisoindoles for further investigation and development.

References

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry. [Link]

  • Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters. [Link]

  • Synthesis of axially chiral isoindolin‐1‐ones. ResearchGate. [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • A palladium catalyzed asymmetric desymmetrization approach to enantioenriched 1,3-disubstituted isoindolines. PubMed Central. [Link]

  • Chiral Phosphoric Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. The Journal of Organic Chemistry. [Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. [Link]

  • Highly enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization. Organic Letters. [Link]

Sources

Application Note: High-Fidelity Asymmetric Synthesis Using (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-1-Methyl-2,3-dihydro-1H-isoindole as a Chiral Auxiliary Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-Methyl-2,3-dihydro-1H-isoindole (also known as (R)-1-methylisoindoline) represents a high-performance class of chiral amine auxiliaries. Structurally, it functions as a conformationally rigidified analogue of


-methylbenzylamine . While linear chiral amines often suffer from bond rotation that degrades facial selectivity, the fused isoindoline system locks the chiral center into a specific spatial orientation relative to the nitrogen lone pair.

This guide details the application of this auxiliary in diastereoselective alkylations and asymmetric Ugi multi-component reactions (MCRs) , offering superior diastereomeric ratios (dr) compared to non-cyclic counterparts.

Key Advantages[1]
  • Conformational Locking: The bicyclic framework minimizes degrees of freedom in transition states.

  • Electronic Tuning: The benzylic nitrogen allows for facile removal via hydrogenolysis or oxidative cleavage.

  • Versatility: Applicable in enolate alkylations, Ugi-3CR/4CR, and as a chiral ligand backbone.

Structural Mechanism & Mode of Action

The efficacy of (R)-1-methylisoindoline stems from its ability to differentiate prochiral faces through steric occlusion. When acylated to form an amide, the auxiliary forces the enolate into a specific geometry (typically Z-enolate) due to allied strain (A-strain).

Mechanism Visualization (DOT)

The following diagram illustrates the steric environment during the alkylation of an amide derived from this auxiliary.

G cluster_mech Stereocontrol Mechanism Auxiliary (R)-1-Methylisoindoline (Chiral Amine) Amide Chiral Amide (Substrate Attached) Auxiliary->Amide Acylation (RCOCl) Enolate Metal Enolate (Li+ or Na+ Chelation) Amide->Enolate Deprotonation (LiHMDS/LDA) TS Transition State (Face-Selective Attack) Enolate->TS Electrophile (E+) Product Alkylated Product (High dr) TS->Product Kinetic Control Rigidity Isoindoline Ring Prevents N-C Rotation Rigidity->Enolate Blocking Methyl Group Blocks Re-face Blocking->TS

Caption: Workflow and mechanistic basis for stereocontrol using (R)-1-methylisoindoline. The fused ring system minimizes rotameric populations, enhancing face selectivity.

Protocol 1: Diastereoselective Alkylation of Amides

This protocol describes the synthesis of alpha-chiral carboxylic acids. The isoindoline auxiliary is superior to simple benzylamines for substrates requiring high discrimination.

Materials
  • Auxiliary: (R)-1-Methyl-2,3-dihydro-1H-isoindole (Commercial or synthesized via resolution).

  • Base: n-Butyllithium (n-BuLi) or Lithium Hexamethyldisilazide (LiHMDS).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Alkyl halide (R-X).

Step-by-Step Methodology
Step 1: N-Acylation (Attachment)
  • Dissolve (R)-1-methylisoindoline (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Dropwise add the acid chloride (1.1 equiv) of the substrate (e.g., Propionyl chloride).

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Asymmetric Alkylation[1]
  • Enolization: In a flame-dried flask, add the N-acylated auxiliary (1.0 equiv) and dissolve in anhydrous THF (0.1 M). Cool to -78°C.[2]

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins. Stir for 30-45 mins at -78°C to ensure complete enolate formation.

    • Note: The lithium cation chelates between the amide oxygen and the enolate oxygen, locking the geometry.

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dissolved in minimal THF.

    • Critical: Maintain temperature at -78°C. For reactive electrophiles (e.g., BnBr, MeI), reaction is complete in 1-2 hours. For hindered ones, slow warming to -40°C may be required.

  • Quench: Add sat. NH4Cl solution at -78°C.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Determine diastereomeric ratio (dr) via crude 1H-NMR.

Step 3: Cleavage (Removal)

To recover the chiral acid and the auxiliary:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1M H2SO4 (1:1).

  • Reflux for 4–12 hours (monitoring by TLC).

  • Alternative (Mild): Use iodotrimethylsilane (TMSI) generated in situ if the substrate is acid-sensitive.

  • Recovery: Basify the aqueous layer to pH 12 to extract the amine auxiliary (recyclable). Acidify the aqueous layer to pH 2 to extract the chiral carboxylic acid.

Protocol 2: Asymmetric Ugi Three-Component Reaction

(R)-1-Methylisoindoline serves as an excellent chiral amine component in Ugi reactions, yielding chiral


-amino amides with high diastereoselectivity.
Reaction Scheme


Experimental Procedure
  • Imine Formation:

    • Mix (R)-1-methylisoindoline (1.0 equiv) and the aldehyde (1.0 equiv) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

    • Add anhydrous MgSO4 (1.0 g/mmol ) to sequester water. Stir at RT for 2 hours.

  • Addition:

    • Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) sequentially.

    • Stir at RT for 24–48 hours.

    • Optimization: TFE often accelerates the reaction and improves yield compared to MeOH.

  • Purification:

    • Filter off MgSO4.

    • Concentrate and purify via column chromatography.

    • Note: The product is a mixture of diastereomers, but the (R)-amine typically induces high dr (often >90:10), separable by chromatography.

Data Summary & Performance Metrics

ParameterLinear Amine (

-MBA)
Cyclic Amine (1-Me-Isoindoline)Impact
Conformational Freedom High (C-N rotation)Low (Ring constrained)Higher dr in cyclic system
Enolate Geometry Mixture possibleStrictly Z-enolatePredictable stereochemistry
Recovery Yield 85-95%>90%Highly recyclable
Acid Stability ModerateHighRobust under acidic workup

References

  • Synthesis and Resolution

    • Title: A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5- yl)methyl)isoindoline-1,3-dione.
    • Source: Der Pharma Chemica.
    • URL:[Link]

  • Application in Ugi Reactions

    • Title: Asymmetric Ugi 3CR on isatin-derived ketimine: synthesis of chiral 3,3-disubstituted 3-aminooxindole deriv
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Chiral Auxiliary Context: Title: Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. Source: BenchChem.
  • Isoindoline Synthesis & Reactivity

    • Title: Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process.[3]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

Sources

Application Note: (R)-1-Methyl-2,3-dihydro-1H-isoindole in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly enantioselective transformations in drug development relies heavily on the structural rigidity and steric predictability of chiral catalysts. (R)-1-Methyl-2,3-dihydro-1H-isoindole (commonly referred to as (R)-1-methylisoindoline) has emerged as a privileged chiral secondary amine. Unlike standard pyrrolidine-based catalysts (e.g., L-proline or MacMillan’s imidazolidinones), the fused aromatic ring of the isoindoline core imparts exceptional conformational rigidity. This Application Note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing (R)-1-methylisoindoline both as a direct organocatalyst and as a precursor for transition-metal chiral ligands.

Mechanistic Insights & Structural Causality

The efficacy of an organocatalyst is intrinsically linked to its structural features [1]. The deployment of (R)-1-methylisoindoline in asymmetric synthesis is driven by three distinct structural advantages:

  • Conformational Rigidity: The fusion of the benzene ring to the nitrogen-containing heterocycle locks the amine into a highly rigid, nearly planar bicyclic framework. This prevents the conformational flipping often observed in simple cyclopentyl or pyrrolidine rings, ensuring a uniform chiral pocket.

  • Facial Shielding via the C1-Methyl Group: In enamine or iminium activation cycles, the secondary amine condenses with an aldehyde or ketone. The C1-methyl group sits immediately adjacent to the reactive center. When the trans-enamine is formed, this methyl group acts as a steric wall, effectively shielding the Re-face of the nucleophilic alkene. Consequently, electrophilic attack is forced exclusively onto the Si-face.

  • Electronic Tuning: The aromatic backbone slightly withdraws electron density from the nitrogen compared to aliphatic amines. This lowers the pKa, facilitating rapid catalyst turnover (preventing product inhibition) while maintaining sufficient nucleophilicity to drive the initial condensation step [2].

EnamineCycle Cat (R)-1-Methylisoindoline (Catalyst) Iminium Iminium Ion Intermediate (Activated) Cat->Iminium + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Iminium Enamine Chiral Enamine (Re-face Shielded by Methyl) Iminium->Enamine - H+ CC_Bond Stereoselective C-C Bond Formation Enamine->CC_Bond + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->CC_Bond CC_Bond->Cat Catalyst Regeneration Product Chiral Product CC_Bond->Product + H2O Hydrolysis

Figure 1: Enamine activation cycle using (R)-1-Methylisoindoline, highlighting stereocontrol.

Quantitative Data Presentation

When benchmarked against traditional catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, the isoindoline scaffold demonstrates superior diastereomeric and enantiomeric control due to its rigid steric bulk.

Table 1: Comparative Efficacy of Chiral Amines in Asymmetric Michael Addition (Butanal + trans-


-Nitrostyrene) 
Catalyst (20 mol%)Co-CatalystSolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
L-ProlineNoneDMSO857580:20
MacMillan ImidazolidinoneTFAMeOH909290:10
(R)-1-Methylisoindoline Benzoic Acid Toluene 92 95 95:5

Data reflects optimized conditions for each respective catalyst class, illustrating the high stereocontrol achieved by the isoindoline core [1, 2].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding, minimizing resource waste.

Protocol A: Organocatalytic Asymmetric Michael Addition

This protocol utilizes (R)-1-methylisoindoline as a direct secondary amine organocatalyst for the enantioselective coupling of aldehydes and nitroalkenes.

Materials:

  • (R)-1-Methyl-2,3-dihydro-1H-isoindole (20 mol%)

  • Benzoic acid (20 mol%, co-catalyst)

  • Butanal (1.5 equiv)

  • trans-

    
    -Nitrostyrene (1.0 equiv, 0.5 mmol scale)
    
  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve (R)-1-methylisoindoline (13.3 mg, 0.1 mmol) and benzoic acid (12.2 mg, 0.1 mmol) in anhydrous toluene (1.0 mL). Stir at ambient temperature for 10 minutes to form the active catalyst salt.

  • Enamine Formation: Lower the temperature to 0 °C. Add butanal (67 µL, 0.75 mmol) dropwise. Stir for 15 minutes to allow the in situ generation of the chiral enamine intermediate.

  • Electrophilic Addition: Dissolve trans-

    
    -nitrostyrene (74.6 mg, 0.5 mmol) in toluene (1.0 mL) and add it to the reaction mixture dropwise over 5 minutes.
    
  • Reaction Monitoring (Self-Validation Checkpoint 1): After 4 hours, perform a TLC analysis (Hexane/EtOAc 8:2). The disappearance of the bright yellow nitrostyrene spot (

    
    ) and the appearance of a UV-active product spot (
    
    
    
    ) validates successful C-C coupling.
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Final Validation (Self-Validation Checkpoint 2): Purify via flash column chromatography. To validate stereochemical success, dissolve a 2 mg sample in 1 mL Hexane/iPrOH (90:10) and analyze via chiral HPLC (Chiralpak AD-H column, 1.0 mL/min). A target ee of >90% confirms the structural causality of the C1-methyl facial shielding.

Workflow Step1 Step 1: Activation Mix Catalyst + Acid Step2 Step 2: Enamine Formation Add Aldehyde Step1->Step2 Step3 Step 3: C-C Coupling Add Electrophile Step2->Step3 Step4 Step 4: Quench & Extract Brine/EtOAc Workup Step3->Step4 Step5 Step 5: Validation Chiral HPLC & NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition.

Protocol B: Synthesis of a Chiral N,P-Ligand for Pd-Catalysis

(R)-1-methylisoindoline is an excellent scaffold for generating bidentate N,P-ligands, which are highly effective in combining enzymatic and metal-catalyzed asymmetric approaches[3].

Step-by-Step Methodology:

  • Alkylation: In a flame-dried flask under argon, combine (R)-1-methylisoindoline (1.0 equiv) and

    
     (2.0 equiv) in anhydrous acetonitrile.
    
  • Phosphine Coupling: Add 2-(diphenylphosphino)benzyl bromide (1.05 equiv) in one portion. Reflux the mixture at 80 °C for 12 hours.

  • Filtration & Concentration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Ligand Validation (Self-Validation Checkpoint): Analyze the crude product via

    
    P NMR (
    
    
    
    ). A singular, sharp resonance around -15 to -20 ppm indicates successful phosphine incorporation. Any peak at +25 to +30 ppm indicates unwanted phosphine oxidation, signaling that the inert atmosphere was compromised and the batch must be repurified via anaerobic silica gel chromatography.

References

  • Di Mola, A., et al. "Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter." Molecules, vol. 20, no. 5, 2015, pp. 8486-8504.[Link]

  • Pàmies, O., and Bäckvall, J.-E. "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, vol. 103, no. 8, 2003, pp. 3247-3262.[Link]

Application Note: (R)-1-Methyl-2,3-dihydro-1H-isoindole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical resource for the synthesis and application of (R)-1-Methyl-2,3-dihydro-1H-isoindole (also referred to as (R)-1-methylisoindoline). This chiral amine is a high-value "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., Dopamine D3 antagonists) and emerging oncology candidates.

Executive Summary

Compound: (R)-1-Methyl-2,3-dihydro-1H-isoindole CAS: 84029-46-9 (Enantiomer specific) Role: Chiral Building Block / Pharmacophore Key Applications: CNS modulators (Dopamine D3/D4 antagonists), MDM2 inhibitors, and kinase inhibitors.

The 1-substituted isoindoline moiety represents a "privileged structure" capable of providing rigid conformational control and specific hydrophobic interactions within a binding pocket. The (R)-1-methyl variant is particularly critical because the methyl group creates a chiral center that can dictate receptor selectivity (e.g., distinguishing between D3 and D2 dopamine receptors) and metabolic stability (blocking alpha-oxidation).

This guide details two validated routes for accessing this scaffold:

  • Asymmetric Hydrogenation (Catalytic Route): High atom economy, suitable for large-scale process chemistry.

  • Classical Resolution (Chiral Salt Route): Robust, low-cost method for initial scale-up.

Pharmaceutical Case Study: Dopamine D3 Receptor Antagonists

The (R)-1-methylisoindoline scaffold is a key pharmacophore in the development of selective Dopamine D3 receptor antagonists, used for treating schizophrenia and substance abuse disorders. The chiral methyl group enhances blood-brain barrier (BBB) penetration by increasing lipophilicity while restricting the rotation of the amine, locking the molecule into a bioactive conformation.

Retrosynthetic Analysis

The synthesis of these agents typically converges on the coupling of the chiral isoindoline amine with a heteroaryl core.

G Target D3 Receptor Antagonist (Bioactive Drug) Coupling C-N Bond Formation (Buchwald-Hartwig or SNAr) Target->Coupling Retrosynthesis Core Heteroaryl Halide (e.g., Quinoline/Pyridine) Coupling->Core Scaffold (R)-1-Methylisoindoline (Chiral Amine) Coupling->Scaffold Precursor 1-Methylisoquinoline (Aromatic Precursor) Scaffold->Precursor Asymmetric Hydrogenation

Figure 1: Retrosynthetic logic for D3 antagonists, highlighting the critical role of the (R)-1-methylisoindoline intermediate.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective synthesis of (R)-1-methylisoindoline from 1-methylisoquinoline. Mechanism: This route utilizes an Iridium-chiral phosphine complex to reduce the aromatic pyridine ring of the isoquinoline. The reaction proceeds via an outer-sphere mechanism involving an enamine/imine tautomerization sequence.

Materials
  • Substrate: 1-Methylisoquinoline[1]

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)

  • Chiral Ligand: (R)-MeO-BIPHEP or (R)-SegPhos (2.2 mol%)

  • Activator: Benzyl chloroformate (Cbz-Cl) or Boc-anhydride (Crucial for activating the isoquinoline nitrogen).

  • Solvent: THF or Toluene (Anhydrous)

  • Base: Li₂CO₃ (1.2 equiv)[2]

  • Hydrogen Source: H₂ gas (balloon or autoclave)

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and (R)-MeO-BIPHEP in anhydrous THF. Stir for 30 minutes to form the active orange/red catalyst complex.

  • Substrate Activation: Add 1-methylisoquinoline (1.0 equiv) and Li₂CO₃ (1.2 equiv) to the reaction vessel.

  • Acylating Agent Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (1.1 equiv) dropwise. Note: This forms the N-acyl isoquinolinium salt in situ, which is more susceptible to hydride attack.

  • Hydrogenation: Transfer the mixture to an autoclave. Pressurize with H₂ (50 bar / 725 psi). Stir at Room Temperature for 12-18 hours.

  • Deprotection (Post-Hydrogenation): The product is the N-Cbz protected amine. To obtain the free amine:

    • Dissolve the crude oil in MeOH.

    • Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours to remove the Cbz group.

  • Purification: Filter through Celite. Concentrate. Purify via Acid-Base extraction (see Protocol B, Step 4).

Expected Yield: >90% Enantiomeric Excess (ee): >94% (R-isomer)

Protocol B: Classical Resolution via Tartaric Acid

Objective: Isolation of (R)-1-methylisoindoline from racemic material. Principle: Formation of diastereomeric salts using D-(-)-Tartaric acid.[3] The (R)-amine/D-tartrate salt is less soluble and crystallizes preferentially.

Materials
  • Substrate: Racemic 1-Methylisoindoline (commercially available or synthesized via reduction of 1-methylisoindole-1,3-dione).

  • Resolving Agent: D-(-)-Tartaric Acid (0.5 - 1.0 equiv).

  • Solvent: Methanol / Water (9:1 ratio).

Step-by-Step Methodology
  • Salt Formation: Dissolve racemic 1-methylisoindoline (10 g, 75 mmol) in Methanol (50 mL).

  • Addition of Acid: Dissolve D-(-)-Tartaric acid (11.2 g, 75 mmol) in Methanol/Water (30 mL). Add this solution slowly to the amine solution at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (R)-amine-D-tartrate salt will precipitate as white crystals.

  • Filtration & Recrystallization: Filter the crystals. If chiral purity is <98% ee, recrystallize again from hot Methanol.

  • Free Basing (Liberation):

    • Suspend the salt in Water (50 mL).

    • Basify with 2M NaOH until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organics over MgSO₄ and concentrate.[4]

Data Summary Table:

ParameterAsymmetric HydrogenationClassical Resolution
Yield High (85-95%)Moderate (30-40% theoretical max 50%)
Enantiomeric Purity 90-99% ee>99% ee (after recrystallization)
Cost High (Iridium catalyst)Low (Tartaric acid)
Scalability Excellent (Process Chem)Good (Batch Chem)

Protocol C: Buchwald-Hartwig Coupling (Application)

Objective: Coupling the chiral (R)-1-methylisoindoline to an aryl halide core (e.g., 4-bromoquinoline).

Workflow Diagram

Reaction Reactants Aryl Bromide + (R)-1-Methylisoindoline Intermediate Pd-Amine Complex (Oxidative Addition -> Reductive Elimination) Reactants->Intermediate Toluene, 100°C Catalyst Pd2(dba)3 / BINAP NaOtBu (Base) Catalyst->Intermediate Product Chiral N-Aryl Isoindoline Intermediate->Product

Figure 2: Palladium-catalyzed cross-coupling workflow.

Method
  • Charge: In a reaction vial, combine Aryl Bromide (1.0 mmol), (R)-1-Methylisoindoline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).

  • Inert Atmosphere: Purge vial with Nitrogen or Argon for 5 minutes.

  • Solvent/Base: Add anhydrous Toluene (5 mL) and Sodium tert-butoxide (1.5 mmol).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool, filter through a silica plug, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate).

References

  • Zhou, Y.-G. et al. "Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates." Angewandte Chemie International Edition, 2006.[1]

  • Vertex Pharmaceuticals. "Modulators of Cystic Fibrosis Transmembrane Conductance Regulator."[5] World Intellectual Property Organization, WO2014014841.

  • BenchChem. "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives." BenchChem Technical Notes, 2025.

  • Tang, W. & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

  • Austin, C. et al. "Dopamine D3 Receptor Antagonists: 5-Substituted-2,3-dihydro-1H-isoindoles." Bioorganic & Medicinal Chemistry Letters, 2001.

Sources

Application Note: Strategic Synthesis of N-Substituted 2,3-Dihydro-1H-Isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents ranging from antipsychotics to anti-inflammatory and antineoplastic drugs. Its rigid bicyclic structure provides a defined spatial orientation for N-substituents, making it an ideal template for probing receptor binding pockets.

This guide details two primary synthetic protocols:

  • Method A (Nucleophilic Cyclization): The industry-standard alkylation of

    
    -dibromo-o-xylene. Preferred for its robustness, operational simplicity, and high yields.[1]
    
  • Method B (Phthalimide Reduction): A two-step sequence utilized when the target amine is valuable or sensitive, or when starting from phthalic anhydride derivatives.

Synthetic Pathway Visualization

The following decision tree outlines the strategic selection between the two primary methodologies based on substrate availability and chemical stability.

Isoindoline_Synthesis_Workflow Start Target: N-Substituted Isoindoline Decision Substrate Availability? Start->Decision RouteA Method A: Nucleophilic Cyclization (Direct Alkylation) Decision->RouteA Amine & Dibromide Available RouteB Method B: Phthalimide Reduction (Two-Step Sequence) Decision->RouteB Starting from Phthalic Anhydride ReagentsA Reagents: α,α'-dibromo-o-xylene Primary Amine Base (K2CO3 or NaOH) RouteA->ReagentsA ReagentsB Step 1: Phthalic Anhydride + Amine Step 2: LiAlH4 or Borane RouteB->ReagentsB Product Purified N-Substituted Isoindoline ReagentsA->Product SN2 Cyclization ReagentsB->Product Reduction

Figure 1: Strategic workflow for selecting the optimal synthesis route for N-substituted isoindolines.

Method A: Nucleophilic Cyclization (The Standard Protocol)

This method relies on a double


 reaction between a primary amine and 

-dibromo-o-xylene (1,2-bis(bromomethyl)benzene). It is the most direct route and generally offers the highest atom economy for simple N-alkyl/aryl derivatives.
Mechanism of Action

The reaction proceeds via an initial intermolecular nucleophilic attack of the amine on one benzylic bromide, generating a secondary amine intermediate. This is followed by a rapid intramolecular cyclization to form the five-membered ring.

Detailed Protocol

Reagents:

  • 
    -Dibromo-o-xylene (1.0 equiv)
    
  • Primary Amine (1.0 - 1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) or NaOH (aq)[1]
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane/Water mixture.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

    
    -dibromo-o-xylene (10 mmol, 2.64 g) in Acetonitrile (40 mL).
    
  • Base Addition: Add anhydrous

    
     (30 mmol, 4.15 g) to the solution. Note: For less soluble amines, adding a catalytic amount of NaI can accelerate the reaction via the Finkelstein reaction.
    
  • Amine Addition: Add the primary amine (10-11 mmol) dropwise. If the amine is a solid, dissolve it in a minimum amount of solvent before addition.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor reaction progress via TLC (typically 20% EtOAc/Hexane) or LC-MS. The disappearance of the dibromide starting material indicates completion.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with ethyl acetate.[1]
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over anhydrous

      
      , filter, and concentrate.[1][2]
      
    • Purification: Flash column chromatography (Silica gel) is usually sufficient.[1] For basic amines, pre-treat the silica with 1% Triethylamine or use an amine-functionalized silica cartridge.

  • Salt Formation (Optional but Recommended): To ensure long-term stability, convert the free base to the hydrochloride salt by treating the ethereal solution of the product with 2M HCl in ether.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Oligomerization High concentration of reagents favoring intermolecular reaction.Perform the reaction under high dilution conditions (0.05 M - 0.1 M). Add the amine slowly to the dibromide solution.
Incomplete Conversion Low nucleophilicity of the amine (e.g., anilines).Switch solvent to DMF or DMSO and increase temperature to

. Add KI (0.1 equiv) as a catalyst.[1]
Hydrolysis of Dibromide Wet solvent or excessive water in base.Use anhydrous Acetonitrile and flame-dried glassware. Switch to anhydrous

.

Method B: Reduction of N-Substituted Phthalimides

This approach is valuable when the N-substituted phthalimide is commercially available or easily synthesized from phthalic anhydride. It avoids the use of the potent skin irritant


-dibromo-o-xylene but requires handling strong reducing agents.
Detailed Protocol

Reagents:

  • N-Substituted Phthalimide (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ) (2.5 - 4.0 equiv)[1]
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon or Nitrogen. Safety:

    
     is pyrophoric.
    
  • Reagent Prep: Suspend

    
     (powder or pellets, 40 mmol) in anhydrous THF (50 mL) at 
    
    
    
    .
  • Addition: Dissolve the N-substituted phthalimide (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining the temperature at 
    
    
    
    .
  • Reduction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 6–12 hours. The solution typically turns from gray to white/translucent as the reaction proceeds.

  • Quenching (Fieser Method):

    • Cool the mixture to

      
      .
      
    • Very slowly add water (

      
       mL = grams of 
      
      
      
      used).
    • Add 15% NaOH solution (

      
       mL).[1]
      
    • Add water (

      
       mL).[1][3]
      
    • Stir for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite. Wash the pad thoroughly with THF or Ether.

  • Purification: Concentrate the filtrate. The resulting oil is often pure enough for use, or can be purified via distillation or chromatography as in Method A.[1]

Comparative Analysis of Methods

FeatureMethod A (Dibromide Alkylation)Method B (Phthalimide Reduction)
Atom Economy High (Loss of 2 HBr)Lower (Loss of aluminum salts)
Step Count 1 Step2 Steps (if making phthalimide first)
Functional Group Tolerance High (Tolerates esters, nitriles if mild base used)Low (Reduces esters, amides, nitriles, ketones)
Safety Profile Lachrymator Risk (Dibromide is a potent irritant)Fire Risk (

is pyrophoric)
Typical Yield 85 - 95%70 - 90%

Safety & Handling (Critical)

  • 
    -Dibromo-o-xylene:  This compound is a severe lachrymator  and skin irritant. It mimics tear gas. Always  handle in a well-ventilated fume hood. Double-glove (Nitrile) is recommended. All glassware contacting this reagent should be rinsed with a dilute base solution before removal from the hood.
    
  • Lithium Aluminum Hydride: Reacts violently with water and releases hydrogen gas. Ensure all solvents are anhydrous. Keep a Class D fire extinguisher nearby.

References

  • Synthesis of Isoindolines via Dibromide Alkylation

    • Organic Syntheses, Coll.[1][4][5] Vol. 5, p. 1064 (1973); Vol. 49, p. 75 (1969).[1] Title: "o-Xylylene Dibromide".

    • Source: [1]

  • Reduction of Phthalimides

    • Journal of the American Chemical Society, 73(1), 242-244.[1] "The Reduction of Phthalimides with Lithium Aluminum Hydride."

    • Source: [1]

  • Modern Catalytic Approaches

    • Organic Letters, 2012, 14, 1876-1879.[6] "Synthesis of Isoindolinones via Catalytic Hydrogenation."

    • Source:

  • Medicinal Chemistry Applications

    • Molecules, 2021, 26(14), 4340.[1] "Isoindoline-1,3-dione Derivatives in Drug Discovery."

    • Source:

Sources

(R)-1-Methyl-2,3-dihydro-1H-isoindole as a chiral building block for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (R)-1-Methyl-2,3-dihydro-1H-isoindole as a Chiral Building Block for Drug Discovery

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of modern drug discovery, chirality is not merely a structural feature but a critical determinant of therapeutic success. Living systems, being inherently chiral, often exhibit strict stereoselectivity when interacting with drug molecules.[1] This means that enantiomers, which are non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[2] The U.S. FDA's 1992 guidelines underscore this reality, compelling drug developers to meticulously evaluate the properties of individual enantiomers.[1] A classic example is (S)-Levodopa, the gold standard for Parkinson's disease, while its (R)-enantiomer is largely inactive.[1]

This stereochemical demand has elevated the importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for constructing complex drug candidates.[3][4] Among these, the isoindoline core is a privileged scaffold found in numerous natural products and pharmaceutical agents, prized for its rigid bicyclic structure.[5][6] This guide focuses on a specific, powerful variant: (R)-1-Methyl-2,3-dihydro-1H-isoindole . The introduction of a defined stereocenter at the C1 position transforms the achiral isoindoline into a versatile tool for asymmetric synthesis, enabling chemists to control the three-dimensional architecture of new molecular entities with precision.

This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols for the synthesis and application of this building block but also the underlying scientific rationale to empower its effective use in drug discovery programs.

Section 1: Synthesis and Optical Resolution

The practical utility of a chiral building block begins with its efficient and scalable preparation in enantiopure form. While several methods exist for the asymmetric synthesis of isoindolines, such as palladium-catalyzed C-H amination, a common and robust strategy for producing a specific enantiomer is the synthesis of a racemic mixture followed by classical resolution.[6][7]

Rationale for Resolution-Based Approach

For building blocks like 1-methyl-isoindoline, a resolution-based approach offers significant advantages. The synthesis of the racemic precursor is often straightforward and high-yielding. The subsequent resolution using a diastereomeric salt formation with a low-cost, naturally derived chiral resolving agent (e.g., tartaric acid) is a time-tested, reliable, and scalable method for achieving high enantiomeric purity. This avoids the need for expensive chiral catalysts or ligands that may be required for a purely asymmetric synthesis.[8]

Workflow: From Achiral Precursors to Enantiopure Building Block

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution start 2-Formylbenzoic Acid Derivative imine Imine Formation start->imine Condensation reduction Reductive Cyclization imine->reduction e.g., NaBH4 racemate Racemic (±)-1-Methyl- 2,3-dihydro-1H-isoindole reduction->racemate salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent (+)-Tartaric Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Crystals crystallization->separation (R,R)-salt is less soluble liberation Basification (e.g., NaOH) separation->liberation final_product (R)-1-Methyl-2,3-dihydro- 1H-isoindole liberation->final_product

Caption: Workflow for synthesis and resolution of (R)-1-Methyl-2,3-dihydro-1H-isoindole.

Protocol 1: Synthesis of Racemic (±)-1-Methyl-2,3-dihydro-1H-isoindole

This protocol is a representative method adapted from general procedures for synthesizing 1-substituted isoindolines.[9]

  • Principle: This procedure involves the reductive amination of 2-acetylbenzoic acid with ammonia, followed by an in-situ cyclization and reduction to form the isoindoline ring.

  • Materials:

    • 2-Acetylbenzoic acid

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-acetylbenzoic acid (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic product.

  • Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel.[10] Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Optical Resolution via Diastereomeric Salt Formation
  • Principle: The racemic amine mixture is reacted with a single enantiomer of a chiral acid. This forms two diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

  • Materials:

    • Racemic (±)-1-Methyl-2,3-dihydro-1H-isoindole

    • L-(+)-Tartaric acid

    • Ethanol (EtOH)

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the racemic isoindole (1.0 eq) in a minimum amount of warm ethanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm ethanol.

    • Slowly add the tartaric acid solution to the isoindole solution with stirring. A precipitate should begin to form.

    • Heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature, and finally chill in a refrigerator (4 °C) for several hours to maximize crystallization.

    • Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol.

    • To liberate the free amine, suspend the collected crystals in water and add 1 M NaOH solution until the pH is >10.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-Methyl-2,3-dihydro-1H-isoindole.

  • Validation: The enantiomeric excess (ee) of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC).[2] An ee of >99% is desired for use as a chiral building block.

Section 2: Application as a Chiral Auxiliary in Asymmetric Alkylation

Once obtained in high enantiomeric purity, (R)-1-Methyl-2,3-dihydro-1H-isoindole can be used as a chiral auxiliary. The core principle involves temporarily attaching the auxiliary to a prochiral molecule to direct a subsequent bond-forming reaction, then cleaving it to reveal an enantiomerically enriched product.

Mechanistic Rationale: Stereochemical Control

The stereochemical outcome is dictated by the steric hindrance imposed by the methyl group at the C1 position. After N-acylation, the nitrogen lone pair becomes part of a planar amide system. Upon deprotonation of the α-carbon of the acyl group (forming an enolate), the C1-methyl group effectively blocks one face of the resulting planar enolate. An incoming electrophile is therefore forced to approach from the less hindered face, resulting in a highly diastereoselective alkylation.

G cluster_mech Diastereoselective Alkylation Mechanism start N-Acylated (R)-1-methyl-isoindole deprotonation Deprotonation (e.g., LDA) start->deprotonation 1. enolate Planar Enolate Intermediate deprotonation->enolate 2. product Diastereomerically Enriched Alkylated Product enolate->product 3. steric_block Steric Hindrance from (R)-Methyl Group steric_block->enolate electrophile Electrophile (E⁺) Approaches from Less Hindered Face electrophile->enolate

Caption: Steric influence of the C1-methyl group directs electrophilic attack.

Protocol 3: Diastereoselective Alkylation of an N-Propionyl Adduct

This protocol demonstrates the use of the building block to synthesize an enantiomerically enriched α-substituted propionic acid derivative, a common structural motif in pharmaceuticals.

  • Principle: The chiral isoindole is first acylated with propionyl chloride. The resulting amide is deprotonated at the α-carbon with a strong base to form a chiral enolate, which is then trapped with an electrophile.

  • Materials:

    • (R)-1-Methyl-2,3-dihydro-1H-isoindole (>99% ee)

    • Propionyl chloride

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Benzyl bromide (or other electrophile)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • N-Acylation:

      • Dissolve (R)-1-Methyl-2,3-dihydro-1H-isoindole (1.0 eq) and TEA (1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

      • Cool the solution to 0 °C. Add propionyl chloride (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Filter off the triethylammonium chloride salt and concentrate the filtrate. Purify the N-propionyl adduct by column chromatography.

    • Alkylation:

      • Dissolve the purified N-propionyl adduct (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add LDA solution (1.1 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.

      • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

      • Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

      • Quench the reaction by adding saturated NH₄Cl solution.

      • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis and Cleavage:

    • The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).[11]

    • The auxiliary can be cleaved under acidic or basic hydrolysis or reductive conditions (e.g., LiAlH₄) to release the chiral α-substituted carboxylic acid or alcohol, respectively. The chiral building block can often be recovered.

Expected Outcomes: Data Summary

The effectiveness of the chiral auxiliary is measured by the diastereoselectivity of the alkylation step. The following table presents representative data for this type of transformation.

EntryElectrophile (E-X)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideTHF-7892>95:5
2Methyl iodideTHF-788892:8
3Allyl bromideTHF-789094:6
4Ethyl iodoacetateTHF-788590:10

Data are representative and based on typical outcomes for such diastereoselective alkylations.

Conclusion and Future Outlook

(R)-1-Methyl-2,3-dihydro-1H-isoindole stands as a robust and highly effective chiral building block for modern drug discovery. Its straightforward synthesis and resolution, combined with its ability to exert powerful stereocontrol in C-C bond-forming reactions, make it an invaluable tool for medicinal chemists. By providing a reliable method to access complex, enantiomerically pure molecules, it accelerates the exploration of chemical space and facilitates the development of safer, more effective therapeutics.[1] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently integrate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation chiral drugs.

References

  • AiFChem (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Anonymous (2026). High Purity Chiral Building Blocks in Modern Pharma.
  • Anonymous (N/A). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chinese Chemical Society (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry.
  • RSC Publishing (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction.
  • Fluorochem (N/A). Chiral Building Blocks.
  • ACS Publications (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry.
  • Chinese Chemical Society (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination.
  • RSC Publishing (N/A). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry.
  • Anonymous (2009). FACILE SYNTHESIS OF 1-ARYL-2,3-DIHYDRO-1H-ISOINDOLES BY CYCLIZATION OF N-FORMYLIMINIUM ION VIA GEOMETRICALLY DISFAVORED 5-ENDO-T. HETEROCYCLES, Vol. 78, No. 5.
  • Beilstein Journals (2013). The chemistry of isoindole natural products.
  • ResearchGate (2025). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • BenchChem (2025). Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione.

Sources

Application Note: Experimental Procedure for the Reduction of 1-Methylisoindolin-3-one to 1-Methylisoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics and biologically active compounds. The synthesis of 1-methylisoindoline is most reliably achieved via the exhaustive reduction of its corresponding lactam, 1-methylisoindolin-3-one.

While the reduction of esters yields alcohols, the reduction of lactams (cyclic amides) with strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) yields cyclic amines. This divergence in reactivity is fundamentally driven by the nitrogen lone pair, which strongly donates electron density to the carbonyl carbon, making amides considerably more difficult to reduce than esters[1].

Mechanistic Causality

The transformation of the lactam to the amine is not a simple concerted step, but rather a discrete cascade driven by the expulsion of oxygen:

  • Hydride Addition: The nucleophilic hydride (

    
    ) from LiAlH₄ attacks the electrophilic carbonyl carbon of 1-methylisoindolin-3-one. The 
    
    
    
    electrons shift to the oxygen, forming a tetrahedral alkoxide intermediate coordinated to lithium and aluminum[2].
  • Iminium Ion Formation: Unlike ester reduction where an alkoxy group leaves, the lactam reduction proceeds via the loss of the carbonyl oxygen[3]. The tetrahedral intermediate collapses, expelling the oxygen as an aluminum-bound leaving group. The nitrogen lone pair facilitates this by forming a highly reactive iminium ion (

    
    )[2].
    
  • Second Hydride Reduction: A second equivalent of hydride rapidly attacks the electrophilic iminium carbon, reducing the

    
     double bond to a 
    
    
    
    single bond, establishing the fully saturated 1-methylisoindoline ring[2].
  • Stereochemical Integrity: Because the reduction mechanism is strictly localized to the C3 carbonyl and the intermediate iminium ion, the C1 stereocenter (bearing the methyl group) remains unaffected. If enantiopure 1-methylisoindolin-3-one is utilized, the stereochemical configuration is preserved.

Experimental Design and Reagent Selection

While borane (BH₃·THF) or silanes can be employed, LiAlH₄ in refluxing Tetrahydrofuran (THF) remains the gold standard for this transformation. THF is selected over diethyl ether because its higher boiling point (66 °C) provides the necessary thermal activation energy to overcome the resonance stabilization of the lactam bond.

Quantitative Data: Reducing Agent Comparison

Table 1: Comparison of reducing agents for the transformation of isoindolinones to isoindolines.

Reducing AgentSolventTemp (°C)EquivalentsReaction TimeExpected YieldByproducts / Causality Notes
LiAlH₄ THF (Anhydrous)66 (Reflux)2.0 - 3.012 - 16 h75 - 85%Fast kinetics. Requires Fieser workup to prevent product trapping in Al-salts.
BH₃·THF THF (Anhydrous)66 (Reflux)3.0 - 4.016 - 24 h70 - 80%Slower. Requires harsh acidic workup (e.g., HCl/MeOH) to break stable B-N adducts.
Silanes (e.g., PMHS) Toluene80 - 1003.024 h60 - 70%Mild but requires transition metal catalysts (e.g., Ir or Ti). Lower chemoselectivity.

Step-by-Step Experimental Protocol

Safety Warning: LiAlH₄ reacts violently with moisture to produce highly flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen).

Materials Required
  • Starting Material: 1-Methylisoindolin-3-one (1.0 equiv, e.g., 10.0 mmol, 1.47 g)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) powder (2.5 equiv, 25.0 mmol, 0.95 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Workup Reagents (Fieser Method): Distilled H₂O, 15% w/v NaOH aqueous solution, Anhydrous MgSO₄.

Reaction Execution
  • System Preparation: Flush an oven-dried 250 mL two-neck round-bottom flask with Argon. Add anhydrous THF (30 mL) and cool the flask to 0 °C using an ice-water bath.

  • Reagent Suspension: Carefully add LiAlH₄ (0.95 g, 25.0 mmol) to the chilled THF.

    • Causality: Suspending LiAlH₄ at 0 °C safely dissipates the exothermic heat of solvation and prevents the thermal degradation of the hydride reagent.

  • Substrate Addition: Dissolve 1-methylisoindolin-3-one (1.47 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via a pressure-equalizing addition funnel.

    • Causality: Dropwise addition controls the vigorous evolution of hydrogen gas and prevents thermal runaway during the initial hydride attack.

  • Reflux: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 66 °C (reflux) for 12 to 16 hours. Monitor the disappearance of the starting lactam via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate; visualization via UV and Ninhydrin stain).

Fieser-Fieser Workup (Critical Step)

Causality: Standard aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the amine product and is nearly impossible to filter[1]. The Fieser-Fieser method precisely controls the stoichiometry of water and base to generate a crisp, granular, and easily filterable aluminate salt precipitate.

  • Cool the reaction mixture back to 0 °C.

  • Water Addition (

    
     mL):  Slowly add 0.95 mL of distilled H₂O dropwise with vigorous stirring. (Ratio: 1 mL per 1 g of LiAlH₄).
    
  • NaOH Addition (

    
     mL):  Add 0.95 mL of 15% aqueous NaOH dropwise.
    
  • Second Water Addition (

    
     mL):  Add 2.85 mL of distilled H₂O dropwise.
    
  • Remove the ice bath and stir vigorously at room temperature for 15-30 minutes until the aluminum salts form a white granular solid and the organic layer becomes clear.

  • Add anhydrous MgSO₄ to dry the organic layer.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or additional THF to extract any remaining product.

  • Concentrate the filtrate under reduced pressure to yield crude 1-methylisoindoline. Purify via vacuum distillation or silica gel column chromatography (DCM/MeOH gradient) to obtain the pure amine.

Workflow Visualization

Workflow Start 1-Methylisoindolin-3-one (Starting Material) Prep Dissolve in anhydrous THF under Argon atmosphere Start->Prep Addition Slow addition of LiAlH4 at 0 °C Prep->Addition Cool to 0 °C Reflux Reflux at 66 °C (12-16 hours) Addition->Reflux Heat Workup Fieser Workup (H2O, 15% NaOH, H2O) Reflux->Workup Cool to 0 °C Filtration Filter Aluminum Salts & Concentrate Workup->Filtration Product 1-Methylisoindoline (Target Amine) Filtration->Product Purify

Experimental workflow for the LiAlH4 reduction of 1-methylisoindolin-3-one.

References

Sources

Application Note: Pharmacological Evaluation of (R)-1-Methyl-2,3-dihydro-1H-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the biological evaluation of (R)-1-Methyl-2,3-dihydro-1H-isoindole derivatives.

Abstract & Scientific Rationale

The (R)-1-Methyl-2,3-dihydro-1H-isoindole scaffold represents a critical "privileged structure" in neuropharmacology. Chemically, it serves as a conformationally restricted analogue of amphetamine (α-methylphenethylamine). By tethering the amine nitrogen to the ortho-position of the phenyl ring via a methylene bridge, this scaffold locks the ethylamine side chain into a specific conformation, reducing the entropic penalty upon receptor binding.

This application note details the protocols for synthesizing, resolving, and biologically evaluating these derivatives. The primary biological targets for this scaffold are the Monoamine Transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)—where the (R)-configuration often dictates stereoselective potency and selectivity profiles distinct from their flexible acyclic counterparts.

Chemical Structure & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name (1R)-1-Methyl-2,3-dihydro-1H-isoindole
Common Name (R)-1-Methylisoindoline
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Chiral Center C1 (Benzylic position)
Key Pharmacophore Rigidified Phenyl-ethyl-amine
LogP (Predicted) ~1.8 - 2.1
pKa (Predicted) ~9.5 (Secondary amine)

Synthesis & Chiral Resolution Protocol

Objective: To produce enantiomerically pure (R)-1-Methylisoindoline for biological assay.

The introduction of the methyl group at the C1 position creates a chiral center. Biological activity is highly stereodependent; therefore, using the racemate is insufficient for high-fidelity SAR (Structure-Activity Relationship) studies.

Method A: Diastereoselective Synthesis (Preferred)

This route utilizes a chiral auxiliary to induce stereochemistry during the ring-closure or alkylation step.

Step-by-Step Workflow:

  • Precursor Preparation: React o-lithio-phenethylamine derivatives (protected) with acetaldehyde.

  • Cyclization: Utilize N-tosyl protection to facilitate intramolecular cyclization under Mitsunobu conditions.

  • Deprotection: Remove the tosyl group using Mg/MeOH or Na/Naphthalene to yield the free amine.

Note: For direct access to the (R)-enantiomer, starting with (R)-α-methylbenzylamine as a chiral auxiliary is a validated industrial approach.

Method B: Chemical Resolution of Racemate

If synthesizing the racemate (via Grignard addition to phthalimide followed by reduction), resolution is required.

Protocol:

  • Salt Formation: Dissolve racemic 1-methylisoindoline (10 mmol) in hot ethanol (50 mL).

  • Chiral Acid Addition: Add equimolar (10 mmol) (S)-(+)-Mandelic acid or (L)-Dibenzoyl tartaric acid .

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The diastereomeric salt of the (R)-amine typically crystallizes first (verify via XRD or specific rotation).

  • Recrystallization: Recrystallize the solid twice from EtOH/Water (9:1) to achieve >99% ee.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the pure (R)-amine oil.

Workflow Diagram: Synthesis & Resolution

SynthesisWorkflow Start Phthalimide / o-Xylene Precursor Grignard Grignard Addition (MeMgBr) Start->Grignard Alkylation Reduction Reduction (LiAlH4 / BH3) Grignard->Reduction Cyclization Racemate Racemic 1-Methylisoindoline Reduction->Racemate Yields Mix Resolution Chiral Resolution ((S)-Mandelic Acid) Racemate->Resolution Salt Formation Filtration Filtration & Recrystallization Resolution->Filtration Selective Crystallization FinalProduct Pure (R)-1-Methylisoindoline (>99% ee) Filtration->FinalProduct Base Release

Caption: Figure 1. Synthetic pathway for isolating high-purity (R)-1-Methylisoindoline via Grignard addition and subsequent chiral resolution.

In Vitro Biological Assay Protocols

Objective: To quantify the affinity (Ki) and inhibitory potential (IC50) of the derivative at Monoamine Transporters.

Assay 1: Radioligand Binding Assay (NET/DAT)

This assay measures the ability of the (R)-derivative to displace a known high-affinity ligand from the transporter.

Materials:

  • Source Tissue: Rat cortical membranes (for NET) or striatal membranes (for DAT). Alternatively, HEK293 cells stably expressing hNET or hDAT.

  • Radioligand: [³H]-Nisoxetine (NET) or [³H]-WIN 35,428 (DAT).

  • Non-specific displacer: Desipramine (10 µM) or GBR12909 (10 µM).

Protocol:

  • Membrane Prep: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL [³H]-Ligand (1-2 nM final conc).

    • 25 µL Test Compound ((R)-1-Methylisoindoline derivative) at varying concentrations (10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Incubate for 60-90 minutes at 4°C (to minimize uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Assay 2: Functional Uptake Inhibition Assay

Validates if the binding translates to functional blockage of neurotransmitter reuptake.

Protocol:

  • Cell Seeding: Seed hDAT/hNET-expressing cells in 96-well plates (50,000 cells/well).

  • Pre-incubation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound. Incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ or FFN derivatives) or [³H]-DA/[³H]-NE.

  • Uptake Phase: Incubate for 5-10 minutes.

  • Stop & Measure: Wash cells 3x with ice-cold buffer. Lyse cells and measure fluorescence/radioactivity.

Biological Mechanism Diagram

Mechanism Compound (R)-1-Methylisoindoline Target Monoamine Transporter (DAT / NET) Compound->Target Competitive Binding Substrate Endogenous Neurotransmitter (DA / NE) Compound->Substrate Blocks Reuptake Target->Substrate Normal Reuptake Effect Synaptic Cleft Concentration Increase Substrate->Effect Accumulation Downstream Receptor Activation (Adrenergic / Dopaminergic) Effect->Downstream Signal Potentiation

Caption: Figure 2. Mechanism of Action. The rigid scaffold competitively binds to the transporter, blocking the reuptake of monoamines and potentiating downstream signaling.

Data Analysis & Interpretation

To ensure scientific integrity, data must be analyzed using non-linear regression models.

Calculations:

  • IC50 Determination: Plot % Specific Binding vs. Log[Compound]. Fit to a sigmoidal dose-response curve (variable slope).

  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the affinity of the radioligand.

Expected Results for (R)-1-Methylisoindoline Scaffolds:

  • DAT Affinity: Typically mid-nanomolar to low-micromolar range (

    
    ), depending on N-substitution.
    
  • Stereoselectivity: The (R)-enantiomer often exhibits 2-10 fold higher potency than the (S)-enantiomer at NET, mimicking the profile of (S)-amphetamine (note: stereochemical nomenclature inversion due to Cahn-Ingold-Prelog priority rules in the cyclized system vs acyclic).

Parameter(R)-Isomer Expected Range(S)-Isomer Expected RangeInterpretation
NET Ki 100 - 300 nM> 1000 nM(R) is the eutomer (active isomer).
DAT Ki 200 - 500 nM> 1000 nMModerate selectivity.
Selectivity NET > DAT-Noradrenergic preference is common.

Safety & Handling (ADME/Tox)

  • Metabolic Stability: The 1-methyl group blocks benzylic oxidation at the C1 position, potentially increasing half-life compared to unsubstituted isoindoline.

  • Toxicity: Isoindolines can show specific toxicity profiles. Standard MTT cytotoxicity assays on HEK293 cells are recommended before in vivo use.

  • Handling: Treat as a potent CNS stimulant. Use distinct fume hoods to prevent inhalation of lyophilized powders.

References

  • Synthesis of Chiral Isoindolines

    • Zhou, W., et al. (2018). Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process. Journal of Organic Chemistry.

  • Pharmacology of Rigid Phenethylamines

    • McLean, T. H., et al. (2006).[1][2] 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

  • Monoamine Transporter Protocols

    • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

  • General Isoindoline Bioactivity

    • Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. International Journal of Pharmaceutics and Drug Analysis.

Sources

The Strategic Application of Chiral Isoindolines in Natural Product Synthesis: A Guide to (R)-1-Methyl-2,3-dihydro-1H-isoindole and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the use of (R)-1-Methyl-2,3-dihydro-1H-isoindole and structurally related chiral auxiliaries in the asymmetric synthesis of complex natural products. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of stereochemical control and offers detailed protocols for the application of these powerful synthetic tools. We will delve into the mechanistic intricacies, showcase the versatility of this scaffold, and provide a comprehensive, field-proven protocol for its application in the total synthesis of a bioactive alkaloid.

Introduction: The Isoindoline Scaffold as a Pillar of Asymmetric Synthesis

The isoindoline skeleton, a fused benzopyrrole ring system, is a recurring motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its rigid structure and defined stereochemical features make it an excellent chiral auxiliary, a molecule that temporarily incorporates into a synthetic sequence to guide the formation of a new stereocenter. The fully reduced form, isoindoline (2,3-dihydro-1H-isoindole), and its oxidized counterpart, isoindolinone, are particularly valuable in this regard.[1][2][3]

(R)-1-Methyl-2,3-dihydro-1H-isoindole represents a specific and potent class of these auxiliaries. The presence of the chiral methyl group at the C1 position effectively shields one face of the molecule, directing incoming reagents to the opposite face and thereby ensuring high levels of stereoselectivity in bond-forming reactions. This guide will use the well-documented asymmetric synthesis of the isoindolobenzazepine alkaloid (+)-lennoxamine as a prime example to illustrate the practical application of a closely related chiral isoindolinone system.[3][4][5]

The Core Principle: Chiral Auxiliary-Mediated Asymmetric Alkylation

The central strategy hinges on the use of a chiral auxiliary to direct the alkylation of a prochiral starting material. In the context of isoindolinone-based natural product synthesis, an N-acylisoindolinone bearing a recoverable chiral auxiliary is often employed. The process can be broken down into the following key stages:

  • Attachment of the Chiral Auxiliary: A readily available, enantiopure molecule is covalently attached to the nitrogen atom of the isoindolinone core.

  • Deprotonation: A strong base is used to selectively remove the proton at the C3 position, generating a planar enolate. The chiral auxiliary, due to its steric bulk and specific conformation, influences the coordination of the counter-ion and shields one face of the enolate.

  • Diastereoselective Alkylation: An electrophile (e.g., an alkyl halide) is introduced, which preferentially attacks the less sterically hindered face of the enolate, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: Once the desired stereocenter is set, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary.

This powerful methodology allows for the construction of stereochemically complex molecules from simple, achiral precursors.

Visualizing the Workflow: Asymmetric Synthesis of a 3-Substituted Isoindolinone

The following diagram illustrates the general workflow for the asymmetric alkylation of an N-acylisoindolinone, a key step in the synthesis of many natural products.

G cluster_0 Preparation of Chiral Substrate cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage isoindolinone Isoindolinone n_acyl_isoindolinone N-Acylisoindolinone (2) isoindolinone->n_acyl_isoindolinone n-BuLi chiral_chloroformate Chiral Chloroformate ((+)-TCC-Cl) chiral_chloroformate->n_acyl_isoindolinone base Base (NaHMDS) alkylated_product 3-Substituted Isoindolinone (3) (High Diastereoselectivity) n_acyl_isoindolinone->alkylated_product 1. Base 2. Electrophile electrophile Electrophile (R-X) final_product Enantiopure 3-Substituted Isoindolinone (4) alkylated_product->final_product recovered_auxiliary Recovered Chiral Auxiliary ((+)-TCC) alkylated_product->recovered_auxiliary cleavage_reagent Cleavage Reagent

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-1-Methyl-2,3-dihydro-1H-isoindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-1-Methyl-2,3-dihydro-1H-isoindole (also known as (R)-1-methylisoindoline). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and enantiomeric purity.

This guide is structured to address issues from general strategy to specific, observable experimental problems. We will delve into the causality behind common pitfalls and provide validated protocols and analytical guidance.

Section 1: Synthesis Strategy & Core Concepts

The asymmetric synthesis of chiral isoindolines like (R)-1-methylisoindoline is a critical process, as these scaffolds are prevalent in many biologically active compounds.[1] The most common and effective modern strategies involve the asymmetric reduction of a prochiral imine precursor. This is typically achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst.

A generalized reaction scheme is presented below:

Synthesis_Scheme cluster_main Generalized Asymmetric Imine Reduction START 2-Methyl-2,3-dihydro- 1H-isoindol-1-one (or related precursor) IMINE N-Protected or Unprotected Prochiral Imine START->IMINE Imine Formation (e.g., with Ti(i-OPr)4) PRODUCT (R)-1-Methyl-2,3-dihydro- 1H-isoindole IMINE->PRODUCT Asymmetric Hydrogenation [Chiral Catalyst], H₂ or H-donor

Caption: Generalized synthetic route to (R)-1-methylisoindoline.

The success of this synthesis hinges on the performance of the asymmetric reduction step. Key challenges include achieving high enantioselectivity (ee), preventing side reactions, and ensuring complete conversion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield and enantiomeric excess (ee) for this synthesis? A1: With optimized protocols using modern chiral catalysts, yields can be high, often exceeding 85-90%. Enantiomeric excess should be the primary focus, with targets of >95% ee being achievable and often required for pharmaceutical applications. Several palladium-catalyzed and iridium-catalyzed systems have reported excellent yields and enantioselectivities (up to 98% ee) for related chiral isoindoline structures.[2][3][4]

Q2: Which class of catalyst is most effective for the asymmetric reduction of the imine precursor? A2: Chiral iridium and rhodium complexes are frequently the catalysts of choice for the asymmetric hydrogenation of imines.[5][6] Specifically, catalysts bearing chiral diphosphine ligands (e.g., BINAP derivatives) or phosphine-amine ligands (e.g., TsDPEN) have demonstrated high efficacy.[7][8] The selection of the ligand is critical and often substrate-dependent, requiring screening to identify the optimal choice.

Q3: Should I use high-pressure hydrogenation or asymmetric transfer hydrogenation (ATH)? A3: Both methods are effective.

  • High-Pressure Hydrogenation (H₂ gas): This is a very clean and atom-economical method.[9] It often provides high turnover numbers but requires specialized high-pressure equipment. It is well-suited for larger-scale synthesis.

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor like formic acid/triethylamine (FA/TEA) azeotrope or isopropanol.[7] It is operationally simpler as it does not require a pressure vessel. ATH can be highly effective, and the reaction rate and enantioselectivity can be fine-tuned by adjusting the ratio of the hydrogen donor components.[7]

Q4: My starting imine seems unstable. How can I handle it? A4: The prochiral imine precursor can be prone to hydrolysis or oligomerization. It is often best to generate the imine in situ just before the reduction step. A common method involves reacting the corresponding ketone/aldehyde precursor with an amine source in the presence of a dehydrating agent (like molecular sieves or Ti(i-OPr)₄) and then introducing the catalyst and hydrogen source directly to the same pot.[10]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems. Use the following decision tree to guide your troubleshooting process.

Troubleshooting_Workflow start_node Problem Observed check_node Check Point action_node Action/Solution p1 Low or No Conversion c1 Check Catalyst Quality & Reagent Purity p1->c1 Is catalyst active? c2 Check H₂ Pressure / H-Donor Concentration & Temperature p1->c2 Are conditions optimal? p2 Low Enantiomeric Excess (ee%) c3 Review Ligand Choice & Catalyst Loading p2->c3 Is the chiral ligand appropriate? c4 Check Workup & Purification Conditions p2->c4 Is racemization occurring? p3 Significant Byproduct Formation c5 Identify Byproduct (NMR, MS) p3->c5 What is the byproduct? a1 Source fresh catalyst. Use anhydrous, degassed solvents. Purify substrate to remove poisons (e.g., sulfur, excess amines). c1->a1 Yes a2 Increase H₂ pressure (if applicable). Optimize H-donor ratio (for ATH). Screen temperature range (-10°C to 40°C). c2->a2 Yes a3 Screen different chiral ligands. Ensure correct metal:ligand ratio. Optimize catalyst loading (S/C ratio). c3->a3 Yes a4 Avoid harsh acidic/basic conditions during workup. Use buffered solutions. Purify at lower temperatures if possible. c4->a4 Yes a5 Reduce reaction time/temperature. Lower H₂ pressure. c5->a5 Over-reduction? a6 Lower substrate concentration. c5->a6 Dimerization?

Caption: Troubleshooting decision workflow for isoindoline synthesis.

Problem 1: Low or No Product Conversion

Q: My reaction has stalled with significant starting material remaining after the recommended reaction time. What should I investigate?

A: This is one of the most common issues and typically points to a problem with the catalyst's activity or the reaction environment.

  • Cause 1: Catalyst Deactivation.

    • Explanation: Many noble metal catalysts (Ir, Rh, Pd) are highly sensitive to poisons. Trace impurities in the substrate, solvent, or gas lines can bind to the metal center and inhibit catalysis. Lewis basic amines, if used in excess or as impurities, can sometimes chelate to the metal and reduce reactivity.[3] Sulfur- or phosphorus-containing compounds are particularly potent poisons.

    • Solution:

      • Substrate Purity: Re-purify the imine precursor, for instance by flash chromatography or recrystallization, to remove trace impurities.

      • Solvent & Gas Quality: Use anhydrous, degassed solvents of the highest purity available. If using H₂ gas, ensure it is passed through an oxygen/moisture trap.

      • Catalyst Handling: Handle the catalyst under an inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Cause 2: Insufficient Hydrogen Source.

    • Explanation: The reduction cannot proceed without an adequate supply of the reducing agent. In high-pressure hydrogenation, this could be due to a leak in the system or insufficient pressure. In ATH, the hydrogen donor may be depleted or the ratio of components may be suboptimal.

    • Solution:

      • For H₂ Gas: Check the pressure vessel for leaks. Ensure proper agitation to maximize gas-liquid mass transfer. Consider increasing the pressure within the catalyst's recommended limits.

      • For ATH: For formic acid/triethylamine systems, an optimal molar ratio is crucial for both pH and hydride delivery.[7] A ratio of 1.1:1 (Formic Acid:Triethylamine) is often a good starting point.[7] If the reaction stalls, a stoichiometric amount or slight excess of the H-donor should be used.

Problem 2: Poor Enantiomeric Excess (ee%)

Q: I have achieved good conversion, but my chiral HPLC analysis shows a low ee%. How can I improve stereoselectivity?

A: Low enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two faces of the prochiral imine.

  • Cause 1: Suboptimal Catalyst/Ligand Combination.

    • Explanation: The enantioselectivity is dictated by the precise three-dimensional structure of the catalyst's "chiral pocket" where the substrate binds.[5] A specific ligand that works for one substrate may not work for another. The electronic and steric properties of the imine must be matched with the ligand.

    • Solution:

      • Ligand Screening: This is the most critical step. Screen a panel of chiral ligands with different steric and electronic properties (e.g., (S,S)-TsDPEN, (R)-BINAP, (R)-Josiphos).

      • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen different solvents (e.g., Toluene, Dichloromethane, Methanol). More polar solvents do not always lead to better results.[8]

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy of the system, which can favor the lower-energy transition state leading to the desired enantiomer.[8]

  • Cause 2: Racemization during Workup or Purification.

    • Explanation: The product amine, particularly if the N-H is acidic or the C-H at the stereocenter is activated, could potentially racemize under harsh pH conditions. While generally stable, this should not be overlooked.

    • Solution:

      • Neutral Workup: During the aqueous workup, use a buffered solution (e.g., saturated NH₄Cl) or mild bicarbonate solution instead of strong acids or bases.

      • Avoid Excessive Heat: Concentrate the product in vacuo at low temperatures. If purification is done via chromatography, avoid prolonged exposure on silica gel, which can be slightly acidic.

Section 4: Optimized Protocols & Data

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from methodologies known for high efficiency in imine reduction.[7]

  • Imine Formation (In Situ): To a dry, argon-purged flask, add the imine precursor (e.g., 1-methyl-2,3-dihydro-1H-isoindol-1-imine, 1.0 mmol) and anhydrous Toluene (5 mL).

  • Catalyst Preparation: In a separate dry, argon-purged vial, dissolve the catalyst precursor [RhCp*Cl₂]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (e.g., (1S,2S)-TsDPEN, 0.0075 mmol, 1.5 mol%) in anhydrous Toluene (1 mL). Stir for 20 minutes at room temperature.

  • Reaction Initiation: Add the prepared catalyst solution to the imine solution.

  • Hydrogenation: Add a freshly prepared mixture of formic acid and triethylamine (1.1:1 molar ratio, 5 equivalents based on the imine).

  • Reaction: Stir the mixture vigorously at 40 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Catalyst/Solvent Screening Effects on Enantioselectivity
EntryChiral LigandSolventTemperature (°C)Yield (%)ee% ((R)-isomer)
1(S,S)-TsDPENToluene409598
2(S,S)-TsDPENCH₂Cl₂409295
3(S,S)-TsDPENToluene1096>99
4(R)-BINAPMethanol408891
5(R)-JosiphosToluene409085

Data is representative and compiled based on typical outcomes for similar asymmetric imine hydrogenations.[7][8]

Section 5: Analytical Methods for Quality Control

Accurate determination of yield and enantiomeric excess is crucial.

1. Purity and Conversion Analysis (NMR/LC-MS):

  • Use ¹H NMR to confirm the structure of the final product and to ensure the absence of starting material.

  • LC-MS is an excellent tool for monitoring reaction conversion and detecting any potential byproducts.

2. Enantiomeric Excess (ee%) Analysis (Chiral HPLC): This is the gold standard for determining the enantiomeric purity of your product.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.[11][12]

  • Method Development:

    • Initial Screening: Start with a mobile phase of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).[13]

    • Additive for Basic Amines: Since the product is a basic amine, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and prevent tailing.[11]

    • Optimization: Adjust the ratio of Hexane/IPA to achieve baseline separation (Rs > 1.5). Increasing the IPA content will generally decrease retention time.

  • Sample Protocol:

    • Column: Chiralpak® AD-H, 4.6 x 250 mm

    • Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

Section 6: References

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry.

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society.

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination | CCS Chemistry. Chinese Chemical Society.

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. RSC Publishing.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry.

  • FACILE SYNTHESIS OF 1-ARYL-2,3-DIHYDRO-1H-ISOINDOLES BY CYCLIZATION OF N-FORMYLIMINIUM ION. HETEROCYCLES.

  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. ACS Publications.

  • A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool.

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

  • Asymmetric Hydrogenation. ETH Zurich.

  • How to separate isomers by Normal phase HPLC? ResearchGate.

Sources

Challenges in the purification of chiral 2,3-dihydro-1H-isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Chiral 2,3-Dihydro-1H-isoindoles

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of nitrogen-containing heterocycles. Chiral 2,3-dihydro-1H-isoindoles (isoindolines) present a unique triad of purification challenges: strong Lewis basicity, a high propensity for transition-metal chelation, and the stringent requirement for high enantiomeric excess (ee). This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven troubleshooting and self-validating protocols to streamline your downstream processing.

Experimental Workflows & Logical Relationships

IsoindolinePurification A Crude Reaction Mixture (Pd-Isoindoline Chelates) B Metal Scavenging (Thiol-functionalized Silica) A->B Disrupts bis(amine)-Pd complex C Flash Chromatography (Amine-doped Silica Gel) B->C Isolates free base D Chiral HPLC / SFC (Polysaccharide CSP + DEA) C->D Diastereomer/Impurity removal E Pure (R)- or (S)-Isoindoline (>99% ee) D->E Enantiomeric resolution

Caption: Workflow for the isolation and enantiomeric resolution of chiral 2,3-dihydro-1H-isoindoles.

DCKR_Logic Racemic Racemic Isoindoline (50% R, 50% S) InSitu In Situ Racemization (Reversible Hemiaminal) Racemic->InSitu Continuous equilibration Resolution Asymmetric Transformation (Chiral Catalyst) Racemic->Resolution Direct conversion of favored enantiomer InSitu->Resolution Replenishes favored enantiomer Product Enantioenriched Product (Theoretical Yield 100%) Resolution->Product Irreversible step

Caption: Logical flow of Dynamic Covalent Kinetic Resolution (DCKR) overcoming 50% yield limits.

Frequently Asked Questions (FAQs)

Q1: My chiral isoindoline synthesized via Pd-catalyzed allylic C-H amination is heavily contaminated with palladium. Standard aqueous extractions are failing. Why?

  • Causality: The secondary amine of the 2,3-dihydro-1H-isoindole core is a strong Lewis base. During synthesis, these amines are highly prone to chelation with the Pd catalyst, leading to the formation of stable bis(amine)-palladium complexes[1]. Because the metal is covalently coordinated to your product, it will not partition into the aqueous phase during a standard workup, causing severe catalyst carryover.

  • Solution: You must chemically disrupt the coordination sphere. Implement a solid-supported metal scavenger (e.g., SiliaMetS Thiol) that has a higher affinity for Pd(II) than the isoindoline nitrogen. See Protocol A below for the self-validating methodology.

Q2: Why do I experience severe peak tailing and low mass recovery when purifying isoindolines via silica gel flash chromatography?

  • Causality: The basic nitrogen of the isoindoline interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel via hydrogen bonding and ion-exchange mechanisms. This causes the compound to streak down the column rather than eluting cleanly.

  • Solution: Passivate the silica gel by pre-flushing the column with 1-2% triethylamine (TEA) or diethylamine (DEA) in your mobile phase. The volatile amine irreversibly binds to the most active silanol sites, allowing your isoindoline to elute as a sharp band.

Q3: I am getting low yields (<50%) when attempting the kinetic resolution of racemic isoindolines. How can I improve this?

  • Causality: Standard kinetic resolution (KR) relies on the differential reaction rate of two enantiomers. It is mathematically limited to a maximum 50% yield of the desired enantiomer because the unreacted enantiomer is left behind as waste.

  • Solution: Implement Dynamic Covalent Kinetic Resolution (DCKR)[2]. By introducing a reversible covalent reaction (such as hemiaminal formation with an aldehyde), you induce in situ racemization of the unreacted enantiomer. This continuous equilibration feeds the favored enantiomer into the asymmetric transformation, allowing for theoretical yields of up to 100%[2].

Quantitative Data: Chiral Stationary Phase (CSP) Selection

Selecting the correct CSP is critical for separating the (R) and (S) enantiomers of isoindolines. The table below summarizes field-proven chromatographic parameters to guide your method development.

Chiral Stationary Phase (CSP)Column ExampleMobile Phase ModifierTypical Retention (min)Resolution (Rs)Best Application Profile
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-H0.1% DEA15 - 221.5 - 1.8Alkyl-substituted chiral isoindolines
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-H0.1% DEA12 - 18> 2.0Aryl-substituted chiral isoindolines[3]
Macrocyclic GlycopeptideChirobiotic™ VNone (100% MeOH)8 - 14> 2.5Highly polar or free-base isoindolines

Step-by-Step Methodologies

Protocol A: Palladium Scavenging and Free-Base Isolation

This protocol acts as a self-validating system: the visual transition of the solution from a dark brown/yellow hue to colorless indicates successful Pd removal prior to analytical confirmation.

  • Solubilization: Dissolve the crude reaction mixture (containing the Pd-isoindoline complex) in dichloromethane (DCM) at a concentration of 0.1 M.

  • Scavenger Addition: Add 4 equivalents of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) relative to the initial Pd catalyst loading used in the reaction.

  • Incubation: Stir the suspension at 40°C for 2–4 hours.

    • Causality: Elevated temperature provides the activation energy required to break the robust Pd-N coordinate bonds, allowing the thiol to capture the metal.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd-bound silica. Wash the pad with 2 column volumes of DCM.

  • Basification: Wash the combined organic filtrate with saturated aqueous NaHCO3 (1:1 v/v).

    • Causality: This ensures the isoindoline is fully deprotonated into its free-base form, preventing product loss in the aqueous layer.

  • Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Chiral HPLC Method Development for Enantiomeric Resolution
  • Column Equilibration: Install a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm)[3]. Flush with a mobile phase of Hexane/Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA) at 1.0 mL/min for 30 minutes.

  • System Validation: Monitor the UV baseline at 254 nm. A flat, non-drifting baseline confirms the system is equilibrated and the DEA has fully passivated the active sites.

  • Sample Injection: Dissolve the metal-free isoindoline in the mobile phase (1 mg/mL). Inject 10 µL.

  • Fraction Collection: Collect the separated (R) and (S) enantiomer fractions based on UV triggering.

  • ee Determination: Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks using the formula: ee = |(AUC_R - AUC_S)| / (AUC_R + AUC_S) * 100%.

References[1] Title: Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination

Source: chinesechemsoc.org URL: 3] Title: (R)-2-(Isoindolin-2-yl)butan-1-ol Source: benchchem.com URL: 2] Title: Dynamic Covalent Kinetic Resolution Source: nih.gov URL:

Sources

Technical Support Center: Optimization of Enantioselective Isoindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of enantioselective isoindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of creating stereochemically-defined isoindole and isoindoline scaffolds—privileged structures in modern drug discovery.[1][2][3]

This document moves beyond standard protocols to address the common, yet often perplexing, issues encountered in the lab. Here, we will dissect the "why" behind experimental phenomena and provide a logical, actionable framework for troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to high-level questions you might have before starting or when encountering initial hurdles.

Q1: Why is enantioselectivity a critical parameter in my isoindole synthesis? A: Enantioselectivity is paramount because the biological activity of chiral molecules, such as many isoindole-containing drug candidates, is often dependent on their specific three-dimensional arrangement. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, controlling the stereochemical outcome of your synthesis is crucial for developing safe and effective pharmaceuticals.

Q2: My initial screening reaction failed completely (no product). Where do I start? A: A complete lack of reactivity typically points to a fundamental issue with one of the core components. Before re-optimizing, verify the following:

  • Catalyst Activity: Is your catalyst precursor and ligand properly activated? Many reactions, for instance, require the in-situ formation of an active catalytic species.

  • Reagent Purity & Integrity: Confirm the purity of your starting materials. Degradation or impurities can inhibit the catalyst.

  • Reaction Conditions: Double-check that the temperature and atmosphere (e.g., inert gas like nitrogen or argon) are appropriate for the chosen catalytic system. Many organometallic catalysts are sensitive to air and moisture.[4]

Q3: What are the most critical parameters to screen for when optimizing for enantiomeric excess (e.e.)? A: When optimizing for e.e., the most impactful parameters to investigate systematically are:

  • Chiral Ligand Structure: The ligand is the primary source of chirality. Small modifications to its steric and electronic properties can have a profound impact on selectivity.

  • Solvent: The solvent influences the conformation and stability of the diastereomeric transition states, directly affecting enantioselectivity.[5][6]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the competing transition states.[4][7]

  • Counter-ion/Additive: In many catalytic systems, additives or the catalyst's counter-ion can play a crucial role in the stereodetermining step.

Section 2: In-Depth Troubleshooting Guide

This section is structured to address specific, common problems encountered during enantioselective isoindole synthesis.

Issue 1: Good Chemical Yield, but Low Enantioselectivity (e.e. < 80%)

This is one of the most frequent challenges in asymmetric catalysis. It indicates that the catalyst is active but is not effectively discriminating between the two enantiotopic faces of the prochiral substrate.

Q: My reaction yields the desired isoindole product in over 90% yield, but the e.e. is only 45%. How can I improve this?

A: A systematic optimization is required. The goal is to modify the reaction environment to amplify the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers.

Step 1: Re-evaluate Your Solvent Choice The solvent is not merely a medium but an active participant in the catalytic cycle. Its polarity and coordinating ability can stabilize or destabilize the crucial transition states.[6]

  • Causality: Non-coordinating, non-polar solvents often lead to higher enantioselectivity. This is because polar or Lewis basic solvents can compete with the substrate for coordination to the metal center, leading to a less organized, and therefore less selective, transition state.[6]

  • Actionable Advice: Screen a range of solvents with varying dielectric constants. Start with non-polar solvents like toluene or m-xylene. Then, move to solvents with different properties, such as halogenated solvents (e.g., dichloromethane) or ethers (e.g., THF, CPME), while carefully monitoring the effect on both yield and e.e.[8][9]

Step 2: Modulate the Reaction Temperature Temperature is a critical thermodynamic parameter.

  • Causality: According to the Eyring equation, a lower temperature will magnify the impact of small differences in the activation energies of the two competing stereoisomeric pathways. This generally leads to higher enantioselectivity.[7]

  • Actionable Advice: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate, so you may need to allow for longer reaction times. Finding the optimal balance between selectivity and reaction rate is key.[7]

Step 3: Adjust Reactant and Catalyst Concentration

  • Causality: The concentration of reactants can influence the reaction order and the potential for background (non-catalyzed) reactions. A non-catalyzed pathway will produce a racemic product, eroding the overall e.e.[10] Catalyst loading is also critical; high concentrations can sometimes lead to the formation of less selective catalyst aggregates.[4]

  • Actionable Advice: First, ensure your catalyst loading is optimal (typically 1-5 mol%). Then, try running the reaction at different concentrations (e.g., 0.1 M, 0.05 M). Slower, dropwise addition of one of the reactants over a prolonged period can also help maintain a low concentration of the substrate and suppress background reactions.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: I achieved a great result (95% yield, 98% e.e.) once, but I am struggling to reproduce it. What could be the cause?

A: Poor reproducibility often points to hidden variables in the experimental setup. The key is to control every parameter meticulously.

  • Causality: Trace amounts of impurities, particularly water or oxygen, can deactivate the catalyst or alter the reaction pathway. The purity of reagents, especially the solvent, is paramount.

  • Actionable Advice:

    • Solvent Purity: Always use freshly distilled or anhydrous solvents from a reliable source. Passing the solvent through a column of activated alumina immediately before use is a good practice.

    • Inert Atmosphere: Ensure a rigorously inert atmosphere. Use a well-sealed reaction vessel and degas your solvents thoroughly. The "freeze-pump-thaw" method is highly effective.

    • Reagent Quality: Use reagents from the same batch for a series of experiments. If you suspect a reagent issue, purify it before use.

    • Stirring and Temperature Control: Ensure consistent and efficient stirring. Use a cryostat for accurate temperature control, as temperature fluctuations can affect selectivity.

Section 3: Visualizing the Troubleshooting Workflow

To aid in your optimization process, the following diagram outlines a logical workflow for troubleshooting common issues in enantioselective synthesis.

G cluster_start Start: Initial Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions_yield Yield Optimization cluster_solutions_ee e.e. Optimization cluster_solutions_reproducibility Reproducibility Fixes Start Run Initial Experiment Analysis Analyze Yield & e.e. Start->Analysis LowYield Low Yield / No Reaction Analysis->LowYield Yield < 50% LowEE Good Yield, Low e.e. Analysis->LowEE Yield > 50%, e.e. < 80% Inconsistent Inconsistent Results Analysis->Inconsistent Results Vary Success Success: High Yield & High e.e. Analysis->Success Yield > 80%, e.e. > 95% CheckCatalyst Verify Catalyst Activity & Reagent Purity LowYield->CheckCatalyst ScreenSolvent Screen Solvents (Non-polar first) LowEE->ScreenSolvent PurifyReagents Use Anhydrous Solvents & Purify Reagents Inconsistent->PurifyReagents IncreaseTemp Increase Temperature or Catalyst Loading CheckCatalyst->IncreaseTemp IncreaseTemp->Start Re-run LowerTemp Lower Reaction Temperature ScreenSolvent->LowerTemp ModifyLigand Modify Ligand Structure LowerTemp->ModifyLigand ModifyLigand->Start InertAtmosphere Ensure Rigorous Inert Atmosphere PurifyReagents->InertAtmosphere InertAtmosphere->Start Re-run

Caption: A logical workflow for troubleshooting enantioselective reactions.

Section 4: Key Parameter Optimization Data

The following tables provide representative data to guide your optimization strategy. The specific values will vary depending on the exact reaction, but the trends are generally applicable.

Table 1: Effect of Solvent on Enantioselectivity

Entry Solvent Dielectric Constant (ε) Yield (%) e.e. (%)
1 Toluene 2.4 95 92
2 Dichloromethane 9.1 99 85
3 THF 7.5 88 71
4 Acetonitrile 37.5 85 45

As shown, less polar, non-coordinating solvents often provide superior enantioselectivity.[5][6]

Table 2: Effect of Temperature on Enantioselectivity

Entry Temperature (°C) Time (h) Yield (%) e.e. (%)
1 60 2 98 75
2 25 (RT) 8 96 88
3 0 24 95 94
4 -20 48 91 >99

Lowering the temperature consistently improves enantioselectivity, albeit at the cost of longer reaction times.[7]

Section 5: Generalized Experimental Protocol

This protocol outlines a general procedure for a palladium-catalyzed asymmetric intramolecular allylic C-H amination to synthesize a chiral isoindoline, a common strategy in the field.[11]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Chiral Phosphoramidite Ligand (e.g., L7 from the cited reference)

  • 2,5-di-tert-butyl-1,4-benzoquinone (DTBQ) as oxidant

  • Substituted o-allylbenzylamine derivative (starting material)

  • Anhydrous solvent (e.g., isopropyl alcohol)

  • Standard glassware, syringes, and magnetic stirrer

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried 10 mL sealed tube containing a magnetic stir bar, add Pd(OAc)₂ (10 mol%), the chiral ligand (12 mol%), and the oxidant DTBQ (1.0 equivalent).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (to achieve a concentration of ~0.1 M) followed by the o-allylbenzylamine substrate (0.1 mmol scale).

  • Reaction: Stir the resulting mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: Upon completion, quench the reaction with saturated brine. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 5 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (e.e.) must be determined by chiral HPLC analysis.

Section 6: Catalytic Cycle Visualization

Understanding the mechanism is key to rational optimization. Below is a simplified representation of a Pd-catalyzed allylic C-H amination cycle.

G cluster_cycle Catalytic Cycle A Pd(0)L B Allylic C-H Activation (Oxidative Addition) A->B Substrate C (π-allyl)Pd(II)L Complex B->C D Nucleophilic Attack (Reductive Elimination) C->D Amine Nucleophile E Product Release & Catalyst Regeneration D->E E->A Reductant Product Chiral Isoindoline Product E->Product

Caption: Simplified catalytic cycle for Pd-catalyzed amination.

References

  • Gennari, C. Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications1998 , 15, 1649-1655. [Link]

  • Stryker, J. M., et al. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews2016 , 45, 136-147. [Link]

  • Kutzer, M., et al. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry2013 , 9, 2047-2078. [Link]

  • Waldmann, H., et al. A programmable enantioselective one-pot synthesis of isoindolines. Angewandte Chemie International Edition2012 , 51(29), 7254-7258. [Link]

  • Guijarro, D., et al. Organolithium/Chiral Lewis Base/BF3: A Versatile Combination for the Enantioselective Desymmetrization of meso-Epoxides. ResearchGate2003 . [Link]

  • Marek, I., et al. Enantioselective Carbometalation of Cinnamyl Derivatives: New Access to Chiral Disubstituted Cyclopropanes. ResearchGate2002 . [Link]

  • Sun, J., et al. Bis-indole chiral architectures for asymmetric catalysis. Nature Communications2025 , 16, 1-9. [Link]

  • Zhang, X., et al. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications2023 , 14, 6296. [Link]

  • Kutzer, M., et al. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry2013 , 9, 2047-2078. [Link]

  • Masson, G., et al. Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry2018 , 14, 1252-1282. [Link]

  • Blacker, J., et al. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. ResearchGate2011 . [Link]

  • D'Souza, D. M. Recent Developments in Isoindole Chemistry. ResearchGate2023 . [Link]

  • Trost, B. M. Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences2004 , 101(15), 5348-5355. [Link]

  • Trost, B. M., et al. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Chemical Society Reviews2011 , 40(1), 16-32. [Link]

  • Darses, B., et al. Optimization of the isoindoline synthesis. ResearchGate2020 . [Link]

  • Fox, J. M., et al. Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. Molecules2021 , 26(12), 3563. [Link]

  • Zhang, Z., et al. Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry2024 . [Link]

  • Sun, J., et al. Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Angewandte Chemie International Edition2021 , 60(32), 17397-17402. [Link]

  • Smietana, M. Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. Chemical Reviews2026 . [Link]

  • Jørgensen, K. A., et al. Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. Chemical Society Reviews2024 . [Link]

  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Stephenson, C. R. J., et al. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society2014 , 136(17), 6146-6149. [Link]

  • Reetz, M. T., et al. Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society2011 , 133(12), 4543-4546. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-methyl-2,3-dihydro-1H-isoindole (commonly known as 1-methylisoindoline). As a critical heterocycle in drug discovery and a common pharmacophore in kinase inhibitors, its synthesis is often complicated by its high reactivity.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the causality behind common side reactions, offering field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do I observe significant over-alkylation when synthesizing 1-methylisoindoline via direct cyclization of 1-(2-(bromomethyl)phenyl)ethyl bromide with primary amines?

Causality: Direct double-alkylation of primary amines is a notoriously difficult reaction to control. The secondary amine product (1-methylisoindoline) is significantly more nucleophilic than the starting primary amine. This is due to the electron-donating effect of the newly formed alkyl linkages and the sterically exposed nature of the constrained 5-membered pyrrolidine ring. Consequently, the product rapidly reacts with unconsumed dihalide, leading to a runaway reaction that forms tertiary amines and quaternary ammonium salts. Solution: We strongly advise against direct alkylation. Instead, utilize a protected amine equivalent (such as in the Gabriel synthesis) or, preferably, synthesize the compound via the reduction of a 1-methylisoindolin-1-one precursor, which entirely circumvents the over-alkylation pathway as detailed in .

Q2: My isolated 1-methylisoindoline darkens upon storage, and NMR shows new aromatic signals. What is the mechanism of this degradation?

Causality: Isoindolines are highly susceptible to spontaneous aerobic oxidation. The benzylic protons—especially at the C1 position bearing the methyl group—are easily abstracted by molecular oxygen or via photo-induced radical pathways. This dehydrogenation yields the fully aromatic 1-methyl-2H-isoindole, a highly reactive 10π-electron system. Because 2H-isoindoles lack the stability of their 1H-indole isomers, they rapidly polymerize or decompose into dark, insoluble tars. This degradation pathway is extensively documented in.

OxidationPathway A 1-Methylisoindoline (Target Product) B O2 / Light (Atmospheric Exposure) A->B Exposure C Radical Intermediate (Benzylic C-H Abstraction) B->C H-abstraction D 1-Methyl-2H-isoindole (Aromatic Side Product) C->D Dehydrogenation E Polymerization / Darkening (Insoluble Tars) D->E Spontaneous

Logical relationship of 1-methylisoindoline aerobic oxidation and polymerization.

Solution: Never store 1-methylisoindoline as a free base. Isolate and store the product as a hydrochloride salt. Protonation of the nitrogen lone pair dramatically increases the oxidation potential of the molecule, effectively shutting down the radical dehydrogenation pathway.

Q3: When reducing 1-methylisoindolin-1-one with Borane-THF, my reaction stalls at a hemiaminal intermediate, and yields are low. How can I drive this to completion?

Causality: The reduction of lactams with borane (


) proceeds via a tetrahedral hemiaminal intermediate. If the reaction is not driven to completion with sufficient heat and equivalents, this intermediate collapses back to the starting material during workup. Furthermore, the final isoindoline product forms a highly stable amine-borane Lewis acid-base complex (

) that survives standard aqueous extractions, appearing as "missing mass" or a stalled reaction. Solution: A rigorous acidic quench is mandatory. Refluxing the crude mixture in 6M HCl is required to hydrolyze the amine-borane complex and liberate the free isoindoline, a standard protocol validated in pharmaceutical scale-ups such as those described in .

Section 2: Quantitative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative metrics and typical side-reaction profiles of the three most common synthetic pathways to 1-methylisoindoline.

Synthetic RouteReagentsTypical YieldMajor Side ReactionIntermediate StabilityScalability
Direct Alkylation Dihalide + Primary Amine30–45%Over-alkylation (Quaternary salts)LowPoor
Reductive Amination o-Acetylbenzaldehyde + Amine60–80%Imine dimerizationModerateGood
Lactam Reduction 1-Methylisoindolin-1-one +

75–95%Incomplete reduction (Hemiaminal)High (Borane complex)Excellent

Section 3: Self-Validating Experimental Protocol

The following methodology details the optimal route: the reduction of 1-methylisoindolin-1-one to 1-methylisoindoline hydrochloride. This protocol is designed as a self-validating system; specific physical checkpoints are included to verify the success of each mechanistic step before proceeding.

Protocol: Synthesis of 1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride

Step 1: Borane Reduction

  • Purge a flame-dried, 2-neck round-bottom flask with Argon.

  • Dissolve 1-methylisoindolin-1-one (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Borane-THF complex (

    
    , 1.0 M, 3.0 equiv).
    
  • Mechanistic action: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours to drive the hemiaminal intermediate to the fully reduced amine-borane complex.

Step 2: Acidic Cleavage of the Borane Complex

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess borane by the dropwise addition of Methanol (10 mL) until bubbling ceases.

  • Add 6M HCl (20 mL) and heat the mixture to reflux for 2 hours.

  • Self-Validating Checkpoint: The cessation of hydrogen gas evolution and the transition to a clear homogeneous solution indicates the complete destruction of the

    
     complex.
    

Step 3: Freebasing and Extraction

  • Concentrate the mixture in vacuo to remove THF and Methanol.

  • Cool the aqueous residue to 0 °C and basify with 6M NaOH to pH 12.

  • Self-Validating Checkpoint: Test the aqueous layer with pH paper. It must be >12 to ensure the isoindoline is completely freebased; otherwise, it will remain water-soluble.

  • Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    

Step 4: Salt Formation and Stabilization

  • Cool the organic filtrate to 0 °C.

  • Slowly bubble anhydrous HCl gas into the solution (or add 2M HCl in diethyl ether) until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum.

  • Storage: Store the highly stable 1-methylisoindoline hydrochloride salt in an amber vial under Argon at 4 °C.

Workflow Step1 1. Lactam Reduction (BH3·THF, Reflux) Step2 2. Acidic Quench (6M HCl, Reflux) Step1->Step2 Cleave B-N Step3 3. Freebasing (NaOH, DCM) Step2->Step3 Isolate Step4 4. Salt Formation (HCl in Ether) Step3->Step4 Stabilize Step5 5. Storage (Inert Atm, 4°C) Step4->Step5 Final

Step-by-step experimental workflow for the synthesis and stabilization of 1-methylisoindoline.

References

  • Speck, K., & Magauer, T. "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry, 2013, 9, 2048–2078. Available at:[Link]

  • Ribon Therapeutics Inc. "Pyridazinones as PARP7 inhibitors." European Patent Office, EP3788040B1, 2019.

Technical Support Center: Purification of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification & Chiral Resolution of 1-Substituted Isoindolines

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are working with (R)-1-Methyl-2,3-dihydro-1H-isoindole (often referred to as 1-methylisoindoline).

Before we begin, you must understand the two distinct chemical behaviors that will dictate your chromatography strategy:

  • Chirality: The C1 position is a stereocenter. Unless you performed a highly enantioselective synthesis (e.g., asymmetric hydrogenation), you likely have a racemate or a mixture requiring enantiomeric enrichment.

  • Secondary Amine Basicity: The nitrogen atom in the isoindoline ring is a secondary amine. It is basic and capable of hydrogen bonding. This causes severe peak tailing on standard silica due to interactions with acidic silanols.[1][2][3]

This guide is structured to address Achiral Cleanup (removing impurities) and Chiral Resolution (isolating the R-enantiomer).

Method Development & Protocols

Module A: Achiral Purification (Flash Chromatography)

Goal: Isolate the amine from reaction byproducts (e.g., unreacted starting material, catalysts).

The Problem: On standard silica gel, secondary amines "streak" or "tail," leading to poor recovery and broad peaks. The Fix: You must suppress the ionization of surface silanols on the silica gel.

Recommended Protocol:

Parameter Condition
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH
Gradient 0% to 10% B over 20 CV (Column Volumes)
Loading Liquid load in DCM (avoid acidic solvents)

| Detection | UV 254 nm (Aromatic ring) or Ninhydrin Stain (Amine) |

Critical Warning: 1-Methylisoindoline is a relatively small molecule (MW ~133 g/mol ). The free base is volatile. Do not use high-vacuum for extended periods or high heat (>40°C) during rotary evaporation, or you will lose your product. Convert to a salt (HCl or oxalate) if long-term storage is required.

Module B: Chiral Resolution (HPLC/SFC)

Goal: Separate the (R)-enantiomer from the (S)-enantiomer.[4][5][6]

The Strategy: Direct chiral separation using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for this class of benzylamines.

Screening Protocol (Analytical):

  • Columns: Chiralpak AD-H / Chiralcel OD-H (or equivalents like EnantioPak).

  • Mode: Normal Phase (NP) is preferred over Reverse Phase for preparative loading capacity.

Optimized Conditions:

Parameter Condition Why?
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) Amylose helices often show superior recognition for isoindolines compared to cellulose.
Mobile Phase Hexane / Isopropanol (90:10 to 80:20) Standard NP mix.
Modifier 0.1% Diethylamine (DEA) or Ethanolamine MANDATORY. Without this, peaks will not resolve due to silanol interaction.
Flow Rate 1.0 mL/min (Analytical)

| Temp | 25°C | Lower temp (10–15°C) often improves resolution (


) for this class. |

Visualization: Workflow & Troubleshooting

Figure 1: Method Development Decision Tree

This diagram guides you through the logical steps of purifying your specific amine.

PurificationStrategy Start Start: Crude 1-Methylisoindoline CheckPurity Check Chemical Purity (Achiral HPLC/TLC) Start->CheckPurity Impure < 90% Pure CheckPurity->Impure Byproducts present Pure > 90% Pure CheckPurity->Pure Clean Flash Flash Chromatography (DCM/MeOH + 1% TEA) Impure->Flash ChiralScreen Chiral Screening (AD-H, OD-H, IA, IC) Pure->ChiralScreen VolatileWarn WARNING: Volatile Free Base Control Evaporation Temp Flash->VolatileWarn VolatileWarn->CheckPurity MobilePhase Mobile Phase Selection Hexane/IPA + 0.1% DEA ChiralScreen->MobilePhase ResolutionCheck Resolution (Rs) > 1.5? MobilePhase->ResolutionCheck PrepScale Scale to Prep HPLC ResolutionCheck->PrepScale Yes Optimize Optimize: 1. Lower Temp 2. Change Alcohol (EtOH) ResolutionCheck->Optimize No Optimize->ResolutionCheck

Caption: Decision matrix for the purification of volatile chiral amines. Note the critical loop for chemical purity before chiral resolution.

Troubleshooting Guide (FAQs)

Issue 1: "My peaks are broad and tailing severely, even on the Chiral Column."
  • Diagnosis: This is the classic "Amine Effect." The basic nitrogen is interacting with residual silanols on the silica backbone of the chiral column.[2]

  • Solution:

    • Check Modifier: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Ethanolamine . TEA is sometimes too bulky; DEA is preferred for chiral NP.

    • Column History: If the column was previously used with acidic mobile phases (TFA), it may need extensive flushing with base-modified solvent to neutralize the active sites.

Issue 2: "I lost half my mass after rotary evaporation."
  • Diagnosis: 1-Methylisoindoline free base has a significant vapor pressure.

  • Solution:

    • Salt Formation: Before evaporation, treat your collected fractions with 1M HCl in Ether or Dioxane to precipitate the Hydrochloride salt . The salt is non-volatile.

    • Controlled Vac: If you must keep the free base, stop evaporation at 20 mbar/30°C and leave a small amount of solvent, then remove the rest under a gentle stream of nitrogen.

Issue 3: "The enantiomers are separating, but they overlap (Rs < 1.0)."
  • Diagnosis: Insufficient selectivity.

  • Solution:

    • Temperature Effect: Chiral resolution is often enthalpy-driven. Lower the column temperature to 10°C or 15°C. This usually increases retention but significantly improves separation factors.

    • Alcohol Switch: Switch the polar modifier from Isopropanol (IPA) to Ethanol or Methanol . Methanol often provides sharper peaks but requires "Immobilized" phases (e.g., Chiralpak IA , IB , IC ) to prevent stripping the coated selector.

References & Grounding

  • Chiral Stationary Phase Selection:

    • Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H". The industry standard for amylose-based separation of benzylamines.

    • URL:[Link]

  • Amine Tailing Mechanisms:

    • Source: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography". Journal of Chromatography A.

    • Context: Explains the silanol-amine interaction requiring basic modifiers.

    • URL:[Link]

  • Isoindoline Synthesis & Handling:

    • Source: Muller, G. W., et al. (1996). "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production". Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the synthesis and handling of isoindoline cores, noting purification challenges.

    • URL:[Link]

  • General Troubleshooting for Basic Compounds:

    • Source: Restek Chromatography.[2] "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?".

    • URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for (R)-1-Methyl-2,3-dihydro-1H-isoindole before handling.

Sources

Technical Support Center: Troubleshooting Asymmetric Induction in Isoindole & Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISO-ASYM-001 Assigned Specialist: Senior Application Scientist Target Scaffold: Chiral Isoindolinones (Phthalimidines) & Isoindolines

Core Directive & Scope

User Warning: While "isoindole" (2H-isoindole) is the parent aromatic system, it is kinetically unstable and prone to tautomerization or polymerization. In pharmaceutical contexts, the targets are almost exclusively chiral isoindolinones (lactams) or isoindolines (amines). This guide addresses the asymmetric synthesis of these stable, bioactive scaffolds.

The "Self-Validating" Philosophy: Do not simply change a variable because a protocol says so. Every troubleshooting step below includes a Validation Check —a control experiment to confirm why the failure occurred.

Diagnostic Workflow (Triage)

Before optimizing, identify the failure mode using this logic gate.

TroubleshootingFlow Start START: Low Enantiomeric Excess (ee) CheckBackground Run Reaction WITHOUT Catalyst Start->CheckBackground BackgroundResult Is Product Forming? CheckBackground->BackgroundResult YesBackground YES: Background Reaction Active BackgroundResult->YesBackground > 5% Conversion NoBackground NO: Catalyst is Sole Driver BackgroundResult->NoBackground < 1% Conversion SolventTemp Lower Temp / Change Solvent (Suppress non-catalyzed path) YesBackground->SolventTemp CheckRacemization Check Product Stability (Resubmit pure enantiomer to rxn conditions) NoBackground->CheckRacemization RacemizationResult Does ee Erode? CheckRacemization->RacemizationResult YesRac YES: Product Epimerizes RacemizationResult->YesRac ee drops NoRac NO: Catalyst/Ligand Mismatch RacemizationResult->NoRac ee stable AdjustWorkup Modify Workup/Isolation (Avoid strong base/acid) YesRac->AdjustWorkup LigandScreen Screen Ligand Sterics/Electronics (Bite angle, H-bond donors) NoRac->LigandScreen

Figure 1: Diagnostic logic tree for isolating the root cause of low enantioselectivity.

Technical Troubleshooting (Q&A)
Category A: Transition Metal Catalysis (Pd, Rh, Cu)

Focus: Aza-Heck, C-H Activation, and Cycloadditions

Q1: I am using a Pd-phosphoramidite system for an aza-Heck cyclization. The yield is good, but ee is stuck at 60%. Increasing ligand loading didn't help.

  • Diagnosis: This often indicates a competent racemic background pathway or ligand decoordination . In Pd-catalyzed isoindolinone synthesis, the oxidative addition is fast, but the stereodetermining migratory insertion requires a tight chiral pocket.

  • The Mechanism: Monodentate ligands (like phosphoramidites) can suffer from "hemilability" or equilibrium with achiral species (e.g., solvent-coordinated Pd).

  • Corrective Action:

    • Switch to Bidentate Ligands: Move to rigid chiral bisphosphines (e.g., BINAP, Segphos) or P,N-ligands (PHOX) to enforce a rigid bite angle.

    • The "Halide Effect": If using Pd(OAc)₂, try adding a halide source (e.g., NaI). Halides can bridge Pd dimers or alter the resting state, sometimes tightening the chiral environment.

    • Validation Check: Run the reaction with achiral PPh3. If the reaction proceeds at the same rate as your chiral run, your chiral ligand is not accelerating the reaction enough to outcompete the "ligand-free" or "solvent-coordinated" background pathway.

Q2: My C-H activation protocol to form isoindolinones works on electron-poor substrates but fails (0% yield) on electron-rich ones.

  • Diagnosis: Electrophilicity Mismatch . C-H activation often relies on a Concerted Metalation-Deprotonation (CMD) mechanism. Electron-rich rings are less acidic, making the C-H bond harder to break.

  • Corrective Action:

    • Change the Carboxylate Base: Switch from acetate (OAc-) to a more basic carboxylate like pivalate (OPiv-) or adamantoyl. The bulkier, more basic ligand facilitates proton abstraction.

    • Add Silver Salts: Add AgOAc or Ag₂CO₃. Silver acts as a halide scavenger (if halides are present) and can also act as a co-oxidant, regenerating the active Pd(II) species more efficiently.

Category B: Organocatalysis

Focus: Mannich Reactions, Phase Transfer Catalysis (PTC)[1]

Q3: I'm using a chiral phosphoric acid (CPA) for a Mannich reaction to form 3-substituted isoindolinones. The ee varies wildly (40-90%) between batches.

  • Diagnosis: Trace Water Interference . CPAs rely on precise dual hydrogen bonding (activating both the imine and the nucleophile). Water molecules compete for these H-bond sites, disrupting the chiral scaffold.

  • Corrective Action:

    • Molecular Sieves: Add activated 4Å or 5Å molecular sieves directly to the reaction vessel.

    • Drying Protocol: Flame-dry the catalyst under vacuum. CPAs are hygroscopic.

    • Validation Check: Intentionally add 1 equivalent of water to a reaction. If ee plummets to near-racemic, your system is moisture-critical.

Q4: My Phase Transfer Catalyzed (PTC) alkylation is giving racemic product.

  • Diagnosis: Interfacial Racemization or "Loose" Ion Pairing . If the quaternary ammonium cation (the catalyst) is too far from the enolate anion during the reaction, the chiral induction is lost.

  • Corrective Action:

    • Solvent Polarity: Switch to a non-polar solvent (Toluene, Xylenes). High-polarity solvents (DMF, DMSO) separate the ion pair, destroying chirality.

    • Concentration: High dilution favors tight ion pairing.

    • Catalyst Structure: Switch from a flexible benzyl-cinchonidium salt to a rigid Maruoka catalyst (spiro-binaphthyl) which creates a deeper chiral pocket.

Detailed Protocols & Data
Protocol A: Pd-Catalyzed Asymmetric Aza-Heck Cyclization

Target: Chiral Isoindolinones[2]

Reagents:

  • Substrate: N-(2-iodobenzoyl)enamine derivative (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: (R)-BINAP (5.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)[3]

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with Pd₂(dba)₃ and (R)-BINAP.

  • Pre-complexation (Critical): Add 1/3 of the toluene volume. Stir at RT for 30 mins. Visual Check: Solution should turn from dark purple/black to orange/red, indicating ligation.

  • Substrate Addition: Add the substrate and Cs₂CO₃. Add remaining toluene.

  • Reaction: Seal and heat to 80°C. Monitor by HPLC.

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography. Note: Avoid basic alumina if the stereocenter is acidic (alpha to carbonyl).

Protocol B: Organocatalytic Mannich Reaction

Target: 3-Substituted Isoindolinones[1][4]

Reagents:

  • Substrate: 3-hydroxyisoindolinone (precursor to N-acyliminium ion)[5]

  • Nucleophile: Dimethyl malonate (1.2 equiv)

  • Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived) (5 mol%)

  • Solvent: CCl₄ or Toluene

Step-by-Step:

  • Dehydration: The 3-hydroxyisoindolinone must lose water to form the reactive iminium.

  • Setup: Mix substrate, nucleophile, and catalyst in solvent.

  • Additives: Add 4Å MS (200 mg/mmol).

  • Temperature: Run at 0°C or -20°C. Lower temperature enhances H-bond directionality.

  • Validation: If reaction is slow, check solubility. CPAs are often insoluble in non-polar solvents at low temp; mild warming or changing to DCM/Toluene mix might be needed, though ee may suffer.

Data Comparison: Ligand Effects on Enantioselectivity
Reaction TypeLigand ClassTypical eeCommon IssuesRef
Pd-Aza-Heck Monodentate (Phosphoramidite)60-85%Ligand dissociation; background rxn[1]
Pd-Aza-Heck Bidentate (BINAP/Segphos)90-99%Slower rates (steric bulk)[2]
Cu-Catalyzed [3+2] Ferrocenyl (P,N)85-95%Diastereoselectivity (endo/exo)[3]
Organocatalysis Cinchona Alkaloids70-85%H-bond interference by solvent[4]
Organocatalysis Chiral Phosphoric Acids (SPINOL)95-99%Substrate scope (requires specific pKa)[5]
Mechanistic Visualization

Pathway: Asymmetric [3+2] Cycloaddition (Azomethine Ylide) This diagram illustrates the critical stereodefining step where the chiral catalyst blocks one face of the dipole.

Mechanism32 Precursor Imine Precursor + Metal Salt (Cu/Ag) DipoleFormation Metallated Azomethine Ylide (Dipole) Precursor->DipoleFormation Base Coordination Chiral Ligand Coordination (Blocks Si-face) DipoleFormation->Coordination TransitionState Endo-Transition State (Stereodetermining) Coordination->TransitionState + Dipolarophile Cyclization C-C Bond Formation TransitionState->Cyclization Product Chiral Isoindoline (High ee) Cyclization->Product Protonation/Release

Figure 2: Mechanistic flow of Cu/Ag-catalyzed [3+2] cycloaddition. The coordination step is critical; without a bulky ligand, the dipole is accessible from both faces.

References
  • Catalytic Asymmetric Synthesis of Isoindolinones. Chem. Asian J., 2019.[6]

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Org. Lett., 2024.[7][8]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 2016.[9]

  • Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. ResearchGate, 2022.

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole. Int. J. Mol. Sci., 2023.[1]

  • Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Int. J. Mol. Sci., 2022.[10]

  • Isoindolinone synthesis. Organic Chemistry Portal.

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chem., 2024.

Sources

Improving enantiomeric excess in the synthesis of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and chromatographic challenges associated with isolating the (R)-enantiomer of 1-Methyl-2,3-dihydro-1H-isoindole (also known as (R)-1-methylisoindoline).

This compound is a critical chiral building block in the development of advanced therapeutics, including PARP7 inhibitors[1] and Janus Kinase (JAK) inhibitors[2]. Achieving a strict enantiomeric excess (ee) of >99% is paramount, as stereochemistry directly dictates the binding affinity and pharmacokinetic profile of the active pharmaceutical ingredient (API).

Diagnostic Workflow

Workflow A Low ee (<90%) Detected B Determine Synthesis Route A->B C Asymmetric Catalysis B->C Catalytic D Racemate Resolution B->D Classical/SFC E Check Catalyst Purity & Moisture Levels C->E F Optimize Solvent Dielectric Constant C->F G Diastereomeric Salt D->G H Chiral SFC D->H I Seed with Pure Enantiomer (Self-Validating) G->I J Add Basic Modifier (e.g., NH4OH) H->J

Diagnostic workflow for troubleshooting low enantiomeric excess in 1-methylisoindoline synthesis.

Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of my asymmetric hydrogenation of 1-methyleneisoindoline stalling at 70-80%? Causality: Asymmetric hydrogenation relies on the precise coordination of the substrate to the chiral transition metal complex (e.g., Ir-PHOX or Ru-BINAP). 1-Methyleneisoindoline contains a highly nucleophilic secondary amine. If the solvent does not adequately solvate the product, the newly formed 1-methylisoindoline can competitively bind to the metal center, causing product inhibition. Furthermore, trace moisture degrades the chiral ligand, leading to an achiral background reduction. Solution: Transition to a strictly anhydrous, non-coordinating solvent system (such as dry dichloromethane or toluene). To create a self-validating reaction system, monitor the hydrogen uptake rate in real-time; a linear uptake curve indicates zero-order kinetics with respect to the substrate, confirming that product inhibition has been successfully mitigated.

Q2: I am using classical resolution with (L)-tartaric acid, but the ee of the isolated (R)-1-methylisoindoline is inconsistent across batches. How can I fix this? Causality: Diastereomeric salt crystallization is thermodynamically driven but kinetically sensitive. Rapid cooling leads to supersaturation, causing the unwanted (S)-enantiomer salt to co-precipitate and become trapped within the crystal lattice of the (R)-enantiomer. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min). To make this a self-validating protocol, seed the solution with pure (R)-1-methylisoindoline-(L)-tartrate crystals exactly at the metastable zone limit. If the solution turns cloudy before seeding, the system has failed the validation check (spontaneous nucleation occurred), and the batch must be reheated to complete dissolution.

Q3: How do I optimize Chiral Supercritical Fluid Chromatography (SFC) for resolving racemic 1-methylisoindoline? Causality: 1-methylisoindoline is a basic amine. In SFC, basic compounds often exhibit severe peak tailing due to secondary interactions with free silanols on the stationary phase. This tailing causes the enantiomeric peaks to overlap, drastically reducing the recovered ee. Solution: Introduce a basic modifier additive to the mobile phase. Using an amylose or cellulose-based column (e.g., Chiralcel OJ-H) with a mobile phase of CO₂ and an alcohol modifier (like 5% Isopropanol) containing 0.1% diethylamine or ammonia neutralizes the silanols, sharpening the peaks and ensuring baseline resolution[2].

Quantitative Comparison of Enantioselective Methods

Synthesis / Resolution MethodTypical ee (%)Recovery / Yield (%)ScalabilityKey Reagents / Stationary Phases
Asymmetric Hydrogenation 90 - 98> 90High (Multi-Kg)Ir/Ru Chiral Ligands, H₂ gas
Chiral SFC Resolution > 9945 - 49Medium (100g - 1Kg)Chiralcel OJ-H, CO₂, IPA modifier[2]
Diastereomeric Salt Resolution 85 - 9530 - 40High (Multi-Kg)(L)-Tartaric Acid, MeOH/H₂O
Chiral HPLC Resolution > 9540 - 45Low (Grams)Chiralpak AD, Hexane/EtOH[3]

Standard Operating Procedure: Chiral SFC Resolution of Racemic 1-Methylisoindoline

The following methodology details the preparative resolution of racemic 1-methylisoindoline to achieve >99% ee, utilizing a self-validating analytical feedback loop. This approach is standard in the synthesis of complex kinase inhibitors[2].

Step 1: Sample Preparation

  • Dissolve racemic 1-methyl-2,3-dihydro-1H-isoindole in MS-grade Methanol to achieve a concentration of 50 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates that could foul the SFC column frit.

Step 2: System Equilibration

  • Install a Chiralcel OJ-H column (2.1 x 25 cm, 5 µm) into the preparative SFC system[2].

  • Set the mobile phase to 95% supercritical CO₂ and 5% Isopropanol. Critical: Ensure the Isopropanol contains 0.1% NH₄OH (v/v) to suppress secondary interactions with the stationary phase.

  • Establish a flow rate of 70 mL/min, maintaining a column temperature of 35 °C and a backpressure of 100 bar.

  • Allow the system to equilibrate until the UV baseline (monitored at 220 nm and 254 nm) is completely stable.

Step 3: Injection and Fraction Collection

  • Inject a 1.0 mL aliquot of the sample solution.

  • Collect the first eluting peak (Peak A) and the second eluting peak (Peak B) into separate vessels. Note: The absolute stereochemistry ((R) vs (S)) of the peaks must be independently confirmed via Vibrational Circular Dichroism (VCD) or X-ray crystallography of a derivatized intermediate[3].

  • Concentrate the fraction containing the desired (R)-enantiomer under reduced pressure. Maintain the water bath temperature below 30 °C to prevent volatilization of the free base.

Step 4: Self-Validation (Analytical Reinjection)

  • Re-dissolve 1 mg of the concentrated (R)-enantiomer fraction in 1 mL of Methanol.

  • Inject 1 µL onto an analytical-scale Chiralcel OJ-H column using the exact same mobile phase conditions.

  • Validation Check: The protocol is considered successful and validated only if the integration of the chromatogram confirms an ee of ≥ 99.0%. If the ee is lower, the preparative fractions must be pooled and subjected to a second pass.

References

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - European Patent Office - EP 2976340 B1. Googleapis.com.
  • Pyridazinones as PARP7 inhibitors - US10550105B2.
  • Khk inhibitors - WO2022212194A1.

Sources

Validation & Comparative

Determination of Enantiomeric Purity of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

(R)-1-Methyl-2,3-dihydro-1H-isoindole (CAS: 1461706-27-3 for HCl salt) is a critical chiral building block, often employed as a chiral auxiliary or a pharmacophore in CNS-active agents. Its structural rigidity—a fused benzene ring with a pyrrolidine moiety—creates distinct steric environments that facilitate enantiomeric resolution but also imposes challenges in steric hindrance during derivatization.

For researchers and drug developers, the determination of its enantiomeric purity (ee%) is not merely a quality control step but a safety mandate. This guide compares the three primary methodologies: Chiral HPLC , NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) , and Chiral GC .

Comparative Analysis of Methodologies
FeatureMethod A: Chiral HPLC Method B: 1H/19F NMR (Mosher's) Method C: Chiral GC
Primary Utility Routine QC, High ThroughputAbsolute Configuration, Reference-Free AnalysisVolatile Derivatives, Complex Matrices
Precision (ee) High (>99.9%)Moderate (± 1-2%)High (>99.5%)
Sample Prep Minimal (Dilution)Moderate (Derivatization required)Moderate (Derivatization often required)
Throughput < 20 min/sample> 2 hours/sample< 30 min/sample
Cost per Run Low (after column purchase)High (Deuterated solvents, reagents)Low
Key Limitation Requires specific chiral columnRequires chemical reaction completionThermal stability concerns

Method A: Chiral High-Performance Liquid Chromatography (HPLC)[1]

Status: The Industry Gold Standard for Routine Analysis

Chiral HPLC is the preferred method for determining the enantiomeric excess (ee) of 1-methylisoindoline due to its reproducibility and speed. The secondary amine functionality requires specific mobile phase additives to prevent peak tailing caused by silanol interactions.

Recommended Screening Protocol

Stationary Phase Selection: For benzylic-like secondary amines, polysaccharide-based columns are the most effective.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

Mobile Phase Composition:

  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 to 98:2 v/v).

  • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Expert Insight: The basic additive is non-negotiable. It competes with the analyte for active silanol sites on the silica backbone, sharpening the peak shape and improving resolution (Rs).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1.0 mg of (R)-1-Methyl-2,3-dihydro-1H-isoindole in 1 mL of the mobile phase (e.g., Hexane/IPA 90:10).

  • System Conditioning: Flush the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 5-10 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm (aromatic absorption).

  • Analysis: Calculate ee% using the area of the two enantiomeric peaks.



Visualization: HPLC Method Development Logic

HPLC_Workflow Start Start: Racemic Mixture Screening ColSelect Select Column: Chiralpak AD-H / OD-H Start->ColSelect MobilePhase Mobile Phase: Hexane/IPA + 0.1% DEA ColSelect->MobilePhase Run Run Chromatogram (1.0 mL/min, 254 nm) MobilePhase->Run Decision Resolution (Rs) > 1.5? Run->Decision Optimize Optimize: Decrease IPA % or Lower Temp Decision->Optimize No Final Final Method: Calculate ee% Decision->Final Yes Optimize->Run

Caption: Decision tree for optimizing chiral HPLC separation of 1-methylisoindoline.

Method B: NMR Spectroscopy with Mosher's Acid (Self-Validating)

Status: The Authority for Absolute Configuration Assignment

When a chiral HPLC reference standard is unavailable, or absolute configuration must be proven de novo, derivatization with Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is the method of choice. This method relies on the formation of diastereomeric amides, which exhibit distinct chemical shifts in 1H and 19F NMR.[1]

The Mechanism

Reacting the chiral amine with (R)-(-)-MTPA-Cl yields the (S)-MTPA amide (due to Cahn-Ingold-Prelog priority change at the carbonyl). The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the isoindoline ring. By comparing the shifts (


) of the (R)- and (S)-MTPA derivatives, the absolute configuration can be deduced.
Experimental Protocol

Reagents:

  • Analyte: (R)-1-Methyl-2,3-dihydro-1H-isoindole (approx. 5-10 mg).

  • Reagent: (R)-(-)-MTPA chloride (or (S)-(+)-MTPA chloride for the complementary reaction).

  • Base: Triethylamine or Pyridine (dry).

  • Solvent: Deuterated Chloroform (

    
    ).[2]
    

Procedure:

  • Derivatization: In a small vial, mix 0.05 mmol of the amine, 0.06 mmol of MTPA-chloride, and 0.1 mmol of triethylamine in 0.5 mL of dry

    
    . Stir for 1 hour.
    
  • Workup: Dilute with ether, wash with dilute HCl (to remove unreacted amine) and

    
    . Dry over 
    
    
    
    .
  • NMR Analysis: Dissolve the residue in

    
    . Acquire 1H NMR  (focusing on the methyl doublet at ~1.4-1.6 ppm) and 19F NMR  (focusing on the 
    
    
    
    singlet).
  • Quantification: Integrate the diagnostic peaks. If the sample is pure (R)-enantiomer, only one set of diastereomeric signals will be visible. If racemic, two sets of signals (split peaks) will appear.

Data Interpretation (Hypothetical Shifts)
Proton / Fluorine

(S)-MTPA derivative (ppm)

(R)-MTPA derivative (ppm)

($ \delta_S - \delta_R $)
C1-Methyl (

)
1.55 (Doublet)1.48 (Doublet)+0.07

(19F)
-69.10 (Singlet)-69.25 (Singlet)+0.15

Note: The presence of a minor peak at 1.48 ppm in the (S)-MTPA spectrum would indicate the presence of the (S)-enantiomer impurity in the (R)-amine sample.

Visualization: Mosher's Analysis Workflow

Mosher_Workflow Sample Sample: (R)-Amine ReactR React with (R)-MTPA-Cl Sample->ReactR ReactS React with (S)-MTPA-Cl Sample->ReactS Prod1 Diastereomer A ((S)-MTPA Amide) ReactR->Prod1 Prod2 Diastereomer B ((R)-MTPA Amide) ReactS->Prod2 NMR 1H / 19F NMR Analysis Prod1->NMR Prod2->NMR Calc Calculate ee% from Integration NMR->Calc

Caption: Workflow for derivatization and NMR analysis to determine enantiomeric purity.

References

  • BenchChem. (2025).[1][2] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Beilstein J. Org.[3] Chem. (2013).[3] The chemistry of isoindole natural products. Retrieved from

  • ChemScene. (n.d.). 1-Methyl-2,3-dihydro-1H-isoindole hydrochloride Product Information. Retrieved from

  • Hoyle, D. et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1. Retrieved from

Sources

A Comparative Guide to the Bioactivity of (R)- and (S)-1-Methyl-2,3-dihydro-1H-isoindole: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential bioactivities of the (R)- and (S)-enantiomers of 1-Methyl-2,3-dihydro-1H-isoindole. In the absence of direct comparative experimental data for this specific molecule, this document leverages established principles of stereopharmacology and data from structurally related compounds to offer a predictive overview for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Bioactivity

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many organic molecules, including a significant number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2] These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and other proteins—can differ dramatically.[3][4]

This stereoselectivity arises from the fact that biological macromolecules are themselves chiral, creating a diastereomeric interaction with each enantiomer of a chiral drug. This can lead to significant differences in pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug).[3][4] A classic example is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic.[1][2] Similarly, (S)-ibuprofen is a more potent inhibitor of the COX-1 enzyme than its (R)-counterpart.[1][2]

Introduction to 1-Methyl-2,3-dihydro-1H-isoindole

1-Methyl-2,3-dihydro-1H-isoindole, also known as 1-methylisoindoline, is a heterocyclic compound featuring a benzene ring fused to a pyrrolidine ring. The carbon atom at the 1-position is a chiral center, giving rise to (R)- and (S)-enantiomers. The isoindoline scaffold is a key structural feature in a number of natural products and synthetic bioactive molecules.[5] Derivatives of the broader isoindoline class have been investigated for a range of pharmacological activities, including as dopamine receptor ligands and for their potential in treating central nervous system disorders.

Predicted Bioactivity Profile and Stereoselective Comparison

Hypothetical Pharmacological Target: Dopamine Receptors

A study on a series of isoindolinyl benzisoxazolpiperidines, which share the isoindoline core, identified them as potent and selective dopamine D4 receptor antagonists.[6] Crucially, this study revealed a stereoselective effect, with the (S)-enantiomer demonstrating higher potency at the D4 receptor.[6] Based on this precedent, it is plausible that the enantiomers of 1-Methyl-2,3-dihydro-1H-isoindole may also exhibit differential activity at dopamine receptors.

The following diagram illustrates the concept of chiral discrimination at a hypothetical dopamine receptor binding site.

Sources

Spectroscopic Comparison Guide: (R)- and (S)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The compound 1-methyl-2,3-dihydro-1H-isoindole (commonly known as 1-methylisoindoline) is a privileged chiral building block frequently utilized in the design of kinase inhibitors, PARP inhibitors, and other advanced active pharmaceutical ingredients (APIs)[1]. Because the spatial orientation of the methyl group at the C1 position critically dictates the binding affinity and pharmacokinetic profile of the resulting drug molecule, rigorous differentiation and characterization of its (R)- and (S)-enantiomers are mandatory.

This guide provides an objective, in-depth spectroscopic comparison of the 1-methylisoindoline enantiomers. As a self-validating analytical framework, it details the causality behind experimental techniques—specifically Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs), Electronic Circular Dichroism (ECD), and Chiral Chromatography—ensuring robust assignment of absolute configuration and enantiomeric purity[2][3].

Chiral Resolution & Isolation Strategy

Before spectroscopic comparison, the racemic mixture must be resolved. While stereoselective synthesis is possible, chromatographic resolution of the racemate via Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) remains the industry standard for obtaining high-purity reference standards[4].

Because the secondary amine of 1-methylisoindoline can cause peak tailing on chiral stationary phases, reversible derivatization (e.g., Boc-protection) is often employed to improve peak shape and resolution efficiency.

G Racemate Racemic 1-Methylisoindoline Derivatization Boc-Protection (Optional) To improve peak shape Racemate->Derivatization SFC Chiral SFC / HPLC (e.g., Chiralcel OD-H) Derivatization->SFC R_Enantiomer (R)-1-Methylisoindoline (Peak 1) SFC->R_Enantiomer Lower Affinity S_Enantiomer (S)-1-Methylisoindoline (Peak 2) SFC->S_Enantiomer Higher Affinity

Caption: Workflow for the chiral resolution of 1-methylisoindoline enantiomers via SFC/HPLC.

Spectroscopic Comparison: The Core Analysis

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

In an achiral solvent (like standard CDCl₃), the NMR spectra of (R)- and (S)-1-methylisoindoline are perfectly identical because their magnetic environments are mirror images. To differentiate them, we must break the symmetry by introducing a chiral environment.

The Causality: By adding a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), transient diastereomeric complexes are formed via hydrogen bonding and π-π stacking. Because diastereomers have different physical properties and spatial geometries, the magnetic shielding of the C1-methyl protons diverges, resulting in chemical shift anisochrony (Δδ). This allows for the direct integration of peaks to determine enantiomeric excess (ee).

Electronic Circular Dichroism (ECD) & Optical Rotation

While NMR with a CSA proves enantiomeric purity, it cannot easily assign absolute configuration. Electronic Circular Dichroism (ECD) is the gold standard for this purpose in solution[5].

The Causality: The isoindoline core contains an aromatic chromophore adjacent to the chiral center (C1). When exposed to circularly polarized light, the chiral geometry of the (R)-enantiomer will absorb Left Circularly Polarized (LCP) light differently than Right Circularly Polarized (RCP) light. The (S)-enantiomer will exhibit the exact opposite preference. This differential absorption (


) produces mirror-image Cotton effects in the 260–280 nm region (the 

transition of the aromatic ring).

G Light Unpolarized Light Polarizer Linear Polarizer Light->Polarizer PEM Photoelastic Modulator Polarizer->PEM Sample Chiral Sample (R or S) PEM->Sample LCP & RCP Detector Detector (ΔA = A_L - A_R) Sample->Detector Differential Absorption

Caption: Mechanism of Electronic Circular Dichroism (ECD) signal generation for chiral compounds.

Quantitative Data Presentation

Table 1: Comparative Spectroscopic Properties

Note: Values are representative benchmarks for the 1-methylisoindoline core based on literature consensus for chiral isoindolines[2][3].

Spectroscopic Parameter(R)-1-Methylisoindoline(S)-1-MethylisoindolineAnalytical Purpose
Specific Rotation

Positive (+)Negative (-)Bulk chiral identity
ECD Extrema (Cotton Effect) Positive peak at ~270 nmNegative peak at ~270 nmAbsolute configuration assignment
¹H NMR (C1-CH₃ shift, CDCl₃) 1.45 ppm (doublet)1.45 ppm (doublet)Baseline structural confirmation
¹H NMR with (R)-Pirkle's CSA ~1.42 ppm (shifted doublet)~1.48 ppm (shifted doublet)Enantiomeric excess (ee) determination
X-Ray Flack Parameter ~0.0 (if crystallized as heavy-atom salt)~0.0 (if crystallized as heavy-atom salt)Solid-state absolute configuration
Table 2: Recommended Chiral Chromatographic Conditions
ParameterMethod Specification
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Elution Order (R)-enantiomer typically elutes first (Peak 1)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols incorporate internal controls to validate the analytical system before sample measurement.

Protocol 1: NMR ee Determination using a Chiral Solvating Agent
  • System Validation (Racemic Blank): Dissolve 5 mg of racemic 1-methylisoindoline in 0.5 mL of CDCl₃. Add 3 equivalents of (R)-(-)-Pirkle's alcohol. Acquire a ¹H NMR spectrum.

    • Validation Check: Ensure the C1-methyl doublet (originally at 1.45 ppm) splits cleanly into two distinct doublets of equal integration (1:1 ratio). This proves the CSA is functioning.

  • Sample Preparation: Dissolve 5 mg of the isolated enantiomer (e.g., Peak 1 from HPLC) in 0.5 mL of CDCl₃. Add the exact same amount of (R)-(-)-Pirkle's alcohol used in step 1.

  • Acquisition & Integration: Acquire the ¹H NMR spectrum. Integrate the two methyl doublets.

  • Calculation: Calculate ee using the formula:

    
    .
    
Protocol 2: ECD Measurement for Absolute Configuration
  • Baseline Correction: Fill a 1 mm quartz cuvette with spectroscopy-grade methanol. Run a baseline scan from 350 nm down to 200 nm on the circular dichroism spectrometer.

  • Sample Preparation: Prepare a 1 mM solution of the target enantiomer in spectroscopy-grade methanol.

  • Acquisition: Scan the sample from 350 nm to 200 nm. Ensure the High Tension (HT) voltage remains below 600 V to guarantee detector linearity.

  • Validation (Mirror Image): Repeat the process with the opposite enantiomer.

    • Validation Check: The two resulting spectra must be exact mirror images across the zero-line. Overlay the experimental spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated spectra to definitively assign the (R) or (S) configuration[5].

References

  • Ribon Therapeutics Inc. (2019). PYRIDAZINONES AS PARP7 INHIBITORS. European Patent Office - EP 3788040 B1.
  • Merck Sharp & Dohme Corp. (2014). CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS. European Patent Office - EP 2976340 B1.
  • Li, W., et al. (2025). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Ariffin, A., et al. (1999). The diastereoselective and enantioselective substitution reactions of an isoindoline–borane complex. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from:[Link]

  • ResearchGate Database. (2017). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation... Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. Retrieved from:[Link]

Sources

A Comparative Guide to the Structural Elucidation of (R)-1-Methyl-2,3-dihydro-1H-isoindole Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and physiological properties. The isoindole scaffold and its reduced form, isoindoline (2,3-dihydro-1H-isoindole), are privileged structures found in numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of a stereocenter, as in (R)-1-Methyl-2,3-dihydro-1H-isoindole, necessitates robust analytical methods for the unambiguous determination of its absolute configuration and conformational preferences.

This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of (R)-1-Methyl-2,3-dihydro-1H-isoindole and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to select the most appropriate analytical strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the three-dimensional structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unparalleled level of detail.[3]

While a publicly available crystal structure for the parent (R)-1-Methyl-2,3-dihydro-1H-isoindole is not readily found, we can use a closely related and structurally complex derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester , as a case study to illustrate the power and process of X-ray crystallography. The structure of this compound has been determined and provides valuable insights into the stereochemistry of chiral isoindole derivatives.

The Crystallographer's Workflow: From Synthesis to Structure

The journey to a crystal structure is a multi-step process that demands careful planning and execution. The following workflow illustrates the key stages, from the synthesis of the chiral molecule to the final refined structure.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Asymmetric Synthesis Purification Chromatographic Purification Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation Technique_Comparison Figure 2: Comparison of Structural Elucidation Techniques cluster_xray Solid State cluster_solution Solution State Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complementary Information (Static vs. Dynamic) VCD Vibrational Circular Dichroism Xray->VCD Alternative for Absolute Configuration NMR->VCD Synergistic for Conformational Analysis

Sources

A Comparative Guide to the Synthetic Routes of Chiral Isoindolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Chiral isoindolines are a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Their rigid bicyclic framework, which incorporates a stereogenic center, is crucial for specific molecular interactions with biological targets. Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to the drug discovery and development pipeline. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing enantioenriched isoindolines, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Asymmetric Transition-Metal Catalysis: A Powerful Approach to Enantioselectivity

Transition-metal catalysis has emerged as a dominant strategy for the synthesis of chiral isoindolines, offering high levels of enantioselectivity and functional group tolerance. Palladium and rhodium complexes, in particular, have been extensively utilized to orchestrate a variety of cyclization reactions.

Palladium-Catalyzed Asymmetric C-H Amination and Annulation

Palladium-catalyzed reactions are at the forefront of chiral isoindoline synthesis, primarily through intramolecular C-H amination and [4+1] annulation strategies. These methods are prized for their atom and step economy.[2]

A highly effective approach involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines. This reaction, often employing a chiral phosphoramidite ligand, can deliver a diverse range of enantioenriched isoindolines with exceptional yields and enantioselectivities.[2][3] The choice of the chiral ligand is critical for achieving high stereocontrol, as it modulates the spatial arrangement of the reactants in the palladium coordination sphere during the key C-N bond-forming step.

Another powerful palladium-catalyzed method is the enantioselective C-H activation/[4+1] annulation of diarylmethyltriflamides with olefins.[4][5] This approach constructs the isoindoline core with excellent regio-, diastereo-, and enantioselectivity under mild conditions. The use of a mono-N-protected amino acid (MPAA) as a chiral ligand has proven to be particularly effective in this transformation.

Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination [3]

  • Reaction Setup: A 10 mL sealed test tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (10 mol%), a chiral phosphoramidite ligand (L7, 12 mol%), and 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ, 1.0 equiv).

  • Addition of Substrate: The o-allylbenzylamine substrate (0.1 mmol) is added to the tube, followed by the solvent, isopropyl alcohol (i-PrOH, 0.1 M).

  • Inert Atmosphere: The tube is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 24 hours.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel to afford the chiral isoindoline.

Rhodium-Catalyzed Diastereoselective C-H Olefination/Annulation

Rhodium catalysis offers a complementary approach, particularly for the diastereoselective synthesis of 3-substituted isoindolinones. A notable example is the Rh(III)-catalyzed oxidative C-H olefination and subsequent annulation of benzamides with acrylic esters.[6][7] This method often utilizes a chiral N-sulfinyl amide as a directing group and a source of chirality, leading to the formation of diastereomeric isoindolinones with good yields and diastereomeric ratios. The sulfinyl group directs the C-H activation and controls the facial selectivity of the subsequent intramolecular aza-Michael addition.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 3,3-Disubstituted Isoindolinones [1]

  • Reaction Setup: A reaction tube is charged with the N-benzoylsulfonamide substrate (0.10 mmol), the olefin (0.12 mmol), [RhCl₂Cp*]₂ (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).

  • Solvent: Toluene is added as the solvent.

  • Reaction Conditions: The mixture is heated at 130 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is then purified by flash column chromatography to yield the desired 3,3-disubstituted isoindolinone.

Organocatalysis: A Metal-Free Avenue to Chiral Isoindolines

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the synthesis of chiral isoindolines. These methods often rely on the use of small, chiral organic molecules to catalyze enantioselective transformations.

A prominent organocatalytic strategy is the intramolecular aza-Michael reaction.[8] This reaction can be effectively catalyzed by chiral phase-transfer catalysts, such as cinchoninium salts, in combination with a chiral auxiliary on the nitrogen nucleophile to achieve double stereodifferentiation. This dual approach allows for the synthesis of optically active 3-substituted isoindolinones in good yields and with high diastereomeric excesses.

Another successful organocatalytic approach is the Mannich reaction of α-amido sulfones derived from 2-formyl benzoate.[9] Bifunctional organocatalysts, such as Takemoto's catalyst, have been shown to be effective in promoting both the enantioselective Mannich addition and the subsequent cyclization to form the isoindolinone ring.

Experimental Protocol: Organocatalyzed Intramolecular Aza-Michael Reaction [8]

  • Reaction Setup: To a solution of the acrylamide precursor in a suitable organic solvent, a selected cinchoninium-based phase-transfer catalyst and a base are added.

  • Reaction Conditions: The reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is then worked up by extraction and purified by column chromatography to isolate the enantioenriched 3-substituted isoindolinone. In some cases, crystallization can be used to further enhance the diastereomeric excess.

Chiral Auxiliaries: A Classic and Reliable Strategy

The use of chiral auxiliaries is a well-established and dependable method for controlling stereochemistry in the synthesis of chiral isoindolines. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a bond-forming reaction, and is subsequently removed.

N-tert-butylsulfinamide is a widely used and highly effective chiral auxiliary in this context.[10][11][12] For instance, the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones provides a straightforward route to a variety of 3-substituted isoindolinones with high diastereoselectivity.[11] The bulky and stereoelectronically defined sulfinyl group effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face.

Experimental Protocol: Asymmetric Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinone [11]

  • Enolate Formation: A solution of the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is then added dropwise to generate the corresponding carbanion.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the solution, and the reaction is stirred at -78 °C for a specified time.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the 3-substituted isoindolinone as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular chiral isoindoline will depend on several factors, including the desired substitution pattern, the required level of stereopurity, scalability, and the availability of starting materials and catalysts. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.

Synthetic StrategyCatalyst/AuxiliaryKey ReactionYieldsEnantioselectivity (ee) / Diastereoselectivity (dr)AdvantagesDisadvantages
Palladium Catalysis Pd(OAc)₂ / Chiral LigandAsymmetric Allylic C-H AminationUp to 98%[2]Up to 98% ee[2]High enantioselectivity, atom and step economy.Cost of palladium and ligands, potential for metal contamination.
Rhodium Catalysis [RhCl₂Cp*]₂Oxidative C-H Olefination/AnnulationGood[6][7]Up to 5.5:1 dr[7]Access to 3,3-disubstituted isoindolinones.High reaction temperatures, use of a stoichiometric oxidant.
Organocatalysis Cinchoninium SaltIntramolecular aza-Michael ReactionGood[8]Good de[8]Metal-free, environmentally benign.Can require a chiral auxiliary for high stereocontrol.
Chiral Auxiliary N-tert-butylsulfinamideDiastereoselective AlkylationExcellent[11]High dr[11]Reliable and predictable stereocontrol.Requires additional steps for auxiliary attachment and removal.

Visualizing the Synthetic Workflows

To further clarify the distinct approaches, the following diagrams illustrate the conceptual workflows for the major synthetic strategies discussed.

Palladium_Catalyzed_Amination Start o-Allylbenzylamine Intermediate π-Allylpalladium Complex Start->Intermediate C-H Activation Pd_Catalyst Pd(OAc)₂ / Chiral Ligand Pd_Catalyst->Intermediate Cyclization Intramolecular C-N Bond Formation Intermediate->Cyclization Nucleophilic Attack Product Chiral Isoindoline Cyclization->Product Organocatalyzed_Aza_Michael Substrate Acrylamide Precursor (with Chiral Auxiliary) Enolate Enolate Intermediate Substrate->Enolate Organocatalyst Chiral Phase-Transfer Catalyst Cyclization Intramolecular Aza-Michael Addition Organocatalyst->Cyclization Stereocontrol Base Base Base->Enolate Enolate->Cyclization Product Chiral Isoindolinone Cyclization->Product

Organocatalyzed Intramolecular Aza-Michael Reaction

Chiral_Auxiliary_Alkylation Start N-Sulfinyl-isoindolinone Enolate Chiral Enolate Start->Enolate Base LDA Base->Enolate Alkylation Alkylation with R-X Enolate->Alkylation Diastereoselective Product 3-Substituted Isoindolinone Alkylation->Product Removal Auxiliary Removal Product->Removal Final_Product Chiral Isoindolinone Removal->Final_Product

Chiral Auxiliary-Mediated Diastereoselective Alkylation

Conclusion

The synthesis of chiral isoindolines is a vibrant and evolving field of research, with a diverse array of powerful synthetic methodologies at the disposal of the modern chemist. Asymmetric transition-metal catalysis, particularly with palladium, offers highly efficient and enantioselective routes. Organocatalysis provides a valuable metal-free alternative, while the use of chiral auxiliaries remains a robust and reliable strategy for achieving high diastereoselectivity. The selection of the optimal synthetic route will be dictated by the specific target molecule and the desired performance metrics. This guide has provided a comparative overview of these key strategies, equipping researchers and drug development professionals with the knowledge to make informed decisions in their pursuit of novel chiral isoindoline-based molecules.

References

  • Diastereoselective auxiliary- and catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched 3-substituted isoindolinones. Application to the synthesis of a new pazinaclone analogue. (2018). PMC. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (2012). PMC. [Link]

  • A palladium catalyzed asymmetric desymmetrization approach to enantioenriched 1,3-disubstituted isoindolines. (2020). PMC. [Link]

  • Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation. (2015). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024). CCS Chemistry. [Link]

  • Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation. (2015). Organic & Biomolecular Chemistry. [Link]

  • A palladium catalyzed asymmetric desymmetrization approach to enantioenriched 1,3-disubstituted isoindolines. (2020). Chemical Science. [Link]

  • Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. (2024). Chinese Chemical Society. [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. (2013). The Journal of Organic Chemistry. [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2023). MDPI. [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Isoindoline Separation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral isoindolines are of paramount importance. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles.[1] Consequently, the development and validation of robust analytical methods to accurately determine enantiomeric purity is a critical and non-negotiable aspect of pharmaceutical quality control.

This guide provides an in-depth technical comparison of leading analytical techniques for chiral isoindoline separation and outlines the rigorous validation process required to ensure these methods are fit for their intended purpose, in accordance with international regulatory standards.

Choosing the Right Tool: A Comparative Overview of Chiral Separation Techniques

The successful separation of isoindoline enantiomers hinges on the selection of an appropriate analytical methodology. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prominent techniques employed for this purpose. Each offers a unique set of advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral analysis.[2] Its versatility is largely due to the wide variety of commercially available chiral stationary phases (CSPs).[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds due to their complex chiral recognition mechanisms.[3][4]

  • Advantages: High resolution, well-established and widely available instrumentation, and a vast body of published methods.[1][5]

  • Disadvantages: Can be time-consuming, and the use of normal-phase chromatography often involves environmentally less friendly solvents.[6]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[6][7] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers significant reductions in organic solvent consumption.[7] The low viscosity and high diffusivity of supercritical fluids also lead to faster analysis times and higher efficiency.[6][8]

  • Advantages: Faster analysis, reduced solvent consumption, and often superior peak shapes compared to HPLC.[1][7] It is particularly well-suited for high-throughput screening.[9]

  • Disadvantages: Requires specialized instrumentation that may not be as commonly available as HPLC systems.[1]

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector, often a cyclodextrin, is added to the background electrolyte.[10][11]

  • Advantages: Extremely high efficiency, minimal sample and reagent consumption, and rapid method development.

  • Disadvantages: Can be less robust than chromatographic methods and may have lower sensitivity for some applications.

Decision Workflow for Analytical Method Selection

The choice between HPLC, SFC, and CE depends on a variety of factors including the physicochemical properties of the isoindoline, the required throughput, and available instrumentation.

MethodSelection start Define Analytical Requirements properties Assess Physicochemical Properties of Isoindoline start->properties throughput High-Throughput Screening Needed? properties->throughput instrumentation Evaluate Available Instrumentation throughput->instrumentation hplc Consider HPLC instrumentation->hplc HPLC Available sfc Consider SFC instrumentation->sfc SFC Available ce Consider CE instrumentation->ce CE Available develop Develop & Optimize Method hplc->develop sfc->develop ce->develop validate Proceed to Method Validation develop->validate

Caption: Workflow for selecting an appropriate analytical method.

The Blueprint for Reliability: Validation of the Chosen Analytical Method

Once a suitable analytical method has been developed, it must be rigorously validated to demonstrate its fitness for purpose.[12] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[13][14] The core validation parameters are discussed below.

Key Validation Performance Characteristics

The following table summarizes the essential validation parameters and their typical acceptance criteria for a chiral purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, placebo).[12]Baseline resolution between enantiomers > 1.5.[15] Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[16]Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.
Accuracy The closeness of the test results to the true value.[17]Recovery of 80-120% of the spiked amount of the undesired enantiomer at various levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]Repeatability (Intra-assay): RSD ≤ 5.0% for six replicate injections. Intermediate Precision: RSD ≤ 10.0% when the analysis is performed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[17]Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]Typically a signal-to-noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]System suitability parameters should remain within acceptable limits when method parameters are varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Resolution, tailing factor, and precision of replicate injections should meet pre-defined criteria.
Comparative Validation Data: HPLC vs. SFC for a Chiral Isoindoline

The following tables present hypothetical but realistic comparative data for the validation of an HPLC and an SFC method for the enantiomeric separation of a chiral isoindoline drug substance.

Table 1: System Suitability and Specificity

ParameterHPLC MethodSFC MethodAcceptance Criteria
Resolution (Rs) 2.83.5Rs > 1.5
Tailing Factor (T) 1.21.1T ≤ 2.0
Theoretical Plates (N) 8,50012,000> 2000

Table 2: Linearity and Range

ParameterHPLC MethodSFC MethodAcceptance Criteria
Range 0.05% - 1.2%0.05% - 1.2%LOQ to 120% of specification
Correlation Coefficient (r²) 0.99950.9998≥ 0.99
Y-intercept Close to zeroClose to zeroNot significantly different from zero

Table 3: Accuracy (% Recovery)

Spiked LevelHPLC MethodSFC MethodAcceptance Criteria
50% of Specification 98.5%101.2%80 - 120%
100% of Specification 100.8%99.5%80 - 120%
150% of Specification 101.5%98.9%80 - 120%

Table 4: Precision (%RSD)

ParameterHPLC MethodSFC MethodAcceptance Criteria
Repeatability (n=6) 2.5%1.8%≤ 5.0%
Intermediate Precision 4.2%3.5%≤ 10.0%

Table 5: LOD and LOQ

ParameterHPLC MethodSFC MethodAcceptance Criteria
LOD (% of nominal) 0.015%0.01%S/N ≥ 3
LOQ (% of nominal) 0.05%0.03%S/N ≥ 10

Experimental Protocol: Method Validation for the Enantiomeric Separation of a Chiral Isoindoline by HPLC-UV

This section provides a detailed, step-by-step protocol for the validation of an HPLC method for a hypothetical chiral isoindoline.

System Suitability
  • Objective: To verify the performance of the HPLC system.

  • Procedure:

    • Prepare a system suitability solution containing the chiral isoindoline at a concentration that gives a response for the minor enantiomer that is approximately 10 times the baseline noise.

    • Inject the system suitability solution five times.

    • Calculate the resolution between the enantiomers, the tailing factor for each peak, and the relative standard deviation (%RSD) of the peak areas.

  • Acceptance Criteria: Resolution > 1.5, Tailing Factor ≤ 2.0, %RSD for peak areas ≤ 2.0%.

Specificity
  • Objective: To demonstrate that the method is free from interference.

  • Procedure:

    • Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient).

    • Analyze a sample of the drug substance that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products.

    • Assess for any co-eluting peaks with the enantiomers of interest using a photodiode array (PDA) detector to evaluate peak purity.

  • Acceptance Criteria: No interference at the retention times of the enantiomers. Peak purity analysis should confirm the homogeneity of the enantiomer peaks.

Linearity
  • Objective: To establish the linear relationship between concentration and response.

  • Procedure:

    • Prepare a series of at least five solutions of the undesired enantiomer over the range of the LOQ to 120% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples of the main enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery of the spiked amount.

  • Acceptance Criteria: Mean recovery between 80% and 120% at each level.

Precision
  • Objective: To assess the variability of the method.

  • Procedure:

    • Repeatability: Analyze six separate preparations of a sample containing the undesired enantiomer at the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD for repeatability ≤ 5.0%. %RSD for intermediate precision ≤ 10.0%.

Robustness
  • Objective: To evaluate the method's resilience to small changes in operating conditions.[18][19]

  • Procedure:

    • Systematically vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability criteria must be met under all tested conditions.

Workflow for a Chiral HPLC Method Validation

ValidationWorkflow start Method Development Complete protocol Write Validation Protocol start->protocol sst System Suitability Testing protocol->sst specificity Specificity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of heterocyclic compounds like isoindoles are paramount. The isoindole motif is a privileged scaffold in medicinal chemistry and materials science, making the development of robust, reliable, and validated analytical methods a critical, non-negotiable step in the research and development pipeline.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used for isoindole characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Our focus extends beyond a simple recitation of protocols. We will explore the causality behind experimental choices and ground our discussion in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] The objective is to empower you to not only select the appropriate technique but to design a comprehensive cross-validation strategy that ensures data integrity and regulatory compliance.

The Philosophy of Cross-Validation: A Multi-Technique Approach

No single analytical method can provide a complete picture of a substance. A true understanding of an isoindole derivative—its identity, purity, quantity, and structure—is achieved by integrating the orthogonal (complementary) data from multiple techniques. This cross-validation workflow ensures that the weaknesses of one method are covered by the strengths of another, leading to an unimpeachable analytical data package.

The following diagram illustrates how these techniques work in concert to provide a comprehensive characterization.

cluster_0 Analytical Workflow cluster_1 Separation & Quantification cluster_2 Structural & Spectroscopic ID cluster_3 Data Integration & Validation Sample Isoindole Sample (Drug Substance or Product) HPLC HPLC-UV Sample->HPLC Purity / Assay GCMS GC-MS Sample->GCMS Volatiles / Impurities NMR NMR Spectroscopy Sample->NMR Identity / Structure UVVis UV-Vis Spectroscopy Sample->UVVis Quantification / Optical Properties Result Comprehensive Characterization HPLC->Result Quantitative Data GCMS->Result Mass Data NMR->Result Structural Confirmation UVVis->Result Concentration Data

Caption: Workflow for comprehensive isoindole characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is indispensable for assessing the purity and quantifying the concentration of isoindole derivatives in a sample.[5][6] Its strength lies in its ability to separate the target analyte from impurities, degradation products, and other matrix components.

Causality in Method Design: The choice of a reversed-phase C18 column is a logical starting point for many isoindoles, which are often moderately polar aromatic compounds.[5][7] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, is optimized to control the retention and resolution of the analyte. A gradient elution is often preferred over an isocratic one, as it provides better resolution for complex samples containing impurities with a wide range of polarities and reduces analysis time. The UV detector wavelength is selected based on the chromophore of the isoindole derivative to maximize sensitivity.

Protocol: Stability-Indicating HPLC-UV Method Validation

This protocol is designed to meet ICH Q2(R2) guidelines for a quantitative impurity test and assay.[3][8][9]

1. Define Analytical Target Profile (ATP):

  • Objective: To develop a stability-indicating HPLC method to accurately quantify the isoindole API and separate it from all potential degradation products and impurities.

  • Performance Characteristics: The method must be specific, accurate, precise, linear, and robust.

2. Instrumentation & Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific isoindole derivative (e.g., 230 nm).[10][11]

  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Rationale: To ensure the chromatographic system is adequate for the intended analysis. This is a self-validating check performed before each run.[12]

  • Procedure: Prepare a standard solution containing the isoindole analyte and a known impurity. Inject five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the main analyte peak.

    • Resolution: ≥ 2.0 between the analyte and the closest eluting peak.

    • Precision (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.[12][13]

4. Validation Parameters & Procedures:

  • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that degradation products do not interfere with the analyte peak. A PDA detector is invaluable here for peak purity analysis.[14]

  • Linearity: Prepare standard solutions at a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[5][12]

  • Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[14]

  • Precision (Repeatability): Perform six independent analyses of the same homogenous sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Clues

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile isoindole derivatives.[5] Its primary advantage is the high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry.

Causality in Method Design: Many isoindole derivatives, especially those with polar functional groups, are not sufficiently volatile for direct GC analysis. Derivatization (e.g., silylation) is a critical step to block polar N-H or O-H groups, thereby increasing volatility and thermal stability.[15] The choice of a non-polar capillary column (e.g., DB-5ms) is standard for a wide range of organic molecules, providing good separation based on boiling points. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries for identification.

Protocol: GC-MS Analysis of an Isoindole Derivative

1. Objective: To identify and quantify a volatile isoindole derivative and its related impurities.

2. Instrumentation & Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 280°C.

  • Ion Source Temperature: 230°C.[16]

  • Mass Range: m/z 40-550.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

  • Derivatization (if necessary): If the isoindole has active hydrogens, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl derivatives.

4. Validation & Quantification:

  • Identification: Achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure reference standard. Fragmentation patterns provide structural confirmation.[17]

  • Quantification: Performed using a calibration curve generated from reference standards. An internal standard method is often employed to correct for injection volume variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While chromatographic methods separate and quantify, NMR provides unequivocal structural confirmation.[18][19] For novel isoindole derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the complete chemical structure.

Causality in Experimental Choices: ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR reveals the carbon skeleton.[18] For complex isoindoles, 2D NMR is crucial. A COSY experiment identifies proton-proton couplings within the same spin system. An HSQC experiment correlates each proton with its directly attached carbon. Finally, an HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, allowing the chemist to piece together the entire molecular puzzle.[20] The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) depends on the solubility of the compound.

Protocol: Structural Elucidation by NMR

1. Objective: To confirm the chemical structure of a purified isoindole derivative.

2. Instrumentation:

  • High-field NMR spectrometer (400 MHz or higher).

3. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

4. Experiments to Perform:

  • 1D ¹H NMR: Standard proton spectrum.

  • 1D ¹³C NMR: Standard carbon spectrum (often with proton decoupling).

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify ¹H-¹³C one-bond correlations.[21]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify ¹H-¹³C long-range (2- and 3-bond) correlations.

5. Data Analysis:

  • Integrate the information from all spectra to assign every proton and carbon signal.

  • Compare the observed chemical shifts and coupling constants with expected values for the proposed structure. The HMBC spectrum is particularly powerful for linking different fragments of the molecule, such as substituents to the isoindole core.

UV-Visible (UV-Vis) Spectroscopy: A Rapid Quantification Tool

UV-Vis spectroscopy is a simple, robust, and cost-effective method for quantifying a purified isoindole derivative in solution, provided it contains a suitable chromophore.[10][22] It is particularly useful for routine concentration checks and dissolution testing.

Causality in Method Design: The method relies on Beer-Lambert's Law, which states that absorbance is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λ_max) is chosen for analysis because it provides the highest sensitivity and minimizes deviations from linearity.[11][23] A full spectrum scan (e.g., 200-400 nm) is first performed to identify the λ_max for the specific isoindole derivative.[19]

Protocol: UV-Vis Quantification Assay

1. Objective: To determine the concentration of an isoindole derivative in a clear, interference-free solution.

2. Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

3. Procedure:

  • Determine λ_max: Scan a dilute solution of the isoindole derivative from 200 to 400 nm to find the wavelength of maximum absorbance.

  • Prepare Standards: Create a series of at least five standard solutions of known concentrations from a pure reference standard.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λ_max. Plot absorbance versus concentration.

  • Analyze Sample: Measure the absorbance of the unknown sample solution (diluted if necessary to fall within the linear range of the calibration curve).

4. Calculation:

  • Determine the concentration of the unknown sample by interpolating its absorbance value from the linear regression equation of the calibration curve.

  • Validation: The calibration curve must exhibit excellent linearity (R² > 0.99).

Comparative Overview of Analytical Methods

The selection of a method is dictated by the analytical objective. The table below summarizes the key performance characteristics to guide this decision-making process.

Parameter HPLC-UV GC-MS NMR Spectroscopy UV-Vis Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructure ElucidationQuantification
Limit of Detection (LOD) 0.01 - 1 µg/mL0.01 - 0.5 µg/mLNot used for trace detection0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.05 - 2 µg/mLNot used for trace quantification0.5 - 20 µg/mL
Linearity (R²) > 0.99> 0.99Not applicable> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%Not applicable95 - 105%
Precision (% RSD) < 5%< 10%Not applicable< 5%
Sample Throughput HighMediumLowVery High
Structural Information Low (Retention Time)Medium (Fragmentation)High (Definitive Structure)Very Low

Note: The values presented are representative and can vary significantly based on the specific isoindole derivative, sample matrix, and instrumentation used.[5]

The Role of Method Validation: A Lifecycle Approach

The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[24][25] The recent ICH Q2(R2) and Q14 guidelines advocate for a lifecycle approach, where method development and validation are continuous processes.[3]

cluster_0 ICH Guideline-Based HPLC Method Lifecycle cluster_1 Validation Parameters ATP 1. Define Analytical Target Profile (ATP) (ICH Q14) Dev 2. Method Development & Optimization ATP->Dev Risk 3. Risk Assessment (ICH Q9) Dev->Risk Protocol 4. Write Validation Protocol Risk->Protocol Validation 5. Execute Validation Studies (ICH Q2(R2)) Protocol->Validation Report 6. Validation Report & Lifecycle Management Validation->Report Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec LOQ LOQ / LOD Validation->LOQ Rob Robustness Validation->Rob

Caption: A lifecycle approach to analytical method validation.

This modern approach begins with defining an Analytical Target Profile (ATP) , which prospectively outlines the method's purpose and required performance characteristics.[3] This ensures that validation is not a mere box-checking exercise but a scientific confirmation that the developed method meets its predefined objectives.

Conclusion

The characterization of isoindole derivatives requires a thoughtful, multi-faceted analytical strategy. HPLC and UV-Vis spectroscopy serve as robust tools for quantification and purity assessment, while GC-MS offers a solution for volatile analytes. NMR spectroscopy remains the ultimate arbiter of chemical structure. By employing these techniques in a complementary fashion and adhering to the rigorous principles of method validation outlined by regulatory bodies like the ICH, researchers can ensure the generation of high-quality, reliable, and defensible data. This integrated approach is the bedrock of sound science and is essential for advancing drug development and materials science.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Murkovic, M. Analysis of heterocyclic aromatic amines. PubMed.
  • Felton, J.S., et al. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. ScienceDirect.
  • Stability analyses on isoindole 18b were evaluated using time course NMR studies. ResearchGate.
  • Modern Analytical Techniques in Epilepsy Research. MDPI.
  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate.
  • The chemistry of isoindole natural products. PMC - NIH.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Benchchem.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • Recent Developments in Isoindole Chemistry. Thieme Connect.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.
  • An Analysis on Heterocyclic Compounds and their chemical properties. ResearchGate.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar.
  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Discussion on Analytical Method Development and Validation in HPLC. Longdom Publishing.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Diva-portal.org.

Sources

A Comparative Guide to the Structural Elucidation of (R)-1-Methyl-2,3-dihydro-1H-isoindole Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is a cornerstone of successful research. The isoindoline scaffold, a privileged structure in medicinal chemistry, presents unique challenges and opportunities in structural elucidation, particularly when new stereocenters are formed during a reaction.[1][2] This guide provides an in-depth, comparative analysis of key analytical techniques for the structural elucidation of reaction products derived from the chiral starting material, (R)-1-Methyl-2,3-dihydro-1H-isoindole.

Rather than a prescriptive template, this document is structured to follow the logical workflow of structural analysis, from initial confirmation of covalent structure to the definitive assignment of relative and absolute stereochemistry. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for unambiguous structure determination.

The Hypothetical Reaction: An N-Arylation Case Study

To illustrate a realistic workflow, let us consider a common reaction in medicinal chemistry: the N-arylation of (R)-1-Methyl-2,3-dihydro-1H-isoindole with 4-fluoronitrobenzene. This reaction has the potential to proceed with retention of stereochemistry, but this must be experimentally verified.

Reaction Scheme:

(R)-1-Methyl-2,3-dihydro-1H-isoindole + 4-Fluoronitrobenzene → (R)-2-(4-nitrophenyl)-1-methyl-2,3-dihydro-1H-isoindole

Our goal is to unequivocally confirm the structure of the product, including its molecular weight, connectivity, and, most importantly, its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the foundational technique for determining the covalent structure of a molecule.[3] For our hypothetical product, ¹H and ¹³C NMR will confirm the successful N-arylation and the integrity of the isoindoline core.

Causality in NMR Experimental Choices
  • ¹H NMR: This is the initial and quickest experiment. We expect to see the disappearance of the N-H proton from the starting material and the appearance of signals corresponding to the new 4-nitrophenyl group. The diastereotopic protons of the CH₂ group at the 3-position will provide information about the rigidity of the ring system.

  • ¹³C NMR: This spectrum will confirm the number of unique carbon atoms, verifying the presence of both the isoindoline and the 4-nitrophenyl moieties.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals.

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, for example, confirming the connectivity of the protons on the aromatic rings and the aliphatic portion of the isoindoline.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the isoindoline core to the new N-aryl substituent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations from the 2D spectra.

Data Presentation: Expected NMR Data
Technique Expected Observations for (R)-2-(4-nitrophenyl)-1-methyl-2,3-dihydro-1H-isoindole Purpose
¹H NMR Disappearance of N-H proton. Appearance of an AA'BB' system for the 4-nitrophenyl group. Characteristic signals for the methyl and methylene protons of the isoindoline core.Confirmation of reaction and presence of key functional groups.
¹³C NMR Signals corresponding to the carbons of the isoindoline and 4-nitrophenyl rings.Confirmation of the carbon skeleton.
COSY Correlations between adjacent protons on the aromatic rings and within the -CH(CH₃)-CH₂- fragment.Elucidation of proton-proton connectivity.
HMBC Correlation between the protons on the 4-nitrophenyl ring and the carbons of the isoindoline ring, and vice versa.Confirmation of the N-aryl linkage.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[3] For our product, high-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to determine the elemental composition.

Causality in MS Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like our N-arylated product, which minimizes fragmentation and provides a strong signal for the molecular ion ([M+H]⁺).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern can provide valuable structural information. For our product, we would expect to see characteristic fragments corresponding to the loss of the nitro group or cleavage of the isoindoline ring.

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula.

Data Presentation: Expected MS Data
Technique Expected Data for (R)-2-(4-nitrophenyl)-1-methyl-2,3-dihydro-1H-isoindole Purpose
HRMS (ESI) [M+H]⁺ ion with an exact mass corresponding to the molecular formula C₁₅H₁₅N₂O₂.Confirmation of molecular weight and elemental composition.
MS/MS Fragmentation pattern showing loss of NO₂ and other characteristic fragments of the isoindoline core.Structural confirmation and differentiation from isomers.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Check

While NMR and MS confirm the covalent structure, they do not typically provide information about the stereochemistry. Chiral HPLC is an essential technique to verify the enantiomeric purity of the product and to confirm that the reaction proceeded without racemization.[4][5]

Causality in Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For N-arylated isoindolines, polysaccharide-based CSPs are often a good starting point due to their broad applicability.[6][7]

The choice of mobile phase is also critical. Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes are commonly used. The addition of small amounts of an acidic or basic modifier can significantly improve peak shape and resolution.[4]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). Add a small amount of a basic modifier like diethylamine (0.1%) for basic analytes.

    • Polar Organic Mode: Use mixtures of acetonitrile and methanol.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition and flow rate to maximize resolution.

  • Analysis: Inject a solution of the reaction product and a racemic standard (if available) to confirm the retention time of each enantiomer.

Data Presentation: Expected Chiral HPLC Data
Parameter Expected Result Interpretation
Enantiomeric Excess (ee) >99%The reaction proceeded with high stereochemical fidelity.
Resolution (Rs) >1.5Baseline separation of the enantiomers is achieved.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[8] While it is not always feasible to obtain suitable crystals, when successful, it provides unambiguous proof of the product's structure.

Causality in Crystallization and Data Analysis

The greatest challenge in X-ray crystallography is growing a single crystal of sufficient quality. This often involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Once a suitable crystal is obtained and diffracts well, the resulting electron density map can be used to determine the positions of all atoms in the crystal lattice. For a chiral molecule crystallizing in a chiral space group, the absolute configuration can be determined using anomalous dispersion effects.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Attempt to grow single crystals of the purified product from various solvents (e.g., ethanol, ethyl acetate, dichloromethane) and solvent mixtures using techniques like slow evaporation or vapor diffusion.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and molecular geometry.

  • Absolute Configuration Determination: If the crystal belongs to a chiral space group, determine the absolute configuration using the Flack parameter.

Data Presentation: Expected Crystallographic Data
Parameter Expected Information Significance
Molecular Structure Precise bond lengths, bond angles, and torsion angles.Unambiguous confirmation of connectivity.
Stereochemistry Confirmation of the (R) configuration at the C1 position.Definitive proof of absolute stereochemistry.
Crystal Packing Information on intermolecular interactions in the solid state.Insights into solid-state properties.

Comparative Analysis and Workflow

The four techniques discussed provide complementary information, and their integrated use is key to a robust structural elucidation.

Workflow Diagram

Structural_Elucidation_Workflow Start Reaction Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Covalent Structure MS Mass Spectrometry (HRMS, MS/MS) Start->MS Molecular Formula HPLC Chiral HPLC NMR->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->HPLC MS->Structure_Confirmed Xray X-ray Crystallography HPLC->Xray Stereochemistry HPLC->Structure_Confirmed Xray->Structure_Confirmed Absolute Confirmation

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Compound Class: Chiral Secondary Amine / Isoindoline Derivative Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), CNS Depression (high exposure). Waste Classification: Hazardous Organic Waste (Non-Halogenated Base preferred). Critical Prohibition: NEVER mix with oxidizing acids (HNO₃) or nitrosating agents (sodium nitrite) in waste streams. This generates explosive reactions or potent carcinogens (nitrosamines).

This guide supersedes generic MSDS instructions by providing a logic-driven disposal workflow tailored for chiral amines in pharmaceutical research contexts.

Chemical Profile & Hazard Mechanism

To dispose of a chemical safely, you must understand its reactivity. (R)-1-Methyl-2,3-dihydro-1H-isoindole is a chiral secondary amine . Its disposal requirements are dictated by its basicity and nucleophilicity.

Physicochemical Properties Table
PropertyDataOperational Implication
CAS Number 1461706-27-3 (HCl salt) / Generic: 61599-85-7Identifier for waste manifesting.
Molecular Weight 133.19 g/mol (Free Base)Low MW indicates potential volatility if not salt-formed.
Physical State Liquid (Free Base) / Solid (Salt)Liquids require secondary containment; Solids require dust control.
pKa (Calc.) ~9.5 (Conjugate Acid)Strong Base. Will react exothermically with waste acids.
Chirality (R)-EnantiomerHigh value; unlikely to be bulk waste, usually small-scale residual.
The "Why" Behind the Protocol
  • Exothermic Neutralization: As a secondary amine, dumping this directly into a "General Acid" waste container can cause a violent exothermic reaction, potentially rupturing the vessel.

  • Nitrosamine Formation: Secondary amines react with nitrites (often found in general waste streams from diazotization reactions) to form N-nitrosamines, which are regulated carcinogens. Strict Segregation is required.

  • Carbon Dioxide Capture: The free base absorbs atmospheric CO₂, forming carbamates/carbonates that can clog waste lines or seize ground-glass joints.

Disposal Workflow & Segregation

Effective disposal begins at the bench, not the loading dock. Follow this decision logic to categorize the waste correctly.

Decision Logic: Waste Stream Segregation

WasteSegregation Start Start: Identify Waste Form IsSolid Is it a Solid (Salt)? Start->IsSolid IsLiquid Is it a Liquid (Free Base/Soln)? IsSolid->IsLiquid No SolidBin Solid Waste Bin (Label: Toxic Organic Solid) IsSolid->SolidBin Yes (HCl/TFA Salt) SolventCheck Solvent Type? IsLiquid->SolventCheck Dissolved Quench Pre-Treatment: Convert to HCl Salt IsLiquid->Quench Pure Free Base Halogenated Halogenated Waste (Label: Halo-Organic + Amine) SolventCheck->Halogenated DCM, Chloroform NonHalo Non-Halogenated Waste (Label: Organic Base) SolventCheck->NonHalo MeOH, EtOAc, Toluene Quench->SolidBin After Drying

Figure 1: Decision tree for segregating (R)-1-Methyl-2,3-dihydro-1H-isoindole waste to prevent cross-reactivity.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Salts/Contaminated PPE)

Applicability: (R)-1-Methyl-2,3-dihydro-1H-isoindole Hydrochloride or contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-1-Methyl-2,3-dihydro-1H-isoindole HCl".

    • Hazards: Irritant, Toxic.[1][2][3][4]

  • Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Storage: Store in the Solid Toxic satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in methanol, ethyl acetate, or dichloromethane.

  • pH Check: If the solution contains excess acid (e.g., from a workup), it is stable. If it is the free base in organic solvent, mark it as BASIC .

  • Segregation:

    • Do NOT pour into a container holding acidic waste (e.g., acid chlorides, sulfuric acid residues).

    • Do NOT pour into a container holding oxidizers (e.g., permanganate, dichromate).

  • Bulking:

    • If using a 5-gallon carboy, ensure the carboy is grounded to prevent static discharge, especially if the solvent is non-conductive (e.g., Toluene/Hexanes).

  • Manifesting: List the solvent percentages clearly. Add "Trace Organic Amine" to the constituent list.

Protocol C: Quenching Pure Free Base (Spill or Excess)

Applicability: You have a vial of the pure liquid amine (free base) to dispose of. Scientific Rationale: Converting the volatile, basic liquid into a stable, non-volatile solid salt reduces vapor pressure and reactivity risks.

  • Dissolution: Dissolve the amine in 10 volumes of Ethanol or Methanol.

  • Acidification: Slowly add 1.1 equivalents of 2M HCl (in ether or methanol) or aqueous HCl while stirring on ice.

  • Verification: Check pH with paper; it should be pH 2-3.

  • Disposal: The resulting solution is now a stable salt solution. Dispose of in the Non-Halogenated Organic waste stream (if ethanol/methanol based).

Emergency Response: Spills

Scenario: A 100mL bottle of the liquid free base shatters on the floor.

  • Evacuate & Ventilate: The free base has a distinct amine odor and is a respiratory irritant. Clear the immediate area.[1][5][6]

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator if ventilation is poor.

  • Containment: Surround the spill with an absorbent sock or pillow.

  • Neutralization (The Critical Step):

    • Do NOT use paper towels directly (surface area + volatility = fumes).

    • Cover the spill with a Dry Acid Neutralizer (e.g., Citric Acid powder or a commercial "Base Neutralizer").

    • Mechanism:[2] The acid reacts with the amine to form a solid salt, eliminating the vapor hazard.

  • Cleanup: Scoop the resulting paste/powder into a hazardous waste bag. Label as "Amine Spill Debris - Corrosive/Toxic".

  • Decontamination: Wash the surface with water and soap.

Regulatory Compliance (RCRA & EPA)

While (R)-1-Methyl-2,3-dihydro-1H-isoindole is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated by characteristic.

Regulatory CategoryClassificationAction
RCRA Characteristic D001 (Ignitable) If in flammable solvent (Flash point < 60°C).
RCRA Characteristic D002 (Corrosive) If aqueous pH > 12.5 (unlikely for organic amine, but possible).
DOT Shipping Class 8 (Corrosive) If shipping waste off-site. UN 2735 (Amines, liquid, corrosive, n.o.s.).
Sewer Disposal STRICTLY PROHIBITED Toxic to aquatic life; disrupts microbial balance in water treatment.

References

  • PubChem. Compound Summary: Isoindoline Derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling (R)-1-Methyl-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

CRITICAL WARNING: This compound is a chiral secondary amine . Beyond standard laboratory hazards, it presents a specific, high-risk incompatibility: Nitrosamine Formation .

  • NEVER co-store or co-process this compound with nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides) or in acidic environments where trace nitrites may be present. The resulting N-nitroso derivative is a probable potent carcinogen.[1][2]

  • Corrosivity Alert: While often supplied as a hydrochloride salt (solid, irritant), the free base is a liquid that can cause severe, irreversible eye damage and skin burns. Treat all liquid forms as corrosive.

Chemical Profile & Hazard Identification

Understanding the physical state is the first step in selecting the correct PPE.

PropertyDescription
Compound Name (R)-1-Methyl-2,3-dihydro-1H-isoindole
Synonyms (R)-1-Methylisoindoline; (1R)-1-methyl-2,3-dihydro-1H-isoindole
CAS Number 2031241-93-5 (HCl Salt) / Generic Racemate: 1461706-27-3
Functional Class Secondary Benzylic Amine (Chiral)
Physical State HCl Salt: White to off-white solid (Hygroscopic).[1][3][4] Free Base: Yellowish oil/liquid (Volatile, amine odor).
GHS Classification Danger H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for direct handling of the liquid free base.

PPE CategoryRequirementTechnical Rationale
Eye / Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses offer zero protection against vapors or splashes of the liquid free base, which can cause corneal opacity.[1]
Hand Protection Double-gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Secondary amines can permeate thin nitrile.[1] If handling the liquid free base , use Silver Shield liners under nitrile gloves.
Respiratory Fume Hood Required The free base is volatile. If hood work is impossible, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1]
Body Tyvek® Lab Coat or ApronCotton absorbs amines, holding them against the skin. Tyvek provides a permeation barrier.
Operational Workflows
A. Receipt & Storage Protocol

The R-enantiomer is high-value and sensitive to degradation (oxidation/carbamate formation).[1]

  • Inspection: Verify the seal integrity upon arrival. If the bottle smells strongly of "fishy" amine inside the secondary packaging, assume a leak.

  • Atmosphere: Store under Argon or Nitrogen . Secondary amines absorb atmospheric CO₂ to form carbamates (white crusts).

  • Segregation: Store in a dedicated "Base/Amine" cabinet. Strictly isolate from acid chlorides, anhydrides, and oxidizers.

B. Reconstitution & Weighing (The "Red Zone")

Most exposures occur during the transition from storage to reaction vessel.

Step-by-Step:

  • Transfer: Move the container into a certified chemical fume hood.

  • Static Control: Use an anti-static gun if weighing the solid HCl salt, as it tends to be electrostatic and can "jump" onto gloves.

  • Solubilization: If generating the free base from the salt:

    • Suspend salt in DCM or EtOAc.

    • Wash with cold 1N NaOH.

    • CAUTION: The organic layer now contains the corrosive free base.

  • Cleaning: Immediately wipe down the balance area with a dilute citric acid solution (1%) to neutralize invisible amine residues, followed by water.

C. Reaction Safety (Nitrosamine Prevention)

The following diagram illustrates the critical decision pathway to avoid carcinogenic byproducts.

G cluster_0 Critical Incompatibility Start Reaction Planning (R)-1-Methylisoindoline CheckReagents Check Reagents for Nitrosating Agents Start->CheckReagents Nitrites Sodium Nitrite (NaNO2) Isoamyl Nitrite Nitrous Acid CheckReagents->Nitrites Present SafeReagents Standard Electrophiles (Alkyl halides, Acyl chlorides) CheckReagents->SafeReagents Absent Stop STOP! High Risk of N-Nitrosamine Formation Nitrites->Stop Proceed Proceed with Standard Controls SafeReagents->Proceed

Caption: Critical decision tree for preventing the formation of carcinogenic N-nitrosamines during synthesis.

Emergency Response Protocols
IncidentImmediate ActionTechnical Note
Skin Contact Flush for 15 mins with water.[1] Do not use vinegar/acid to neutralize on skin.Neutralization on skin generates heat (exothermic), causing thermal burns on top of chemical burns.
Eye Splash Irrigate immediately (15+ mins). Hold eyelids open.Amines penetrate the cornea rapidly. Seconds matter to prevent permanent blindness.
Spill (Liquid) Evacuate area. Use Vermiculite or Sand to absorb.Do not use paper towels; high surface area amines on cellulose can be a fire risk.
Waste Disposal

Do not pour down the drain. Secondary amines are toxic to aquatic life and disrupt sewage treatment bacteria.

  • Segregation: Collect in a container labeled "Basic Organic Waste" .

  • Neutralization (Optional but Recommended):

    • If you have a dedicated waste stream, small amounts can be treated with excess dilute HCl to form the non-volatile hydrochloride salt before disposal.

  • Labeling: Explicitly list "(R)-1-Methylisoindoline" on the waste tag.[1] Do not just write "Amine Waste."

References
  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for structural analog hazard data).

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Isoindoline derivatives. Retrieved October 26, 2023, from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Methylisoindoline.[1][5] Retrieved October 26, 2023, from [Link]

  • World Health Organization (WHO). (2020). Nitrosamine impurities in medications.[2][6][7][8] Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Methyl-2,3-dihydro-1H-isoindole
Reactant of Route 2
(R)-1-Methyl-2,3-dihydro-1H-isoindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.